molecular formula C7H4ClNS B1590513 4-Chlorothieno[3,2-c]pyridine CAS No. 27685-94-5

4-Chlorothieno[3,2-c]pyridine

Cat. No.: B1590513
CAS No.: 27685-94-5
M. Wt: 169.63 g/mol
InChI Key: VFPFMOXMHVQFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothieno[3,2-c]pyridine (CAS 27685-94-5) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a chlorinated thienopyridine core structure, which serves as a versatile intermediate for the synthesis of more complex molecules. Its primary research value lies in its role as a key precursor for the development of potassium channel inhibitors . Specifically, derivatives stemming from this scaffold have been investigated as inhibitors of the voltage-gated potassium channels Kv1.3 and Kv1.5 . The inhibition of these channels presents a promising therapeutic strategy for targeting a range of conditions. Kv1.5 is predominantly expressed in atrial myocytes, making it a potential target for the management of atrial fibrillation . Meanwhile, Kv1.3 is a recognized target on activated T-cells, and its blockade has been shown to ameliorate autoimmune diseases in experimental models, suggesting potential applications in autoimmune and inflammatory disorders such as multiple sclerosis and type-1 diabetes . The thienopyridine structure is also explored as a bioisostere for other heterocyclic systems in drug design, aiming to modulate properties like potency and selectivity . Researchers will find this compound valuable for constructing targeted libraries for biological screening or for optimizing lead compounds in these therapeutic areas. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with care, refer to the Safety Data Sheet (SDS) for proper handling and storage instructions. Store in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPFMOXMHVQFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510885
Record name 4-Chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27685-94-5
Record name 4-Chlorothieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27685-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Elucidation of 4-Chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

4-Chlorothieno[3,2-c]pyridine is a pivotal heterocyclic scaffold in medicinal chemistry, forming the structural core of several key therapeutic agents, most notably antiplatelet drugs such as ticlopidine. Its rigid bicyclic structure and the presence of strategically placed heteroatoms and a reactive chlorine substituent make it a valuable intermediate for the synthesis of diverse compound libraries in drug discovery.[1][2] A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for designing novel derivatives with enhanced biological activity and for ensuring quality control during synthesis. This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the complete structural elucidation of this compound, synthesizing data from analogous compounds and established analytical principles.

Introduction: The Significance of the Thieno[3,2-c]pyridine Core

The thieno[3,2-c]pyridine nucleus is a privileged structure in pharmaceutical sciences. The fusion of a thiophene and a pyridine ring creates a unique electronic and steric environment that allows for specific interactions with biological targets. The chlorine atom at the 4-position serves as a versatile synthetic handle, enabling a wide range of chemical modifications through nucleophilic substitution and cross-coupling reactions. This versatility is a cornerstone of modern drug discovery, allowing for the rapid generation of analogs to explore structure-activity relationships (SAR).[3]

This guide will systematically detail the analytical workflow for confirming the identity and structure of this compound, beginning with its synthesis and proceeding through a multi-technique spectroscopic analysis, and culminating in the definitive three-dimensional structure determination by X-ray crystallography.

Synthesis and Sample Preparation

The synthesis of this compound can be achieved through various multi-step synthetic routes, often starting from thiophene or pyridine precursors. A common strategy involves the construction of the saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, followed by oxidation and subsequent chlorination.

DOT Script for Synthesis Workflow

Synthesis_Workflow General Synthetic Workflow for this compound start Thiophene/Pyridine Precursors step1 Construction of Tetrahydrothieno[3,2-c]pyridine Core start->step1 Cyclization Reactions step2 Oxidation step1->step2 e.g., KMnO4, PCC step3 Chlorination step2->step3 e.g., POCl3, SOCl2 product This compound step3->product

Caption: General synthetic workflow for this compound.

For all subsequent analytical procedures, it is imperative that the sample is of high purity (≥98% as determined by HPLC). Impurities can significantly complicate spectral interpretation.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar heterocyclic compounds due to its excellent solubilizing properties and relatively clean spectral window.[4] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[5]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the closely spaced aromatic protons.[4]

Predicted ¹H NMR Spectral Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-27.2 - 7.4d~5.0Located on the thiophene ring, coupled to H-3.
H-37.6 - 7.8d~5.0Also on the thiophene ring, coupled to H-2.
H-67.9 - 8.1d~6.0Part of the pyridine ring, adjacent to the nitrogen atom, leading to a downfield shift. Coupled to H-7.
H-78.6 - 8.8d~6.0Also on the pyridine ring, deshielded by the adjacent nitrogen. Coupled to H-6.

Note: These are predicted values based on data from similar thienopyridine structures. Actual values may vary.[4][6]

Predicted ¹³C NMR Spectral Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2123 - 126Aromatic CH carbon in the thiophene ring.
C-3128 - 131Aromatic CH carbon in the thiophene ring.
C-3a135 - 138Quaternary carbon at the thiophene-pyridine fusion.
C-4148 - 152Carbon bearing the chlorine atom, significantly downfield.
C-6130 - 133Aromatic CH carbon in the pyridine ring.
C-7150 - 154Aromatic CH carbon in the pyridine ring, adjacent to nitrogen.
C-7a155 - 158Quaternary carbon at the thiophene-pyridine fusion, adjacent to nitrogen.

Note: These are predicted values based on data from analogous compounds. The exact chemical shifts are influenced by the electronic effects of the chloro substituent.[7][8]

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) for unambiguous assignment.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming its structure.

Causality Behind Experimental Choices:

  • Ionization Technique: Electron Impact (EI) is a suitable technique for this relatively stable, small molecule, as it often produces a clear molecular ion peak and a rich fragmentation pattern.[9] Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography (LC-MS).

  • Isotopic Pattern: The presence of a chlorine atom is a key structural feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak (M⁺) will be accompanied by an M+2 peak with about one-third the intensity, which is a definitive indicator of a single chlorine atom in the molecule.[10]

Predicted Mass Spectrum Data

m/zPredicted IdentityRationale
169/171[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
134[M-Cl]⁺Loss of the chlorine radical.
107[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine ring.

Note: The fragmentation of heterocyclic systems can be complex, and other fragments may be observed.[11][12]

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or through an LC system (for ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. Propose fragmentation pathways for the major fragment ions observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeRationale
3100 - 3000C-H stretchingAromatic C-H bonds.
1600 - 1450C=C and C=N stretchingAromatic ring vibrations of the thieno[3,2-c]pyridine core.
1200 - 1000C-H in-plane bendingAromatic C-H deformations.
850 - 750C-Cl stretchingCharacteristic absorption for an aryl chloride.
800 - 600C-S stretchingThiophene ring vibration.

Note: These are general regions, and the exact peak positions can provide a unique fingerprint for the molecule.[13][14]

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Correlate the observed absorption bands with known vibrational frequencies for the expected functional groups.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide excellent information about connectivity and functional groups, single-crystal X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state.[15]

Causality Behind Experimental Choices:

  • Crystal Growth: The primary challenge is to grow a single crystal of sufficient size and quality. This often involves slow evaporation of a solvent from a saturated solution of the purified compound. A variety of solvents and solvent combinations may need to be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and processed to determine the unit cell dimensions and the intensities of the reflections.

Expected Structural Features from X-ray Crystallography:

  • Planarity: The fused thieno[3,2-c]pyridine ring system is expected to be largely planar.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles will confirm the aromatic nature of the rings and the geometry around each atom.

  • Intermolecular Interactions: The crystal packing will reveal any significant intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the compound's physical properties.

DOT Script for Structural Elucidation Workflow

Elucidation_Workflow Comprehensive Structural Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Connectivity & Functional Groups NMR->Connectivity MS Mass Spectrometry (EI or ESI) MolWeight Molecular Weight & Formula MS->MolWeight IR Infrared Spectroscopy (FT-IR) IR->Connectivity Xray X-ray Crystallography ThreeD_Structure 3D Atomic Arrangement Bond Lengths & Angles Xray->ThreeD_Structure Sample Purified this compound Sample->NMR Sample->MS Sample->IR Sample->Xray Crystal Growth Connectivity->Xray Confirms Spectroscopic Data MolWeight->Xray Confirms Spectroscopic Data

Caption: The logical flow of a comprehensive structural elucidation process.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition (particularly the presence of chlorine), and IR spectroscopy identifies key functional groups. While these spectroscopic methods provide a robust hypothesis for the structure, only single-crystal X-ray crystallography can deliver the definitive, high-resolution three-dimensional atomic arrangement. This comprehensive characterization is not merely an academic exercise; it is a critical component of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework in pharmaceutical development, ensuring the identity, purity, and quality of this vital medicinal chemistry building block.

References

  • Chemistry of Thienopyridines. XXV. Electron-impact mass spectral fragmentation patterns are reported for various aminothienopyridines... J. Heterocyclic Chem., 14, 299 (1977).Link

  • thieno[3,2-c]pyridin-4(5H)-one - 13C NMR - Chemical Shifts. SpectraBase.Link

  • A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.Link

  • 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate.Link

  • Thienopyridine derivatives (72–75) with anti-inflammatory and... ResearchGate.Link

  • Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate.Link

  • Synthesis And Reactions Of Some Thienopyridine Derivatives. ResearchGate.Link

  • Elucidating Heterocyclic Chemistry in Pharmaceuticals. American Pharmaceutical Review.Link

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.Link

  • THIENO[3,2-c]PYRIDINE COMPLEX OF Ni(II) WITH UNUSUAL MAGNETIC PROPERTIES. The Distant Reader.Link

  • This compound-2-carboxylic acid (C8H4ClNO2S). PubChemLite.Link

  • Dithieno(3,2-B:3',2'-D)pyridine - 13C NMR - Chemical Shifts. SpectraBase.Link

  • The Synthesis Pathway of 4-Chloro-7-Methylthieno[3,2-D]Pyrimidine: A Key Intermediate. Benchchem.Link

  • 4-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE synthesis. ChemicalBook.Link

  • US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.Link

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.Link

  • Thieno(3,2-c)pyridine. PubChem.Link

  • Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. ResearchGate.Link

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry.Link

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega.Link

  • This compound-7-carboxylic acid. BLDpharm.Link

  • Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm.Link

  • Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry.Link

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.Link

  • Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][11][16]benzothiazepin-1-ones. PubMed.Link

  • FTIR spectrum for Pyridine. ResearchGate.Link

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.Link

  • Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate.Link

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules.Link

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central.Link

  • Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST WebBook.Link

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.Link

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.Link

  • The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section.Link

  • Mass Spectrometry: Fragmentation. University of California, Irvine.Link

  • Thieno[3,2-c]pyridine, 3-nitro-. SpectraBase.Link

  • Thieno[3,2-c]pyridine. Chem-Impex.Link

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry.Link

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate.Link

  • Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Taylor & Francis Online.Link

  • Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.Link

Sources

An In-Depth Technical Guide to 4-Chlorothieno[3,2-c]pyridine: Properties, Synthesis, and Reactivity for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thienopyridine Scaffold

The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a number of significant therapeutic agents. This fused ring system, which combines a thiophene and a pyridine ring, is a key component in several antiplatelet drugs, including the notable P2Y12 inhibitors Ticlopidine and Prasugrel.[1][2] The unique electronic and structural features of the thienopyridine moiety allow for critical interactions with biological targets, making it a valuable building block in modern drug discovery.

This technical guide focuses on a crucial derivative of this scaffold: 4-Chlorothieno[3,2-c]pyridine. The introduction of a chlorine atom at the 4-position provides a versatile synthetic handle for further molecular elaboration. This atom can be readily displaced or participate in a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. Understanding the physicochemical properties, synthesis, and reactivity of this compound is therefore of paramount importance for researchers and scientists working on the development of novel therapeutics based on the thienopyridine framework.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₇H₄ClNS
Molecular Weight 169.63 g/mol
CAS Number 27685-94-5
Appearance Solid (predicted)
Melting Point 96 °C[3]
Boiling Point 272.78 °C[3]
Solubility While specific quantitative data is not readily available in the literature, as a chlorinated heterocyclic compound, it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its hydrochloride salt form would exhibit greater solubility in polar protic solvents like water and alcohols.
pKa The pKa of the pyridine nitrogen is expected to be lower than that of pyridine itself (5.25) due to the electron-withdrawing effect of the fused thiophene ring and the chlorine atom. A precise experimental value is not widely reported in the literature.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the initial construction of the saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, followed by oxidation and subsequent chlorination/aromatization.[4]

Synthetic Workflow Diagram

Synthesis of this compound ThiopheneEthanamine 2-(Thiophen-2-yl)ethanamine Tetrahydrothienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine ThiopheneEthanamine->Tetrahydrothienopyridine Pictet-Spengler Reaction (e.g., with formaldehyde) Lactam Thieno[3,2-c]pyridin-4(5H)-one Tetrahydrothienopyridine->Lactam Oxidation Chlorothienopyridine This compound Lactam->Chlorothienopyridine Chlorination (e.g., POCl₃)

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Precursor

This protocol outlines the synthesis of the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, via a Pictet-Spengler reaction.[5]

Materials:

  • 2-Thiophene ethylamine

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Water

  • Dichloroethane

  • Ethanol

  • Hydrogen chloride (gas or in a solution like ethanolic HCl)

  • Activated carbon

  • Saturated sodium chloride solution

Procedure:

  • Imine Formation:

    • In a reaction vessel, combine water, formaldehyde, and 2-thiophene ethylamine.

    • Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

    • After completion, cool the reaction mixture and extract with dichloroethane.

    • Combine the organic layers and wash with a saturated sodium chloride solution.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude imine.

  • Cyclization and Salt Formation:

    • To the crude imine, add ethanolic hydrogen chloride and water.

    • Heat the mixture to 65-75 °C and maintain this temperature.

    • Add activated carbon and continue heating for a short period.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to 0-5 °C and maintain this temperature for 1-2 hours to allow for crystallization.

    • Collect the resulting solid by filtration and dry in an oven to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Rationale: The Pictet-Spengler reaction is a classic and efficient method for constructing the tetrahydroisoquinoline and related heterocyclic systems. In this case, the electron-rich thiophene ring readily undergoes electrophilic substitution by the iminium ion formed in situ from 2-thiophene ethylamine and formaldehyde. The use of ethanolic HCl in the second step facilitates both the cyclization and the formation of the hydrochloride salt, which often aids in purification by crystallization.

Key Reactions and Reactivity

The chlorine atom at the 4-position of the pyridine ring is the key to the synthetic utility of this compound. This position is activated towards nucleophilic aromatic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.[6]

General Reaction Scheme:

Suzuki-Miyaura Coupling Reactants This compound + R-B(OH)₂ Products 4-Aryl-thieno[3,2-c]pyridine Reactants->Products Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Ethanol)

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol (Illustrative):

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene and ethanol)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Phosphine ligands, such as triphenylphosphine, are commonly used to stabilize the palladium catalyst. The base is required to activate the boronic acid for transmetalation. A mixed solvent system like toluene/ethanol can help to dissolve both the organic and inorganic reagents.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is particularly valuable for synthesizing arylamines from aryl halides. With this compound, this reaction allows for the introduction of a variety of primary and secondary amines at the 4-position.[7]

General Reaction Scheme:

Buchwald-Hartwig Amination Reactants This compound + R¹R²NH Products 4-(N,N-disubstituted-amino)-thieno[3,2-c]pyridine Reactants->Products Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene)

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol (Illustrative):

Materials:

  • This compound

  • Amine (e.g., aniline or a secondary amine)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by an appropriate analytical technique.

  • After completion, cool the reaction mixture and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination often requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine and facilitate the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (such as those from the Buchwald or Hartwig groups) is critical for promoting the reductive elimination step and achieving high yields, especially with less reactive aryl chlorides.

Applications in Drug Development

The thieno[3,2-c]pyridine scaffold is a cornerstone in the development of antiplatelet therapies. This compound and its precursors are pivotal intermediates in the synthesis of major drugs in this class.

  • Prasugrel: An antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. The synthesis of Prasugrel involves the alkylation of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative.[8][9]

  • Ticlopidine: Another antiplatelet drug used to prevent stroke. Its synthesis also relies on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.[1]

The versatility of this compound as a synthetic intermediate allows for the creation of a wide array of analogues of these and other biologically active molecules. By employing the cross-coupling reactions described above, medicinal chemists can systematically modify the substituent at the 4-position to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in drug discovery and development, particularly in the field of cardiovascular medicine. Its physicochemical properties, coupled with its versatile reactivity in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is crucial for the efficient and rational design of novel thienopyridine-based therapeutic agents.

References

  • Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020). PubMed. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Prasugrel. PubChem. [Link]

  • Method for synthesizing 4-chloro-pyridine.
  • Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • Prasugrel charactherization: Reference substance and pharmaceutical. JOCPR. [Link]

  • Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • Preparation method of Prasugrel intermediate.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. [Link]

  • 4-chloro-3-methylthieno[3,2-c]pyridine. PubChem. [Link]

  • This compound-2-carboxylic acid. PubChem. [Link]

  • 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid. PubChem. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. [Link]

  • A thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo for organic field-effect transistors. RSC Publishing. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. JSTOR. [Link]

  • Chapter-Four-Prasugrel-Hydrochloride.pdf. ResearchGate. [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... ResearchGate. [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. RSC Publishing. [Link]

  • Thermophysical Properties of this compound. Chemcasts. [Link]

  • 2-CHLORO-7-(N-PROPYL)-4,7-DIHYDRO-4-OXOTHIENO-[2.3-B]-PYRIDINE-5-CARBOXYLATE. SpectraBase. [Link]

  • 4-chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile. ChemUniverse. [Link]

  • Prasugrel. Receps. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • A process for making prasugrel and its intermediates.
  • Pyridine. NIST WebBook. [Link]

  • 13 C-NMR spectrum of ( 4 ). ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Chlorothieno[3,2-c]pyridine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring gives rise to a distinct electronic character that is amenable to a wide range of chemical modifications. This has made it a cornerstone for the development of therapeutics targeting a variety of pathological conditions, including cardiovascular diseases, cancer, and neurological disorders.[1][2][3] Among the various derivatives of this scaffold, 4-Chlorothieno[3,2-c]pyridine stands out as a particularly valuable intermediate, offering a reactive handle for the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, chemical reactivity, and its pivotal role in the development of novel therapeutic agents.

Core Compound Specifications

Chemical Identity and Properties

PropertyValueSource(s)
CAS Number 27685-94-5[4]
Molecular Formula C₇H₄ClNS[4]
Molecular Weight 169.63 g/mol [4]
IUPAC Name This compoundN/A
Appearance SolidN/A
Melting Point 97-102 °CN/A

Synthesis of the Thieno[3,2-c]pyridine Core: A Generalized Approach

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway towards chlorinated thieno[3,2-c]pyridines.

G cluster_0 Core Synthesis Thiophene_Derivative Substituted Thiophene Tetrahydrothienopyridine Tetrahydrothienopyridine Intermediate Thiophene_Derivative->Tetrahydrothienopyridine Pictet-Spengler Reaction Thienopyridinone Thienopyridinone Tetrahydrothienopyridine->Thienopyridinone Oxidation Chlorinated_Intermediate Chlorinated Thienopyridine Thienopyridinone->Chlorinated_Intermediate Chlorination (e.g., POCl₃) Final_Product This compound Chlorinated_Intermediate->Final_Product Aromatization/ Dehydrogenation

Caption: Generalized synthetic workflow for chlorinated thieno[3,2-c]pyridines.

Key Experimental Considerations
  • Pictet-Spengler Reaction: This acid-catalyzed reaction is a powerful tool for the construction of the tetrahydrothieno[3,2-c]pyridine core from a suitable thiophene-ethylamine derivative and an aldehyde or ketone. The choice of the starting thiophene derivative is crucial for dictating the final substitution pattern.

  • Oxidation: The secondary amine within the tetrahydrothieno[3,2-c]pyridine ring can be oxidized to a lactam (thienopyridinone) using various oxidizing agents. This step is critical for activating the position desired for subsequent chlorination.

  • Chlorination: The conversion of the lactam to the corresponding chloro-derivative is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][5] This is a key step in introducing the reactive chloro-substituent.

  • Aromatization: The final step involves the dehydrogenation of the partially saturated ring system to furnish the fully aromatic thieno[3,2-c]pyridine core. This can be accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]

Chemical Reactivity and Synthetic Utility

The primary significance of this compound in drug discovery lies in the reactivity of its chloro-substituent. This halogen atom serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through various cross-coupling reactions.[3] This allows for the systematic exploration of the chemical space around the thieno[3,2-c]pyridine core, which is fundamental for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.

Key Transformation Pathways

G cluster_1 Cross-Coupling Reactions cluster_2 Nucleophilic Aromatic Substitution Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Start->Buchwald C-N bond formation Sonogashira Sonogashira Coupling (RC≡CH, Pd/Cu catalyst) Start->Sonogashira C-C bond formation SnAr SₙAr (Nu⁻) Start->SnAr C-Nu bond formation Aryl_Product Aryl_Product Suzuki->Aryl_Product 4-Aryl-thieno[3,2-c]pyridine Amine_Product Amine_Product Buchwald->Amine_Product 4-Amino-thieno[3,2-c]pyridine Alkynyl_Product Alkynyl_Product Sonogashira->Alkynyl_Product 4-Alkynyl-thieno[3,2-c]pyridine Substituted_Product Substituted_Product SnAr->Substituted_Product 4-Substituted-thieno[3,2-c]pyridine

Caption: Key synthetic transformations of this compound.

These derivatization strategies are instrumental in generating libraries of novel compounds for high-throughput screening against a multitude of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[2]

Applications in Drug Discovery and Medicinal Chemistry

The thieno[3,2-c]pyridine scaffold is most famously associated with the development of antiplatelet agents. These drugs play a crucial role in the management of atherothrombotic diseases.[4]

P2Y12 Receptor Antagonism: The Hallmark of Thienopyridines

Many thienopyridine derivatives exert their therapeutic effect by acting as antagonists of the P2Y12 receptor, a key G protein-coupled receptor found on the surface of platelets.[4][6] Adenosine diphosphate (ADP), a potent platelet activator, binds to the P2Y12 receptor, initiating a signaling cascade that leads to platelet aggregation and thrombus formation.[4][7]

The mechanism of action of thienopyridine-based P2Y12 inhibitors is often irreversible. These compounds are typically prodrugs that undergo metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to form an active thiol metabolite.[7][8] This active metabolite then forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inhibition.[8] This prevents ADP from binding and blocks the downstream signaling pathways that lead to platelet activation.

Signaling Pathway of P2Y12 Receptor Inhibition

G cluster_0 Platelet Activation Pathway cluster_1 Inhibition by Thienopyridines ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gᵢ Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA activity cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP GPIIbIIIa ↑ GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Thienopyridine Thienopyridine (e.g., Clopidogrel) Active_Metabolite Active Thiol Metabolite Thienopyridine->Active_Metabolite Metabolic Activation (CYP450) Active_Metabolite->P2Y12 Irreversible Inhibition

Caption: Mechanism of P2Y12 receptor inhibition by thienopyridine derivatives.

Beyond Antiplatelet Activity: Expanding Therapeutic Horizons

While the antiplatelet effects of thienopyridines are well-established, research has expanded to explore the therapeutic potential of this scaffold in other disease areas. For instance, novel tetrahydrothieno[3,2-c]pyridine derivatives have been designed and synthesized as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[9] Dysregulation of the Hh pathway is implicated in the development of several types of cancer, making Smo antagonists a promising class of anticancer agents.

Furthermore, derivatives of the isomeric thieno[2,3-c]pyridine scaffold have been investigated as selective antagonists of the metabotropic glutamate receptor 1 (mGluR1), with potential applications in the treatment of neuropathic pain.[10] The versatility of the thienopyridine core structure continues to inspire the design and synthesis of novel compounds with diverse biological activities.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its strategic importance lies in its ability to serve as a key intermediate for the synthesis of a wide range of thieno[3,2-c]pyridine derivatives. The rich history of this scaffold in the development of successful antiplatelet drugs, coupled with its emerging potential in oncology and neuroscience, underscores the continued relevance of this compound in modern drug discovery. As researchers continue to explore the vast chemical space accessible from this intermediate, it is highly probable that new and innovative therapeutic agents based on the thieno[3,2-c]pyridine core will continue to emerge.

References

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]

  • Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. [Link]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Wiley Online Library. [Link]

  • Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm (RSC Publishing). [Link]

  • Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • Cas 272-14-0,thieno[3,2-c]pyridine. LookChem. [Link]

  • WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
  • Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. [Link]

  • Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. PubMed. [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

  • Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). [Link]

Sources

Introduction: Unveiling the Therapeutic Potential of a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Novel Thieno[3,2-c]pyridine Derivatives

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for potent and selective therapeutic agents. The thieno[3,2-c]pyridine core, a bicyclic heterocycle fusing a thiophene and a pyridine ring, represents one such "privileged structure".[1] Its unique electronic and structural properties make it a versatile platform for the development of novel drugs targeting a wide array of diseases.[2] Thienopyridine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the synthesis, diverse biological activities, and mechanisms of action of novel thieno[3,2-c]pyridine derivatives. By synthesizing field-proven insights with technical accuracy, this document aims to explain the causality behind experimental choices and provide a foundational understanding for future research and development in this promising area.

The Thieno[3,2-c]pyridine Scaffold: A Structural Overview

The therapeutic versatility of the thieno[3,2-c]pyridine scaffold stems from its distinct combination of a π-electron-rich thiophene ring and a pharmaceutically significant pyridine moiety.[1] This fusion creates a stable, planar system that can effectively mimic endogenous molecules and interact with various biological targets. Its role as a bio-isostere of purines and pyrimidines, for instance, allows it to interfere with nucleic acid metabolism and kinase activity, crucial pathways in cancer and infectious diseases.[3]

Caption: Core chemical structure of the thieno[3,2-c]pyridine scaffold.

Synthetic Strategies: Building the Core

The synthesis of novel thieno[3,2-c]pyridine derivatives is a critical step in exploring their therapeutic potential. Methodologies generally involve the construction of either the pyridine ring onto a pre-existing thiophene or vice versa.[6] A prevalent and efficient approach involves the cyclization of 3-aminothiophene-2-carboxylate derivatives with a suitable one-carbon source, a method that allows for significant diversification.[7]

Generalized Synthetic Workflow

The following diagram illustrates a common, multi-step synthetic pathway that begins with readily available starting materials and allows for the introduction of diversity at various positions of the scaffold. This approach provides a robust framework for creating libraries of novel derivatives for biological screening.

Generalized_Synthesis_Workflow A Starting Materials (e.g., Substituted Thiophene) B Functional Group Interconversion (e.g., Amination/Carboxylation) A->B Step 1 C Key Intermediate (e.g., Aminothiophene Derivative) B->C Step 2 D Cyclization Reaction (Pyridine Ring Formation) C->D Step 3 E Core Scaffold (Thieno[3,2-c]pyridine) D->E Step 4 F Further Derivatization (Introduction of R-groups) E->F Step 5 G Final Novel Derivatives F->G Step 6

Caption: A representative workflow for the synthesis of thienopyridine derivatives.

A Spectrum of Biological Activities

The true value of the thieno[3,2-c]pyridine scaffold is realized in its broad and potent biological activities. Research has demonstrated its efficacy across multiple therapeutic areas, driven by its ability to interact with a diverse set of molecular targets.

Anticancer Activity

Thienopyridine derivatives have emerged as a highly promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes that drive tumor growth and proliferation.

Mechanisms of Action:

  • Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[9] Targets include VEGFR-2, implicated in tumor angiogenesis, and kinases in the PI3K/Akt pathway, which governs cell survival and proliferation.[10][11]

  • Hsp90 Inhibition: Some derivatives target Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, inducing cell cycle arrest and apoptosis.[3][12]

  • Cell Cycle Arrest and Apoptosis: By targeting proteins like Cyclin-Dependent Kinases (CDKs) or inducing cellular stress, these compounds can halt the cell cycle, typically at the G2 phase, preventing cancer cells from dividing.[7][12] This often leads to the initiation of programmed cell death (apoptosis).

Illustrative Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt pathway is a central node in cancer cell signaling. Thienopyridine derivatives can inhibit PI3K, blocking downstream signaling and thereby suppressing tumor growth and survival.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thieno[3,2-c]pyridine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a thienopyridine derivative.

Data Presentation: In Vitro Anticancer Activity

The potency of novel derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
Derivative 6i HSC3 (Head & Neck)10.8[3][12]
T47D (Breast)11.7[3][12]
RKO (Colorectal)12.4[3][12]
MCF7 (Breast)16.4[3]
Derivative 14 MCF7 (Breast)22.12[13]
Derivative 13 MCF7 (Breast)22.52[13]
Derivative 9 MCF7 (Breast)27.83[13]

Lower IC₅₀ values indicate higher potency.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical. Thieno[3,2-c]pyridine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4] Their fused ring system offers excellent stability under physiological conditions and favorable pharmacokinetic properties, such as enhanced membrane permeability.[1] A key advantage is their potential for dual modes of action, such as inhibiting both cell wall synthesis and DNA replication, which can be more effective than single-target antibiotics.[1]

Mechanism of Action:

  • DNA Gyrase Inhibition: A primary mechanism involves the inhibition of DNA gyrase, an essential enzyme in bacteria that controls the topology of DNA during replication.[1][4] By targeting this enzyme, the compounds prevent bacterial proliferation.

Data Presentation: Antibacterial Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of antibacterial potency.

Compound ClassTarget OrganismMIC Range (mg/L)Reference
Thieno[2,3-d]pyrimidinediones MRSA (Gram-positive)2–16[14]
VRE (Gram-positive)2–16[14]
E. coli (Gram-negative)16 to >32[14]

Lower MIC values indicate greater antibacterial activity.

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and neurodegenerative diseases represent significant unmet medical needs. Thienopyridine derivatives have shown promise in these areas through various mechanisms.

  • Anti-inflammatory Effects: Certain derivatives can act as potent anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and reducing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[15]

  • Neuroprotection: The scaffold has been explored for its potential in treating neurological disorders. Derivatives have been designed as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease.[16] Others have been investigated for antipsychotic activity through interaction with serotonin and dopamine receptors.[17]

  • Other Activities: The scaffold's versatility extends to other therapeutic areas, including the development of antiplatelet agents for preventing thrombosis and potassium channel inhibitors for treating arrhythmias and autoimmune diseases.[18][19]

Structure-Activity Relationship (SAR) Analysis

Optimizing the biological activity of a lead compound is achieved through systematic Structure-Activity Relationship (SAR) studies. By modifying the substituents at various positions on the thieno[3,2-c]pyridine core, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.

Caption: Key positions on the scaffold for SAR studies and their general impact.

Key SAR Insights:

  • Aryl Group Appendages: Adding tethered aryl groups can significantly increase anti-proliferative activity by allowing the molecule to target adjacent lipophilic pockets in the active site of enzymes like PI-PLC.[8]

  • Substituents on the Pyridine Ring: Modifications to the pyridine portion of the scaffold are crucial for modulating interactions with the kinase hinge region, which can profoundly affect selectivity.[9]

  • Amide and Benzoyl Groups: The introduction of various amide or benzoyl functionalities has been shown to be an effective strategy for developing inhibitors of specific kinases, such as Pim-1.[20]

Key Experimental Protocols

The following protocols are foundational for the synthesis and evaluation of novel thieno[3,2-c]pyridine derivatives. They are designed to be self-validating systems, with clear steps and expected outcomes.

Protocol 1: General Synthesis of a 2-Substituted Thienopyrimidine Derivative

This protocol is a representative example based on the Gewald aminothiophene synthesis followed by cyclization.[11]

Objective: To synthesize a thienopyrimidine core structure for further derivatization.

Materials:

  • Substituted ketone or aldehyde

  • Activated cyanoacetamide

  • Elemental sulfur

  • Morpholine (or other suitable base)

  • Ethanol or Dimethylformamide (DMF)

  • Formic acid or triethyl orthoformate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Methodology:

  • Step 1 (Gewald Reaction): To a stirred solution of the starting ketone/aldehyde (1 eq.), activated cyanoacetamide (1 eq.), and elemental sulfur (1.1 eq.) in ethanol, add morpholine (0.5 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid (the 2-aminothiophene intermediate) by filtration, wash with cold water, and dry under vacuum.

  • Step 2 (Cyclization): Reflux the 2-aminothiophene intermediate (1 eq.) in an excess of formic acid or with triethyl orthoformate for 4-8 hours.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove impurities.

  • Purification and Characterization: Purify the final product by recrystallization or column chromatography. Confirm the structure using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Objective: To determine the IC₅₀ value of a novel thienopyridine derivative.

Materials:

  • Human cancer cell line (e.g., MCF7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and untreated control.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The thieno[3,2-c]pyridine scaffold has unequivocally established itself as a versatile and potent platform in modern drug discovery. The diverse biological activities, ranging from targeted anticancer effects to broad-spectrum antimicrobial and anti-inflammatory properties, highlight its immense therapeutic potential. The ability to systematically modify the core structure through established synthetic routes provides a clear path for optimizing lead compounds and developing next-generation therapeutics.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.

  • Novel Therapeutic Targets: Exploring the activity of thieno[3,2-c]pyridine libraries against new and emerging biological targets.

  • Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing drugs, particularly in oncology.

  • Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and targeted delivery of promising lead compounds.

By continuing to integrate synthetic chemistry, molecular modeling, and rigorous biological evaluation, the scientific community can unlock the full potential of thieno[3,2-c]pyridine derivatives to address some of the most pressing challenges in human health.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.
  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. The American Society for Publication & Dissemination.
  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry.
  • Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. ResearchGate.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
  • Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. PubMed Central.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. National Genomics Data Center (CNCB-NGDC).
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors. PubMed.
  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
  • Discovery and Structure-Activity Relationships Study of Novel Thieno (2,3-b) Pyridine Analogues As Hepatitis C Virus Inhibitors. Scribd.
  • In vivo anti-inflammatory assay of thieno[2,3-b]pyridine derivatives. ResearchGate.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
  • Thieno ( 3 , 2- c) pyridine compounds. Google Patents.
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online.
  • Thieno[3,2-c]pyridine. Chem-Impex.
  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH.
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central.
  • Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors. PubMed.
  • Synthesis and antimicrobial activity of new heterocyclic compounds containing thieno[3,2-c]coumarin and pyrazolo[4,3-c]coumarin frameworks. ResearchGate.
  • Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. PMC.
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central.
  • Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.
  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online.
  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online.
  • Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.
  • Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.
  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central.
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed Central.
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed Central.
  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed.
  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Chlorothieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-chlorothieno[3,2-c]pyridine core is the foundational chemical scaffold for a critical class of antiplatelet drugs known as thienopyridines. This guide provides a detailed examination of the mechanism of action of its prominent derivatives—Ticlopidine, Clopidogrel, and Prasugrel. These agents are indispensable in the management of atherothrombotic diseases. We will dissect their journey from inactive prodrugs to potent, irreversible antagonists of the platelet P2Y12 receptor. This document elucidates the intricate signaling pathways, the critical metabolic activation process, and the definitive experimental protocols used to characterize their activity, offering a comprehensive resource for professionals in pharmacology and drug development.

Part 1: The Primary Target: P2Y12 Receptor Signaling

The antiplatelet effect of all thienopyridine derivatives is mediated through the specific and irreversible inhibition of the P2Y12 receptor, a crucial G-protein coupled receptor (GPCR) on the platelet surface.[1][2][3]

The Role of ADP and P2Y12 in Platelet Activation

Adenosine diphosphate (ADP) is a key platelet agonist released from dense granules of activated platelets. It amplifies the thrombotic response by binding to two distinct purinergic receptors on the platelet membrane: P2Y1 and P2Y12.[4][5] While P2Y1 activation initiates a transient shape change and weak aggregation, the sustained and robust platelet aggregation required for thrombus formation is critically dependent on signaling through the P2Y12 receptor.[4][6]

The Downstream Signaling Cascade

The P2Y12 receptor is coupled to the inhibitory G-protein, Gαi.[6][7] Upon ADP binding, the following cascade is initiated:

  • Gαi Activation: The activated Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase.[4][6]

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a significant decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[4][7]

  • PKA Inactivity: cAMP is the primary activator of Protein Kinase A (PKA). Reduced cAMP levels lead to decreased PKA activity.

  • VASP Dephosphorylation: PKA normally phosphorylates the Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157. In the presence of ADP-P2Y12 signaling, the reduced PKA activity results in VASP remaining in its dephosphorylated state.[4][8]

  • GPIIb/IIIa Activation: Dephosphorylated VASP is permissive for the "inside-out" signaling that activates the Glycoprotein IIb/IIIa receptor (integrin αIIbβ3).[4][9] This receptor then binds fibrinogen, leading to platelet cross-linking and the formation of a stable thrombus.[10]

By blocking the P2Y12 receptor, thienopyridines prevent this entire cascade, maintaining high levels of cAMP, promoting VASP phosphorylation, and ultimately keeping the GPIIb/IIIa receptor in its inactive state, thus potently inhibiting platelet aggregation.

P2Y12_Signaling cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm P2Y12 P2Y12 Receptor Gi Gαi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ADP ADP ADP->P2Y12 Binds Thieno Active Thienopyridine Metabolite Thieno->P2Y12 Irreversibly Blocks Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P (Phosphorylated) VASP->VASP_P GPIIbIIIa_active GPIIb/IIIa (Active) VASP->GPIIbIIIa_active Permits Activation (when dephosphorylated) GPIIbIIIa_inactive GPIIb/IIIa (Inactive) VASP_P->GPIIbIIIa_inactive Maintains Inactive State Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Leads to

Figure 1. P2Y12 receptor signaling pathway and its inhibition by thienopyridines.

Part 2: Bioactivation: The Journey from Prodrug to Active Inhibitor

A defining characteristic of thienopyridines like this compound derivatives is that they are administered as inactive prodrugs.[1][9][11] The parent compound has no significant antiplatelet activity and must undergo metabolic conversion, primarily in the liver, to exert its therapeutic effect.[11][12]

The Two-Step Oxidative Activation

The bioactivation is a sequential, two-step oxidative process catalyzed by the hepatic Cytochrome P450 (CYP) enzyme system.[12][13]

  • Step 1: Formation of 2-oxo-thienopyridine. The initial step involves the oxidation of the thiophene ring of the parent drug to form an intermediate metabolite, 2-oxo-clopidogrel or 2-oxo-prasugrel.[12][14][15]

  • Step 2: Formation of the Active Thiol Metabolite. The thiolactone ring of this intermediate is then oxidatively cleaved by CYP enzymes to generate the highly reactive and unstable active thiol metabolite.[13][14][15] This active metabolite contains a reactive thiol (-SH) group that is essential for its pharmacological activity.[12]

Role of Cytochrome P450 Isoenzymes

Multiple CYP isoenzymes are involved in this bioactivation, and their relative contributions are a source of significant clinical variability.[12][13]

  • Clopidogrel: Its activation involves several enzymes, including CYP2C19, CYP3A4, CYP1A2, and CYP2B6.[12][16] Genetic polymorphisms in the CYP2C19 gene are particularly critical; individuals who are "poor metabolizers" generate lower levels of the active metabolite, leading to diminished antiplatelet response and a higher risk of adverse cardiovascular events.[1][12]

  • Prasugrel: While also activated by CYP3A4 and CYP2B6, Prasugrel's activation is more efficient and less dependent on the polymorphic CYP2C19, resulting in a more consistent and potent antiplatelet effect compared to clopidogrel.[2][3][17]

Approximately 85% of an oral dose of clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative, meaning only a small fraction is available for the crucial two-step CYP-mediated activation.[12]

Bioactivation Prodrug Thienopyridine Prodrug (e.g., Clopidogrel) Inactive_Metabolite Inactive Carboxylic Acid Metabolite (~85%) Prodrug->Inactive_Metabolite Hydrolysis Intermediate 2-oxo-thienopyridine Prodrug->Intermediate Step 1 Oxidation Active_Metabolite Active Thiol Metabolite Intermediate->Active_Metabolite Step 2 Oxidation Esterases Hepatic Esterases CYP_Step1 CYP450 Enzymes (e.g., CYP2C19, CYP1A2) CYP_Step2 CYP450 Enzymes (e.g., CYP3A4, CYP2C19)

Figure 2. Metabolic activation pathway of thienopyridine prodrugs.

Part 3: The Covalent Bond: Irreversible Inhibition

The final step in the mechanism of action is the interaction between the active thiol metabolite and the P2Y12 receptor. The thiol group of the active metabolite forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[12][18]

This covalent and irreversible binding permanently inactivates the receptor.[1][10][19] Platelet function is only restored through the production of new platelets, a process that takes approximately 7-10 days.[3][12] This irreversible nature ensures a prolonged antiplatelet effect from a daily dosing regimen.

Part 4: Experimental Methodologies for Mechanistic Studies

Studying the mechanism of this compound derivatives requires specific and validated assays. Below are protocols for two cornerstone techniques: Light Transmission Aggregometry (LTA) to measure the overall functional effect, and the VASP phosphorylation assay to specifically probe P2Y12 receptor inhibition.

Workflow cluster_prep Sample Preparation cluster_assays Assays cluster_lta_steps LTA Procedure cluster_vasp_steps VASP Procedure Blood Whole Blood (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (150-200g, 15 min) Blood->Centrifuge1 VASP VASP Phosphorylation Assay (Flow Cytometry) Blood->VASP or PRP Platelet-Rich Plasma (PRP) (Supernatant) Centrifuge1->PRP PPP Platelet-Poor Plasma (PPP) (High-Speed Centrifugation) Centrifuge1->PPP Re-spin remaining blood LTA Light Transmission Aggregometry (LTA) PRP->LTA LTA_1 1. Calibrate (PRP=0%, PPP=100% T) VASP_1 1. Incubate with PGE1 +/- ADP LTA_2 2. Add Agonist (e.g., ADP) LTA_1->LTA_2 LTA_3 3. Measure Change in Light Transmission over Time LTA_2->LTA_3 VASP_2 2. Fix & Permeabilize Cells VASP_1->VASP_2 VASP_3 3. Stain with Anti-VASP-P Ab VASP_2->VASP_3 VASP_4 4. Analyze by Flow Cytometry VASP_3->VASP_4

Figure 3. Experimental workflow for assessing thienopyridine activity.

Protocol 1: Light Transmission Aggregometry (LTA)

LTA is the historical gold standard for assessing platelet function.[20] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[21]

Methodology:

  • Sample Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.[21] Process samples within 4 hours of collection.[22]

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.[21]

    • Prepare Platelet-Poor Plasma (PPP) by re-centrifuging the remaining blood at 2000 x g for 20 minutes.[21]

  • Assay Procedure:

    • Place a cuvette with PRP into the aggregometer at 37°C with a stir bar.

    • Calibrate the instrument by setting 0% aggregation with the PRP sample and 100% aggregation with the corresponding PPP sample.

    • Add a known concentration of a platelet agonist (e.g., 5-20 µM ADP) to the PRP.

    • Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation percentage is recorded.

  • Data Interpretation:

    • In samples from patients treated with a thienopyridine, the percentage of aggregation in response to ADP will be significantly reduced compared to an untreated baseline.

Protocol 2: VASP Phosphorylation Assay

This flow cytometry-based assay is highly specific for the P2Y12 pathway.[23][24] It quantifies the phosphorylation state of VASP within platelets, which directly correlates with the level of P2Y12 receptor inhibition.[8][24]

Methodology:

  • Sample Treatment:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Aliquot the blood into two tubes.

    • To Tube 1, add Prostaglandin E1 (PGE1). PGE1 stimulates adenylyl cyclase, leading to maximal VASP phosphorylation.

    • To Tube 2, add both PGE1 and ADP. In the absence of a P2Y12 inhibitor, ADP will block the PGE1 effect, resulting in low VASP phosphorylation. In the presence of an effective inhibitor, VASP will remain phosphorylated.[24]

  • Staining and Analysis:

    • Incubate the tubes at room temperature.

    • Fix the platelets and permeabilize the cell membranes using commercially available reagents.

    • Add a fluorescently-labeled primary antibody specific for phosphorylated VASP (Ser157).

    • Analyze the samples on a flow cytometer, gating on the platelet population.

  • Data Interpretation:

    • The Mean Fluorescence Intensity (MFI) of the stained platelets is measured for both conditions.

    • A Platelet Reactivity Index (PRI) is calculated: PRI (%) = [(MFI(PGE1) - MFI(PGE1+ADP)) / MFI(PGE1)] x 100 .[25]

    • A low PRI indicates a high level of P2Y12 inhibition (the inhibitor prevents ADP from reversing the PGE1 effect), while a high PRI indicates poor response to the drug.[24] A PRI >50% is often considered indicative of inadequate response to treatment.[24]

Comparative Data Summary
ParameterUntreated ControlEffective Thienopyridine TreatmentRationale
LTA (% Aggregation to ADP) High (e.g., >70%)Low (e.g., <40%)The active metabolite blocks the P2Y12 receptor, preventing ADP-induced aggregation.[2][19]
VASP PRI (%) High (e.g., >60%)Low (e.g., <50%)The inhibitor prevents ADP from inhibiting adenylyl cyclase, allowing VASP to remain phosphorylated.[24][25]

Conclusion

The this compound scaffold is the basis for a powerful class of antiplatelet prodrugs that function as irreversible antagonists of the P2Y12 receptor. Their mechanism of action is a multi-stage process involving hepatic CYP450-mediated bioactivation to a reactive thiol metabolite, which then forms a permanent, covalent bond with the P2Y12 receptor. This action effectively shuts down a critical pathway for platelet aggregation for the entire lifespan of the platelet. Understanding this detailed mechanism, from signaling and metabolism to the specific assays used for its characterization, is fundamental for the continued development and clinical application of these life-saving therapies.

References

Spectroscopic Characterization of 4-Chlorothieno[3,2-c]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Chlorothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific isomer, this document synthesizes predicted data and established principles of spectroscopic analysis for thienopyridine systems. It is designed to serve as a foundational resource for researchers involved in the synthesis, identification, and quality control of this compound, offering insights into its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide will facilitate the structural elucidation and characterization of this important scaffold.

Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold

The thieno[3,2-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including the inhibition of enzymes and modulation of receptors, with potential applications in oncology, neurology, and the treatment of cardiovascular diseases. The introduction of a chlorine atom at the 4-position of the thieno[3,2-c]pyridine ring system yields this compound (Figure 1), a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions. This functionalization capability allows for the generation of diverse chemical libraries essential for modern drug discovery programs.

Given its potential as a key building block, a thorough understanding of the spectroscopic properties of this compound is paramount for unambiguous identification and quality assessment. This guide provides an in-depth analysis of the expected spectral data based on established principles and data from related structures.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic rings. The anticipated chemical shifts and coupling patterns are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.7d~5.0
H-37.3 - 7.5d~5.0
H-68.5 - 8.7d~6.0
H-77.2 - 7.4d~6.0

Causality behind Predicted Shifts and Couplings:

  • Thiophene Protons (H-2 and H-3): The protons on the thiophene ring are expected to appear as a pair of doublets due to coupling with each other. Their chemical shifts are influenced by the electron-donating nature of the sulfur atom.

  • Pyridine Protons (H-6 and H-7): The protons on the pyridine ring will also appear as a pair of doublets. H-6, being in the alpha position to the nitrogen atom, is expected to be the most downfield signal due to the deshielding effect of the electronegative nitrogen.

  • Effect of the Chlorine Atom: The chlorine atom at the 4-position will exert a deshielding effect on the adjacent protons, although this effect is more pronounced on the carbon skeleton.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven signals, corresponding to the seven carbon atoms in the molecule. The anticipated chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2123 - 126
C-3120 - 123
C-3a145 - 148
C-4148 - 151
C-6150 - 153
C-7115 - 118
C-7a140 - 143

Rationale for Predicted Chemical Shifts:

  • Carbons of the Thiophene Ring (C-2, C-3, C-3a, C-7a): These carbons will resonate in the typical aromatic region for thiophenes. The bridgehead carbons (C-3a and C-7a) are expected to be further downfield.

  • Carbons of the Pyridine Ring (C-4, C-6, C-7): The carbons of the pyridine ring are significantly influenced by the nitrogen atom. C-4 and C-6, being in close proximity to the nitrogen, will be the most deshielded. The presence of the electron-withdrawing chlorine atom on C-4 will further shift its resonance downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the aromatic C-H and C=C/C=N bonds, as well as the C-Cl bond.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium to Weak
1600 - 1450Aromatic C=C and C=N StretchMedium to Strong
1200 - 1000C-H In-plane BendingMedium
850 - 750C-H Out-of-plane BendingStrong
800 - 600C-Cl StretchMedium to Strong

Interpretation of Key Vibrational Modes:

  • Aromatic C-H Stretching: The presence of aromatic protons will give rise to absorption bands just above 3000 cm⁻¹.

  • Ring Stretching Vibrations: The conjugated system of the fused rings will result in a series of absorptions in the 1600-1450 cm⁻¹ region, which are characteristic of aromatic and heteroaromatic compounds.

  • C-Cl Stretching: A moderately strong absorption band is expected in the fingerprint region (800-600 cm⁻¹) corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₇H₄ClNS, the expected monoisotopic mass is approximately 168.97 g/mol .

Table 4: Predicted Key Mass Spectrometry Data for this compound

m/zIonComments
169/171[M]⁺Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
134[M-Cl]⁺Loss of a chlorine radical.
107[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine ring.

Analysis of Fragmentation Pathway:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) with a characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak with approximately one-third the intensity of the M peak). The primary fragmentation pathway would likely involve the loss of the chlorine atom, followed by the fragmentation of the heterocyclic ring system, such as the loss of hydrogen cyanide (HCN) from the pyridine ring.

fragmentation M [M]⁺˙ m/z 169/171 M_minus_Cl [M-Cl]⁺ m/z 134 M->M_minus_Cl - Cl• M_minus_Cl_minus_HCN [C₆H₄S]⁺˙ m/z 107 M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to sample analysis.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Use a standard EI energy of 70 eV.

    • Scan a mass range of m/z 40-400.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a valuable resource for researchers working with this important heterocyclic compound. The provided information will aid in the confirmation of its synthesis, guide its purification, and ensure its quality for subsequent applications in medicinal chemistry and materials science. The experimental protocols outlined offer a standardized approach for obtaining high-quality spectroscopic data for this and related compounds.

References

  • Heterocyclic Letters. (2016). Synthesis, Characterization and Biological Evaluation of 5-((2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-c]pyridine scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for a class of highly successful antiplatelet drugs.[1][2] The introduction of a chloro-substituent at the 4-position creates 4-Chlorothieno[3,2-c]pyridine, a versatile intermediate for chemical synthesis and a starting point for the exploration of novel therapeutic agents.[3] This guide provides an in-depth analysis of the potential therapeutic targets of this compound and its derivatives. We will begin with a thorough examination of the well-established role of thienopyridines as P2Y12 receptor antagonists. Subsequently, we will explore promising, yet less-chartered, therapeutic avenues including oncology and neurology, supported by emerging research. This document is intended to serve as a technical resource, offering not only a review of the current landscape but also actionable experimental protocols for the validation of these potential therapeutic targets.

Part 1: The Established Paradigm: P2Y12 Receptor Antagonism in Thrombosis

The most prominent and clinically significant therapeutic application of the thieno[3,2-c]pyridine scaffold is in the prevention of atherothrombotic events. Marketed drugs such as Ticlopidine, Clopidogrel, and Prasugrel are all derivatives of this core structure and function as irreversible antagonists of the P2Y12 receptor on platelets.[4][5][6]

Mechanism of Action

Thienopyridines are prodrugs that require metabolic activation, primarily by hepatic cytochrome P450 enzymes, to form an active thiol metabolite.[7][8][9] This active metabolite then forms a covalent, irreversible bond with the P2Y12 receptor on the surface of platelets.[10][11]

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation.[1] Its endogenous ligand, adenosine diphosphate (ADP), when released from dense granules of activated platelets, binds to the P2Y12 receptor. This binding initiates a signaling cascade through the inhibitory G protein (Gi), leading to the inhibition of adenylyl cyclase.[1][2] The subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately facilitating the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[1]

By irreversibly blocking the P2Y12 receptor, thienopyridine derivatives prevent ADP from binding, thereby inhibiting this entire signaling cascade and, consequently, platelet aggregation for the lifespan of the platelet.[12][13]

Signaling Pathway Diagram

P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates Thieno Activated Thienopyridine (e.g., from this compound) Thieno->P2Y12 Irreversibly Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP VASP GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Maintains Inactive State GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Leads to

Caption: P2Y12 signaling pathway and the inhibitory action of activated thienopyridines.

Experimental Protocol: Validating P2Y12 Receptor Antagonism

The following protocol outlines a standard light transmission aggregometry (LTA) assay to assess the antiplatelet activity of a novel derivative of this compound.

Objective: To determine the inhibitory effect of a test compound on ADP-induced platelet aggregation.

Materials:

  • Test compound (derivative of this compound)

  • Human whole blood from healthy, consenting donors

  • Acid-citrate-dextrose (ACD) anticoagulant

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • ADP (agonist)

  • Light transmission aggregometer

  • Spectrophotometer

Methodology:

  • PRP Preparation:

    • Collect human whole blood into tubes containing ACD.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Procedure:

    • Pre-warm the PRP to 37°C for 10 minutes.

    • Pipette 450 µL of the adjusted PRP into aggregometer cuvettes containing a stir bar.

    • Add 50 µL of the test compound at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C with stirring.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 10 µM).

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation for each concentration of the test compound.

    • Plot the percentage inhibition of aggregation against the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the ADP-induced platelet aggregation).

Experimental Workflow Diagram

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (with ACD) Centrifuge1 Centrifuge at 200 x g Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge at 1500 x g Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP using PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Incubate PRP with Test Compound/Vehicle Adjust->Incubate Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Incubate->Calibrate Add_ADP Add ADP to Initiate Aggregation Calibrate->Add_ADP Record Record Light Transmission Add_ADP->Record Calculate Calculate % Inhibition Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for Light Transmission Aggregometry (LTA).

Part 2: Emerging Frontiers: Novel Therapeutic Targets

While the antiplatelet activity of thienopyridines is well-established, the versatility of the this compound scaffold allows for its exploration in other therapeutic areas.[14]

Oncology: Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely quiescent in adults. However, its aberrant reactivation is implicated in the pathogenesis of several human cancers.[15] The Smoothened (Smo) receptor is a key component of this pathway, and its inhibition is a promising anticancer strategy.[15]

Recent studies have shown that novel tetrahydrothieno[3,2-c]pyridine derivatives can act as potent Smoothened antagonists, demonstrating promising inhibition of the Hh pathway.[15] This suggests that this compound could serve as a starting point for the development of novel anticancer agents.

Experimental Protocol: Validating Smoothened Antagonism

Objective: To assess the ability of a this compound derivative to inhibit the Hedgehog signaling pathway in a cell-based reporter assay.

Materials:

  • Shh-LIGHT2 cell line (NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase construct)

  • Test compound

  • Sonic Hedgehog (Shh) conditioned medium or recombinant Shh

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Methodology:

  • Cell Culture and Seeding:

    • Culture Shh-LIGHT2 cells in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Pathway Activation:

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Activate the Hh pathway by adding Shh conditioned medium or recombinant Shh.

    • Incubate for 48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage inhibition of Hh signaling for each compound concentration relative to the vehicle-treated, Shh-stimulated control.

    • Determine the IC₅₀ value.

Neurology: Modulating Ion Channels and Receptors

The thienopyridine scaffold has also been investigated for its potential in treating neurological disorders.

  • Potassium Channel Inhibition: A patent application has described thienopyridine compounds as potassium channel inhibitors, with potential applications in arrhythmias, autoimmune diseases, and inflammatory diseases, including multiple sclerosis.[16]

  • Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism: Tetrahydrothieno[2,3-c]pyridine derivatives have been identified as selective mGluR1 antagonists with potential for the treatment of neuropathic pain.[17] These compounds demonstrated pain-suppressing activity in animal models and favorable pharmacokinetic profiles.[17]

Experimental Protocol: Validating Potassium Channel Inhibition using Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effect of a this compound derivative on a specific potassium channel (e.g., Kv1.3) expressed in a heterologous system.

Materials:

  • HEK293 cells stably expressing the target potassium channel

  • Test compound

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Appropriate intracellular and extracellular recording solutions

Methodology:

  • Cell Preparation:

    • Culture and prepare the cells for patch-clamp recording.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Record baseline potassium currents by applying a voltage-step protocol.

    • Perfuse the cell with the test compound at various concentrations.

    • Record the potassium currents in the presence of the compound.

    • Perform a washout by perfusing with the control extracellular solution.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before, during, and after compound application.

    • Calculate the percentage of current inhibition at each concentration.

    • Construct a concentration-response curve and determine the IC₅₀ value.

Part 3: Broader Biological Activities and Future Directions

The thienopyridine scaffold has been associated with a wide range of other biological activities, including:

  • Anticancer Activity: Beyond Smoothened antagonism, thieno[2,3-c]pyridine derivatives have been screened for anticancer activity and have shown potential as Hsp90 inhibitors.[18] Additionally, benzothieno[2,3-c]pyridines have been investigated as non-steroidal CYP17 inhibitors for prostate cancer.[19]

  • Anti-inflammatory and Analgesic Effects: The modulation of targets like mGluR1 points towards the potential for developing novel analgesics.[17]

  • Antimicrobial and Antiviral Properties: Various heterocyclic compounds containing pyridine and fused ring systems have demonstrated antimicrobial and antiviral activities.[20][21]

The this compound core represents a privileged scaffold for drug discovery. While its role in antiplatelet therapy is well-defined, the exploration of its derivatives against a broader range of therapeutic targets is a fertile area for future research and development. The experimental frameworks provided in this guide offer a starting point for the validation of these exciting potential applications.

References

  • Prasugrel - StatPearls - NCBI Bookshelf. (2023-04-10). Retrieved from [Link]

  • Prasugrel - Wikipedia. Retrieved from [Link]

  • Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed. Retrieved from [Link]

  • Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed. Retrieved from [Link]

  • Clopidogrel and Ticlopidine: P2Y12 Adenosine Diphosphate–Receptor Antagonists for the Prevention of Atherothrombosis. Retrieved from [Link]

  • What is the mechanism of Prasugrel Hydrochloride? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

  • PRASUGREL OBJECTIVE: ABBREVIATIONS: MECHANISM OF ACTION: INDICATION: - Thrombosis Canada. Retrieved from [Link]

  • ADP receptor-blocker thienopyridines: Chemical structures, mode of action and clinical use. A review - University of Arizona. Retrieved from [Link]

  • ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed. Retrieved from [Link]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - Kam - 2003 - Anaesthesia - Wiley Online Library. (2008-08-27). Retrieved from [Link]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed. Retrieved from [Link]

  • Pharmacology of thienopyridines: rationale for dual pathway inhibition - Oxford Academic. (2006-10-01). Retrieved from [Link]

  • Clopidogrel: Interactions with the P2Y12 Receptor and Clinical Relevance - Taylor & Francis. Retrieved from [Link]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - Association of Anaesthetists. Retrieved from [Link]

  • Antiplatelet medicines - P2Y12 inhibitors: MedlinePlus Medical Encyclopedia. (2024-07-14). Retrieved from [Link]

  • Thienopyridine Derivatives Versus Aspirin for Preventing Stroke and Other Serious Vascular Events in High Vascular Risk Patients - American Heart Association Journals. Retrieved from [Link]

  • Review: Thienopyridines are more effective than aspirin for preventing vascular events in high-risk patients - ACP Journals. Retrieved from [Link]

  • Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing). Retrieved from [Link]

  • Ticlopidine and Clopidogrel | Circulation - American Heart Association Journals. Retrieved from [Link]

  • WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. Retrieved from [Link]

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC - PubMed Central. Retrieved from [Link]

  • Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed. (2015-06-05). Retrieved from [Link]

  • This compound-2-carboxylic acid (C8H4ClNO2S) - PubChemLite. Retrieved from [Link]

  • 4-chloro-3-methylthieno[3,2-c]pyridine - PubChemLite. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Retrieved from [Link]

  • (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review - ResearchGate. (2025-08-06). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. (2021-04-11). Retrieved from [Link]

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Retrieved from [Link]

Sources

in silico modeling of 4-Chlorothieno[3,2-c]pyridine interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 4-Chlorothieno[3,2-c]pyridine Interactions: A Framework for Novel Ligand Characterization

Foreword: The Rationale for a Predictive Approach

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both arduous and resource-intensive. The thieno[3,2-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of halogen substituents, as in this compound, provides a versatile synthetic handle for developing extensive compound libraries, making it a molecule of significant interest.[2] However, for a novel or sparsely studied compound, the initial steps of characterizing its biological interactions can be like navigating without a map.

This guide, authored from the perspective of a Senior Application Scientist, eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic and logical workflow for the in silico investigation of a novel thienopyridine derivative. Using this compound as a central case study, we will navigate the entire predictive cascade—from initial physicochemical profiling to the dynamic simulation of its interaction with a high-probability biological target. The core philosophy is to leverage computational methods not merely as data generation tools, but as a hypothesis-driven framework that accelerates discovery, minimizes experimental costs, and provides deep mechanistic insights long before the first wet lab experiment is conducted.[3][4]

Part 1: Foundational Analysis: Ligand Preparation and ADMET Profiling

Before any interaction can be modeled, the molecule of interest must be accurately represented in a three-dimensional, energetically favorable state. Furthermore, an early assessment of its drug-like properties is critical to avoid pursuing candidates that are destined for late-stage failure due to poor pharmacokinetic profiles.[5][6][7] This initial phase establishes the computational viability of this compound.

Protocol 1: 3D Structure Generation and Energy Minimization

The causality here is simple: a ligand's 3D conformation dictates its ability to fit within a protein's binding pocket. An energetically strained or improperly rendered structure will produce meaningless docking results.

Step-by-Step Methodology:

  • 2D Sketching: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.

  • SMILES Generation: Convert the 2D structure to its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string: Clc1nccc2sccc12.

  • 3D Conversion: Import the SMILES string into a molecular modeling program like Avogadro or UCSF Chimera.[8] The software will generate an initial 3D conformation.

  • Energy Minimization: This is the most critical step. The initial 3D structure is likely not in a low-energy state.

    • Select a robust force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF), which are well-suited for organic molecules.

    • Execute the energy minimization algorithm (e.g., Steepest Descent followed by Conjugate Gradients) until convergence is reached. This process adjusts bond lengths, angles, and dihedrals to find a stable, low-energy conformer.

    • Save the final structure as a .mol2 or .pdb file for subsequent analyses.

Protocol 2: In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The goal of this protocol is to preemptively flag potential liabilities. A compound with high binding affinity is useless if it is toxic, cannot be absorbed by the body, or is metabolized too quickly.[9]

Step-by-Step Methodology:

  • Platform Selection: Utilize freely available and widely validated web servers such as SwissADME or pkCSM.[10] These platforms house a collection of predictive models built from large experimental datasets.

  • Input: Submit the SMILES string of this compound to the server.

  • Analysis of Key Parameters:

    • Physicochemical Properties: Evaluate molecular weight, LogP (lipophilicity), and topological polar surface area (TPSA).

    • Lipinski's Rule of Five: Check for compliance. This rule helps predict oral bioavailability. A compound is likely to be orally bioavailable if it has: a molecular weight < 500 Da, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.[6]

    • Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[11]

    • Toxicity: Screen for potential mutagenicity (AMES toxicity), hepatotoxicity, and other adverse effects.[10]

Data Presentation: Predicted Properties of this compound
PropertyPredicted ValueCompliance/Risk Assessment
Molecular Weight~183.65 g/mol Compliant with Lipinski's Rule (<500)
LogP (Consensus)~2.5 - 3.0Compliant with Lipinski's Rule (<5)
H-Bond Donors0Compliant with Lipinski's Rule (<5)
H-Bond Acceptors1 (Nitrogen)Compliant with Lipinski's Rule (<10)
GI AbsorptionHigh (Predicted)Favorable for oral administration
BBB PermeantYes (Predicted)Potential for CNS activity
CYP InhibitorPotential inhibitor of CYP2C9Moderate risk of drug-drug interactions
AMES ToxicityNon-toxic (Predicted)Low risk of mutagenicity

Note: These values are representative predictions from common algorithms and serve as an illustrative example.

Part 2: Unveiling Biological Purpose: Virtual Target Screening

For a novel compound, its biological target is often unknown. Instead of testing it against random assays, we can computationally screen it against a large library of known protein structures to predict its most likely interaction partners. This approach, known as Virtual Target Screening (VTS) or reverse docking, is a powerful tool for hypothesis generation.[12][13][14]

The thienopyridine scaffold is a known pharmacophore for several important target classes, including P2Y12 receptors (antiplatelet agents), protein kinases, and metabotropic glutamate receptors (mGluRs).[4][15][16][17] This existing knowledge allows us to curate a focused, high-probability target library for our VTS campaign.

Mandatory Visualization: Virtual Target Screening Workflow

VTS_Workflow cluster_ligand Ligand Preparation cluster_target Target Library Curation cluster_screening Screening & Analysis L Optimized 3D Structure of this compound Dock High-Throughput Docking (e.g., AutoDock Vina) L->Dock PDB Protein Data Bank (PDB) T_Lib Curated Target Library (Kinases, GPCRs, etc.) PDB->T_Lib Selection based on scaffold T_Lib->Dock Rank Rank Targets by Binding Affinity Score Dock->Rank Filter Filter & Prioritize (Score, Cluster Analysis, Biology) Rank->Filter Hypo Top Candidate Targets (e.g., Protein Kinase X) Filter->Hypo

Caption: A workflow for identifying potential biological targets for a novel compound.

Protocol 3: Virtual Target Screening

Step-by-Step Methodology:

  • Target Library Curation:

    • Compile a list of PDB IDs for proteins known to be modulated by thienopyridine analogs. This should include various protein kinases (e.g., EGFR, aPKC), P2Y12 receptor, Hsp90, and mGluRs.[15][18][19][20][21]

    • Download the corresponding .pdb files from the Protein Data Bank.

  • Automated Protein Preparation:

    • Use scripts or software (e.g., Schrödinger's Protein Preparation Wizard, PyMOL) to process the entire library. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and repairing any missing side chains or loops.

  • High-Throughput Docking:

    • Use a computationally efficient docking program like AutoDock Vina or SwissDock.[22][23]

    • For each protein, define a binding pocket. This can be done by specifying a grid box around the co-crystallized ligand in the original PDB file.

    • Automate the process of docking the prepared this compound structure into every prepared protein target.

  • Results Aggregation and Ranking:

    • Collect the top binding affinity score (usually in kcal/mol) for the ligand with each target.

    • Rank the entire target list from the most favorable (most negative) to the least favorable binding energy.

  • Hit Prioritization:

    • A low binding energy is not sufficient. Analyze the binding poses for the top-ranked hits. A credible "hit" should show the ligand forming structurally sensible interactions (e.g., hydrogen bonds, hydrophobic packing) within the binding site.

    • Prioritize targets where multiple docked poses converge in a similar location and orientation (clustering).

    • For the purpose of this guide, we will proceed with the hypothesis that a protein kinase emerged as a top-ranked, credible target.

Part 3: Elucidating the Binding Hypothesis: Focused Molecular Docking

Having identified a high-probability target (e.g., a protein kinase), the next step is to perform a more careful, focused docking study. The objective is to generate a precise 3D model of the ligand-protein complex, which can be used to understand the structural basis of its inhibitory activity and guide future optimization.[24]

Protocol 4: Focused Molecular Docking against a Protein Kinase

Step-by-Step Methodology:

  • Receptor and Ligand Preparation:

    • Obtain the PDB structure of the chosen kinase.

    • Perform a detailed preparation of the protein as described in Protocol 3, ensuring the ATP-binding site is clean and correctly protonated.

    • Use the energy-minimized structure of this compound from Protocol 1.

  • Defining the Binding Site:

    • Identify the key residues of the kinase's ATP-binding site. This typically includes the "hinge region," which forms hydrogen bonds with ATP, and a hydrophobic "back pocket."

    • Define the docking grid box to encompass this entire region, ensuring it is large enough to allow the ligand to freely rotate and translate.

  • Docking Execution:

    • Run the docking simulation using AutoDock Vina.[25] It is advisable to increase the exhaustiveness parameter to ensure a more thorough search of the conformational space.

  • Pose Analysis and Interpretation:

    • Visualize the resulting complex in PyMOL or UCSF Chimera.

    • Analyze the top-ranked pose. The binding energy provides a quantitative estimate of affinity. Scores between -7.0 and -10.0 kcal/mol are generally considered promising.

    • Identify specific molecular interactions:

      • Hydrogen Bonds: Look for H-bonds between the pyridine nitrogen and the backbone atoms of the kinase hinge region. This is a canonical interaction for many kinase inhibitors.

      • Hydrophobic Interactions: Observe how the fused thieno-pyridine ring system packs into hydrophobic pockets.

      • Halogen Bond: The chlorine atom on the pyridine ring can potentially form a halogen bond with a backbone carbonyl oxygen, which is an increasingly recognized stabilizing interaction.[26]

Mandatory Visualization: Hypothetical Ligand-Kinase Interactions

Binding_Interactions cluster_ligand This compound cluster_protein Kinase ATP-Binding Site ligand Pyridine-N Thiophene-S Pyridine-Cl Hinge Hinge Residue (e.g., Met) ligand:n->Hinge Hydrogen Bond ligand:cl->Hinge Halogen Bond (potential) Gatekeeper Gatekeeper Residue (e.g., Thr) ligand->Gatekeeper Steric Interaction BackPocket Hydrophobic Pocket (e.g., Leu, Val) ligand->BackPocket Hydrophobic Interaction

Caption: Key predicted interactions between the ligand and kinase active site residues.

Part 4: From Static Picture to Dynamic Reality: Molecular Dynamics Simulation

Molecular docking provides a valuable but static snapshot of the binding event. In reality, proteins are dynamic entities that constantly fluctuate. Molecular Dynamics (MD) simulations model the movement of every atom in the system over time, providing a much more realistic view of the binding stability and the complex's behavior in a solvated, physiological environment.[27][28][29]

Mandatory Visualization: Molecular Dynamics Simulation Workflow

MD_Workflow Start Best Docked Pose (Ligand-Protein Complex) Solvate Solvation & Ionization (Water Box + Ions) Start->Solvate Minimize Energy Minimization (Relax System) Solvate->Minimize Equilibrate Heating & Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD Run (e.g., 100-200 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze

Caption: A streamlined workflow for molecular dynamics (MD) simulation.

Protocol 5: GROMACS/NAMD-Based MD Simulation

Step-by-Step Methodology:

  • System Setup:

    • Input: Use the best-ranked docked complex from Protocol 4 as the starting point.

    • Force Field: Assign appropriate force fields. For the protein, AMBER or CHARMM are standard choices. For the ligand, a general force field like GAFF (General Amber Force Field) is required. Ligand parameters (charges and atom types) must be generated using tools like Antechamber.

    • Solvation: Place the complex in the center of a periodic box of water (e.g., TIP3P water model) and add sodium and chloride ions to neutralize the system's charge and mimic physiological salt concentration.[25]

  • Minimization and Equilibration:

    • Perform a robust energy minimization of the entire solvated system to remove any steric clashes introduced during the setup.

    • Gradually heat the system from 0 K to the target temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Switch to a constant pressure (NPT) ensemble to allow the system density to equilibrate. This phase should be run until temperature, pressure, and density have stabilized.

  • Production Simulation:

    • Run the simulation for a substantial period, typically between 100 and 200 nanoseconds, to allow for thorough sampling of the complex's conformational space.[24][25] Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and the protein's backbone over time. A stable, flat RMSD plot for the ligand indicates that it remains bound in a consistent pose.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show if binding the ligand stabilizes certain loops.

    • Interaction Analysis: Monitor the key interactions (hydrogen bonds, etc.) identified during docking. A stable interaction is one that is maintained for a high percentage of the simulation time.

Conclusion and Forward-Looking Strategy

This guide has outlined a comprehensive, multi-stage in silico workflow to characterize the potential interactions of a novel compound, this compound. We have progressed logically from fundamental ligand preparation and ADMET profiling to broad target identification, focused binding mode prediction, and finally, an assessment of dynamic stability.

The culmination of this work is not a final answer, but a set of robust, data-driven hypotheses:

  • This compound possesses favorable drug-like properties.

  • It is predicted to bind with high affinity to a specific protein kinase.

  • A detailed 3D model of this interaction, highlighting key stabilizing contacts, has been generated.

  • The ligand-protein complex is stable over a simulated physiological timescale.

These computational results provide a powerful foundation for the next phase of research. They enable the rational design of in vitro validation experiments, such as enzymatic assays against the predicted kinase target.[30] Furthermore, the detailed interaction model can now be used to conduct structure-activity relationship (SAR) studies, guiding the synthesis of new analogs with potentially enhanced potency and selectivity.[15][31][32] This synergy between predictive modeling and experimental validation represents the cornerstone of efficient and intelligent modern drug development.

References

  • Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials. [Link]

  • Simulation Studies of Protein and Small Molecule Interactions and Reaction. PubMed. [Link]

  • ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. PubMed Central. [Link]

  • Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. MDPI. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

  • Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity. ResearchGate. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. PubMed Central. [Link]

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. ResearchGate. [Link]

  • Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. PubMed. [Link]

  • Molecular Dynamics and Machine Learning for Small Molecules and Proteins. DukeSpace. [Link]

  • Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors. PubMed. [Link]

  • Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. YouTube. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]

  • Molecular Simulation of Protein Structure, Dynamics and Interactions. MDPI. [Link]

  • Synthesis, Molecular Docking, and Hemorheological Activity of New 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives. Chemisty of Heterocyclic Compounds. [Link]

  • Discovery and Structure-Activity Relationships Study of Novel Thieno(2,3-b)Pyridine Analogues As Hepatitis C Virus Inhibitors. Scribd. [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed Central. [Link]

  • Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. ResearchGate. [Link]

  • A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Sciact. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. National Genomics Data Center (CNCB-NGDC). [Link]

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. PubMed. [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]

  • SwissDock - A web server for protein-small molecule docking. SwissDock. [Link]

  • Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment. MDPI. [Link]

  • A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. ResearchGate. [Link]

  • Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro. PubMed. [Link]

  • Docking study of novel antihyperlipidemic thieno[2,3-d]pyrimidine; LM-1554, with some molecular targets related to hyperlipidemia - an investigation into its mechanism of action. PubMed Central. [Link]

  • ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed. [Link]

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. National Institutes of Health. [Link]

  • Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. PubMed Central. [Link]

  • Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. PubMed. [Link]

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. PubMed Central. [Link]

  • Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. PubMed. [Link]

Sources

Introduction: The Strategic Importance of the Thieno[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Strategic Applications of 4-Chlorothieno[3,2-c]pyridine

The thieno[3,2-c]pyridine core is a prominent heterocyclic motif classified as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties make it an ideal foundation for developing potent and selective modulators of various biological targets, including enzymes and receptors. This has led to its incorporation into therapeutic agents across oncology, neurology, and cardiovascular diseases.[1]

Among its derivatives, this compound (CAS No. 27685-94-5) stands out as a critical and versatile building block.[2] The chlorine atom at the 4-position is not merely a substituent; it is a strategic functional handle. It activates the pyridine ring for nucleophilic substitution and, more importantly, serves as a reactive site for modern cross-coupling reactions. This allows for the systematic and efficient construction of diverse molecular libraries, enabling robust structure-activity relationship (SAR) studies essential for modern drug discovery programs.

This guide provides a comprehensive overview of the synthesis of this compound, detailing the foundational chemistry, step-by-step experimental protocols, and the strategic considerations behind its application in pharmaceutical research.

Part 1: Synthesis of the Core Scaffold: Constructing the Thieno[3,2-c]pyridin-4-one Intermediate

The most common and logical pathway to this compound involves the synthesis and subsequent chlorination of a thieno[3,2-c]pyridin-4-one precursor. This approach ensures regioselective introduction of the chloro group at the desired C4 position. A representative synthesis begins with commercially available 3-aminothiophene-2-carboxylic acid derivatives.

The key transformation is a cyclization reaction to form the fused pyridinone ring. This is typically achieved by reacting the aminothiophene with a suitable three-carbon synthon, such as diethyl malonate, under thermal or base-catalyzed conditions. This Gould-Jacobs type reaction is a robust and well-established method for constructing quinolinone and related pyridinone systems.

Experimental Protocol: Synthesis of Thieno[3,2-c]pyridin-4(5H)-one
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 3-aminothiophene-2-carboxylate (1.0 eq) and diethyl malonate (3.0 eq).

  • Heating: Heat the reaction mixture to 140-150 °C and stir for 1 hour.

  • Cyclization: Increase the temperature to 240-250 °C. The mixture will begin to reflux as ethanol is evolved. Maintain this temperature for 2 hours.

  • Work-up: Cool the reaction mixture to approximately 100 °C and add diphenyl ether. The product will begin to precipitate. Allow the mixture to cool to room temperature.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with hexanes and then with ethyl acetate to remove residual diphenyl ether and unreacted starting materials.

  • Purification: Dry the collected solid under vacuum to yield the thieno[3,2-c]pyridin-4(5H)-one product, which can be used in the next step without further purification.

Workflow Diagram: Synthesis of the Pyridinone Core

A Methyl 3-aminothiophene- 2-carboxylate C Initial Condensation (140-150 °C) A->C B Diethyl Malonate B->C D Thermal Cyclization (240-250 °C) C->D Ethanol evolution E Thieno[3,2-c]pyridin-4(5H)-one D->E cluster_0 Chlorination Workflow A Thieno[3,2-c]pyridin-4(5H)-one B Phosphorus Oxychloride (POCl3) Reflux, 3-5h A->B Reagent C Quenching (Ice Water) B->C Process D Extraction & Purification C->D E This compound D->E cluster_reactions Cross-Coupling Reactions cluster_products Diverse Compound Library Core This compound Suzuki Suzuki (R-B(OH)2, Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Core->Buchwald Sonogashira Sonogashira (R-C≡CH, Pd/Cu cat.) Core->Sonogashira ProductA 4-Aryl Derivatives Suzuki->ProductA ProductB 4-Amino Derivatives Buchwald->ProductB ProductC 4-Alkynyl Derivatives Sonogashira->ProductC

Sources

Thieno[3,2-c]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The thieno[3,2-c]pyridine core, a bicyclic heterocycle formed by the fusion of a thiophene and a pyridine ring, represents a "privileged structure" in medicinal chemistry.[1] Its unique stereoelectronic properties and ability to engage with a diverse array of biological targets have established it as a cornerstone for the development of numerous therapeutic agents.[1][2] This guide provides a comprehensive review of the thieno[3,2-c]pyridine scaffold, delving into its synthetic methodologies, exploring its vast pharmacological landscape, and offering detailed protocols for its synthesis and evaluation. We will navigate from its fundamental chemistry to its clinical significance, with a particular focus on its role in the generation of blockbuster antiplatelet drugs and its emerging potential in oncology, neuropharmacology, and beyond.

The Thieno[3,2-c]pyridine Core: A Structural Overview

The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a unique chemical entity with a distinct dipole moment and reactivity profile.[2][3] This arrangement allows for a variety of chemical modifications at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired pharmacological effects. Its structural rigidity and capacity for hydrogen bonding and π-π stacking interactions make it an ideal scaffold for potent and selective binding to enzyme active sites and receptors.[1]

dot graph Logical_Relationship { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Core Scaffold Core [label="Thieno[3,2-c]pyridine\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Properties Properties [label="Unique Physicochemical\nProperties", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,2.5!"]; Versatility [label="Synthetic Versatility", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,2.5!"];

// Applications Antiplatelet [label="Antiplatelet Agents\n(e.g., Ticlopidine)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-4,-2!"]; Anticancer [label="Anticancer Agents\n(e.g., Hsp90 Inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,-4!"]; Antipsychotic [label="Antipsychotic Agents\n(5-HT/D2 Receptor Affinity)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,-4!"]; AntiInflammatory [label="Anti-inflammatory\nAgents", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,-2!"]; Other [label="Other CNS Targets\n(mGluR1 Antagonists)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-6!"];

// Connections Core -> Properties [color="#5F6368"]; Core -> Versatility [color="#5F6368"]; Properties -> Antiplatelet [color="#5F6368"]; Properties -> Anticancer [color="#5F6368"]; Properties -> Antipsychotic [color="#5F6368"]; Versatility -> Antiplatelet [color="#5F6368"]; Versatility -> Anticancer [color="#5F6368"]; Versatility -> Antipsychotic [color="#5F6368"]; Versatility -> AntiInflammatory [color="#5F6368"]; Versatility -> Other [color="#5F6368"]; } enddot Caption: Logical flow from core scaffold properties to diverse therapeutic applications.

Synthetic Strategies: Constructing the Core

The construction of the thieno[3,2-c]pyridine system has been a subject of extensive research, with methodologies often focusing on the formation of either the thiophene or the pyridine ring as the key cyclization step.[1][4]

Classical Cyclization Approaches

Traditional methods have been instrumental in the early development of thieno[3,2-c]pyridine chemistry. A prominent example involves the intramolecular cyclization of suitably substituted thiophene precursors.

Protocol: Synthesis of Thieno[3,2-c]pyridine via N-(3-thienylmethyl) Intermediate

This protocol is based on a well-established cyclization strategy for forming the pyridine ring onto a pre-existing thiophene core.[5] The causality behind this multi-step process lies in the sequential formation of C-N and C-C bonds to build the six-membered ring. The use of a para-toluenesulfonamide group serves as a protecting group and an activating group for the nitrogen, while the acetal provides a masked aldehyde functionality that is crucial for the final acid-catalyzed cyclization (Pictet-Spengler type reaction).

  • Step 1: Schiff Base Formation: React 3-thienaldehyde with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde dimethyl acetal) in a suitable solvent like benzene under reflux with azeotropic removal of water. This forms the corresponding Schiff base.[5]

  • Step 2: Reduction: Reduce the Schiff base formed in Step 1. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol) to yield the N-(3-thienylmethyl)aminoacetaldehyde acetal.

  • Step 3: Sulfonylation: Protect the secondary amine by reacting it with para-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine to form the N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide.[5]

  • Step 4: Acid-Catalyzed Cyclization: Treat the resulting sulfonamide with a strong acid (e.g., concentrated hydrochloric acid or polyphosphoric acid) in an inert organic solvent.[5] The acid hydrolyzes the acetal to reveal the aldehyde, which then undergoes an intramolecular electrophilic substitution onto the electron-rich thiophene ring, followed by dehydration and deprotection to yield the aromatic thieno[3,2-c]pyridine.

dot graph G { graph [fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

} enddot Caption: General workflow for the synthesis of the thieno[3,2-c]pyridine core.

Pharmacological Landscape: A Scaffold of Diverse Activity

The thienopyridine scaffold is a versatile pharmacophore, demonstrating a wide spectrum of biological activities.[6] Its derivatives have been investigated for numerous therapeutic applications, from cardiovascular diseases to oncology and central nervous system disorders.[2][7]

Antiplatelet Aggregation: The P2Y₁₂ Antagonists

The most prominent therapeutic application of the thieno[3,2-c]pyridine scaffold is in the development of antiplatelet agents.[6][8] Compounds like Ticlopidine and Prasugrel are pro-drugs that are metabolized in vivo to active metabolites that irreversibly antagonize the P2Y₁₂ receptor on platelets.

Mechanism of Action: The P2Y₁₂ receptor is a chemoreceptor for adenosine diphosphate (ADP). When ADP binds to P2Y₁₂, it triggers a signaling cascade that leads to the activation of glycoprotein (GP) IIb/IIIa receptors.[7] Activated GP IIb/IIIa receptors bind to fibrinogen, causing platelet aggregation and thrombus formation. The active metabolites of thieno[3,2-c]pyridine drugs covalently bind to the P2Y₁₂ receptor, preventing ADP from binding and thereby inhibiting this entire cascade. This choice of an irreversible antagonist ensures a prolonged antiplatelet effect that lasts for the lifespan of the platelet.

P2Y12_Pathway

Anticancer Activity

Recent research has highlighted the potential of thieno[3,2-c]pyridine derivatives as anticancer agents.[2][6][9] These compounds have shown efficacy against a range of cancer cell lines, including breast, head and neck, and colorectal cancers.[9][10]

One emerging mechanism is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.[10] Furthermore, certain derivatives have demonstrated potent anti-proliferative activity by putatively targeting phosphoinositide phospholipase C (PI-PLC).[11]

Compound Series Target/Mechanism Activity/Cell Line Reference
Thieno[2,3-c]pyridine 6iHsp90 InhibitionIC₅₀ = 10.8 µM (HSC3), 11.7 µM (T47D)[9][10]
2-amino-3-carboxamido-thieno[2,3-b]pyridinesPI-PLC InhibitionPotent nM activity against MDA-MB-231[11]
Tetrahydrothieno[3,2-c]pyridinesSmoothened (Smo) AntagonismHh pathway inhibition[12]
Thienopyrimidine DerivativesAnticancerIC₅₀ = 22.12 µM (MCF7)[13]
Central Nervous System Applications

The thieno[3,2-c]pyridine scaffold has also been explored for its potential in treating CNS disorders.

  • Antipsychotic Potential: Derivatives containing an arylpiperazine moiety have shown significant affinity for serotonin 5-HT₁ and 5-HT₂ receptors with weak interaction at dopamine D₂ receptors.[14] This receptor profile is of interest for developing atypical antipsychotics with potentially fewer extrapyramidal side effects.[14][15]

  • Neuropathic Pain: Tetrahydrothieno[2,3-c]pyridine derivatives have been identified as selective metabotropic glutamate receptor 1 (mGluR1) antagonists.[16] These compounds showed pain-suppressing activity in animal models, presenting a promising avenue for the treatment of neuropathic pain.[16]

Other Therapeutic Areas

The versatility of the scaffold extends to other areas, including:

  • Anti-inflammatory Activity: Certain derivatives are being investigated for their ability to modulate immune responses.[6][7]

  • Antibacterial and Antiviral Activity: The thienopyridine core is present in molecules screened for activity against various bacteria and viruses.[6][17][18]

  • Potassium Channel Inhibition: Some derivatives act as potassium channel inhibitors, with potential applications in treating arrhythmias and autoimmune diseases.[19]

Future Perspectives and Conclusion

The thieno[3,2-c]pyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its journey from a synthetic curiosity to the core of life-saving medicines like antiplatelet agents is remarkable. The continued exploration of this privileged structure reveals new therapeutic possibilities in oncology, neuropharmacology, and inflammatory diseases. The synthetic accessibility and the potential for diverse functionalization ensure that thieno[3,2-c]pyridine and its isomers will remain a focal point for medicinal chemists aiming to develop novel, targeted, and effective therapies for the foreseeable future. The challenge lies in leveraging advanced synthetic methods and in silico design to unlock the full potential of this remarkable scaffold.

References

Methodological & Application

Introduction: The Strategic Importance of 4-Chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of 4-Chlorothieno[3,2-c]pyridine

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including the well-known antiplatelet drug Ticlopidine.[1] The fusion of a thiophene and a pyridine ring creates a unique electronic and steric environment, making it a valuable building block in drug discovery.[2][3] The introduction of a chlorine atom at the 4-position of this scaffold is of particular strategic importance. This chloro-substituent serves as a versatile synthetic handle, enabling a wide array of subsequent functionalization through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse compound libraries, a cornerstone of modern drug development programs aimed at optimizing potency, selectivity, and pharmacokinetic properties.[4]

This document provides a comprehensive, multi-step protocol for the synthesis of this compound. The narrative is designed to guide researchers through the synthesis, explaining the causality behind experimental choices and providing a framework for troubleshooting potential challenges.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a robust four-step sequence starting from the commercially available 2-(thiophen-2-yl)ethanamine. The strategy involves the initial construction of the saturated piperidine ring fused to the thiophene core, followed by a sequence of oxidation, chlorination, and aromatization to yield the final target compound.

G A 2-(Thiophen-2-yl)ethanamine B 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine A->B Pictet-Spengler Reaction (Formaldehyde, Acid Catalyst) C Thieno[3,2-c]pyridin-4(5H)-one B->C Oxidation (RuCl3, NaIO4) D 4-Chloro-6,7-dihydrothieno[3,2-c]pyridine C->D Chlorination (POCl3) E This compound D->E Aromatization (DDQ)

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

This initial step constructs the core heterocyclic system via an acid-catalyzed Pictet-Spengler reaction.[5] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. Here, the thiophene ring acts as the aromatic component.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
2-(Thiophen-2-yl)ethanamine127.201.064Starting material
Paraformaldehyde30.03~0.88Formaldehyde source
Hydrochloric acid (conc.)36.46~1.18Catalyst
Dioxane88.111.033Solvent
Sodium hydroxide40.00-For neutralization
Dichloromethane (DCM)84.931.326Extraction solvent
Anhydrous sodium sulfate142.04-Drying agent

Procedure:

  • To a solution of 2-(thiophen-2-yl)ethanamine (1.0 eq) in dioxane, add paraformaldehyde (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (approx. 0.1 eq) to the mixture. The acid catalyzes the formation of the electrophilic iminium ion intermediate, which is crucial for the subsequent intramolecular cyclization onto the electron-rich thiophene ring.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium hydroxide until the pH is >10. This deprotonates the product, rendering it soluble in organic solvents for extraction.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to afford 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[6][7][8]

Expected Yield: 75-90%

Protocol 2: Oxidation to Thieno[3,2-c]pyridin-4(5H)-one

This protocol describes the oxidation of the secondary amine within the piperidine ring to a lactam. This carbonyl group is the precursor to the chloro-substituent. A ruthenium-catalyzed oxidation is employed for its efficiency and selectivity.

Materials:

Reagent/SolventMolar Mass ( g/mol )Notes
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine139.22Product from Protocol 1
Ruthenium(III) chloride (RuCl₃)207.43Catalyst
Sodium periodate (NaIO₄)213.89Stoichiometric oxidant
Acetonitrile / Water-Solvent system
Sodium thiosulfate158.11Quenching agent
Ethyl acetate88.11Extraction solvent

Procedure:

  • Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in a 2:1 mixture of acetonitrile and water.

  • Add a catalytic amount of Ruthenium(III) chloride (approx. 0.02 eq).

  • To the stirred solution, add sodium periodate (2.5 eq) portion-wise over 30 minutes. The periodate serves as the terminal oxidant, regenerating the active ruthenium species in the catalytic cycle. This portion-wise addition is critical to maintain the reaction temperature below 30 °C and prevent uncontrolled oxidation.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess periodate.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield thieno[3,2-c]pyridin-4(5H)-one.

Expected Yield: 60-75%

Protocol 3: Chlorination to 4-Chloro-6,7-dihydrothieno[3,2-c]pyridine

This key step converts the lactam to the corresponding chloro-derivative using phosphorus oxychloride (POCl₃), a standard and powerful chlorinating/dehydrating agent for this transformation.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
Thieno[3,2-c]pyridin-4(5H)-one153.20-Product from Protocol 2
Phosphorus oxychloride (POCl₃)153.331.645Chlorinating agent
N,N-Dimethylaniline121.180.956Catalyst/Acid scavenger
Ethyl acetate88.110.902Extraction solvent
Sodium bicarbonate84.01-For neutralization

Procedure:

  • Suspend thieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in phosphorus oxychloride (3.0 - 5.0 eq).

  • Carefully add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (around 110 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood. Monitor progress by TLC.

  • Cool the reaction mixture to room temperature. Caution: The following step is highly exothermic. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

  • Basify the cold aqueous mixture with a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is >8.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 4-chloro-6,7-dihydrothieno[3,2-c]pyridine.

Expected Yield: 50-70%

Protocol 4: Aromatization to this compound

The final step involves the dehydrogenation of the dihydropyridine ring to the fully aromatic pyridine system. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective oxidant for this purpose.

Materials:

Reagent/SolventMolar Mass ( g/mol )Notes
4-Chloro-6,7-dihydrothieno[3,2-c]pyridine171.65Product from Protocol 3
DDQ227.01Oxidizing agent
Dioxane or Toluene-Anhydrous solvent
Sodium bicarbonate84.01For washing

Procedure:

  • Dissolve 4-chloro-6,7-dihydrothieno[3,2-c]pyridine (1.0 eq) in anhydrous dioxane.

  • Add DDQ (1.2 eq) to the solution. The reaction mixture will typically change color upon addition.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the precipitated hydroquinone byproduct (DDQH₂).

  • Wash the filtrate with a saturated solution of sodium bicarbonate to remove any remaining acidic byproduct, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: ethyl acetate in hexanes) or recrystallization to afford the final product, this compound.

Expected Yield: 70-85%

Product Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H NMR: The spectrum should show aromatic protons corresponding to both the thiophene and pyridine rings. Critically, the aliphatic signals from the -CH₂-CH₂- protons of the dihydro intermediate should be absent.

  • ¹³C NMR: The spectrum should confirm the number of unique carbon atoms in the aromatic system.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₇H₄ClNS (m/z = 168.96). The isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally demonstrating >95% purity for use in further applications.

G Crude Crude Final Product Purification Column Chromatography or Recrystallization Crude->Purification Purity_Check Purity Assessment (HPLC >95%) Purification->Purity_Check Structure_Confirm Structural Confirmation (NMR, MS) Purity_Check->Structure_Confirm Final Pure this compound Structure_Confirm->Final

Caption: Analytical workflow for validation of the final product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Protocol 1: Low yield of tetrahydrothieno[3,2-c]pyridine- Impure starting amine.- Insufficient acid catalyst.- Reaction not driven to completion.- Purify 2-(thiophen-2-yl)ethanamine by distillation.- Increase catalyst loading slightly.- Extend reflux time and monitor carefully by TLC.
Protocol 2: Incomplete oxidation to lactam- Deactivated RuCl₃ catalyst.- Insufficient NaIO₄.- Use fresh, high-quality RuCl₃.- Ensure 2.5 equivalents of NaIO₄ are added.- Increase reaction time to 24 hours.
Protocol 3: Dark, intractable tar formation during chlorination- Reaction temperature too high during addition.- Insufficient POCl₃ to act as solvent.- Maintain 0 °C during N,N-dimethylaniline addition.- Use a larger excess of POCl₃ (5-10 equivalents).- Pour onto ice very slowly with efficient stirring.
Protocol 4: Incomplete aromatization- DDQ is old or has degraded.- Insufficient heating.- Use freshly opened or purified DDQ.- Ensure the reaction is maintained at a vigorous reflux.- Increase equivalents of DDQ to 1.5.

References

  • Plausible mechanism for chlorination of thieno-pyridine ring. (2023). ResearchGate. [Link]

  • Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST WebBook. [Link]

  • Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. (2017). ResearchGate. [Link]

  • 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. PubChem. [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (2007). PMC - NIH. [Link]

  • Method for synthesizing 4-chloro-pyridine.
  • Thieno(3,2-c)pyridine. PubChem. [Link]

  • CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PMC - PubMed Central. [Link]

Sources

Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold and the Power of Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Functionalized Thieno[3,2-c]pyridines via Suzuki-Miyaura Cross-Coupling

The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous compounds with significant therapeutic potential, including antipsychotic and blood-platelet aggregation inhibiting agents.[1][2] The functionalization of this nucleus is a key objective in medicinal chemistry and drug development. Among the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This palladium-catalyzed process enables the coupling of organoboron compounds with organic halides, offering broad functional group tolerance and relatively mild reaction conditions.[5]

However, the application of this reaction to electron-deficient heterocyclic chlorides, such as 4-Chlorothieno[3,2-c]pyridine, presents distinct challenges. The C-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, necessitating the use of highly active and specialized catalytic systems to achieve efficient transformation.[7][8] This guide provides a detailed, field-proven protocol for the Suzuki coupling of this compound, grounded in an understanding of the reaction mechanism and the rationale behind the selection of each experimental parameter.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[9] The cycle is comprised of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "boronate" species.[10][11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition + Ar-Cl TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation + Ar'-B(OH)₂ / Base TM_Complex->Pd0 Reductive Elimination product_out Ar-Ar' (Product) TM_Complex->product_out

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rational Experimental Design: Selecting the Optimal Components

The success of coupling a challenging substrate like this compound hinges on the judicious selection of the catalyst system, base, and solvent.

  • The Catalyst System (Palladium Source & Ligand):

    • Palladium Source: While simple palladium salts like Pd(OAc)₂ can be used, they require in situ reduction to the active Pd(0) state.[14] For robust and reproducible results with chloro-heterocycles, the use of well-defined Pd(II) precatalysts, such as Buchwald's G2 or G3 precatalysts, is highly recommended.[15][16] These complexes readily and cleanly generate the active Pd(0) species under the reaction conditions, leading to higher efficiency.

    • Ligand: This is arguably the most critical component for coupling aryl chlorides. The ligand must be both electron-rich and sterically bulky.[17][18] Electron-richness increases the electron density on the palladium center, facilitating the difficult oxidative addition step.[7] Bulkiness promotes the final reductive elimination step to release the product.[7][17] State-of-the-art dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard for this type of transformation.[15]

  • The Base: The base's primary role is to activate the boronic acid.[12] For challenging couplings where side reactions like protodeboronation can occur, the choice of base is paramount. While aqueous carbonates (e.g., K₂CO₃) are common, stronger, non-nucleophilic bases often provide superior results.[19] Potassium phosphate (K₃PO₄) is an excellent choice, as it is effective in promoting the reaction while minimizing unwanted side pathways.[10][11]

  • The Solvent System: Anhydrous, polar aprotic solvents are typically employed to ensure the solubility of the reactants and catalyst. 1,4-Dioxane or THF are common and effective choices.[7][9] While some Suzuki reactions are run in biphasic aqueous systems, for sensitive heterocyclic substrates, anhydrous conditions can provide better control and minimize potential hydrolysis side reactions.[7][13] It is imperative that the solvent is thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligand.[19]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid coupling partners.

Materials and Reagents
Reagent/MaterialGrade/PurityNotes
This compound>95%Substrate
Arylboronic Acid>97%Coupling Partner (1.2 - 1.5 equivalents)
XPhos Pd G3Catalyst gradeBuchwald Precatalyst (1-3 mol%)
XPhos>98%Ligand (if not using a precatalyst)
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Base (2.0 - 3.0 equivalents)
1,4-DioxaneAnhydrous, <50 ppm H₂OSolvent
Ethyl AcetateACS GradeFor work-up and chromatography
HexanesACS GradeFor chromatography
Saturated aq. NH₄ClFor quenching
Brine (Saturated aq. NaCl)For washing
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Silica Gel230-400 meshFor column chromatography
Equipment
  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer hotplate

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Syringes and needles for solvent transfer

  • Standard laboratory glassware for work-up and purification

Step-by-Step Methodology

Workflow cluster_protocol Experimental Workflow A 1. Assemble Glassware (Oven-dried Schlenk tube) B 2. Add Solids (Substrate, Boronic Acid, Base, Precatalyst) A->B C 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar 3x) B->C D 4. Add Degassed Solvent (Anhydrous 1,4-Dioxane via syringe) C->D E 5. Heat Reaction (Stir at 100 °C, monitor by TLC/LC-MS) D->E F 6. Work-up (Cool, Quench, Extract with EtOAc) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Sources

Application Note: Leveraging 4-Chlorothieno[3,2-c]pyridine as a Core Scaffold for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thieno[3,2-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This application note provides a detailed guide for utilizing 4-Chlorothieno[3,2-c]pyridine as a versatile starting block for high-throughput screening (HTS) campaigns. We delve into the rationale behind its selection, strategies for library synthesis, and provide detailed, field-proven protocols for both biochemical and cell-based screening assays. The methodologies are designed to be robust and self-validating, enabling the identification of high-quality hits for downstream drug development.

Introduction: The Strategic Value of the this compound Scaffold

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, facilitating the rapid evaluation of vast chemical libraries to identify starting points for new medicines.[1][2] The success of an HTS campaign is heavily reliant on the quality and chemical diversity of the compound library. Rather than screening random collections, a more strategic approach involves focused libraries built around a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets.

The thienopyridine nucleus is one such scaffold, with derivatives showing a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-platelet aggregation effects.[3][4] The specific isomer, this compound, is of particular strategic importance. The chlorine atom at the C4 position is not merely a substituent; it is a versatile synthetic handle. It serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This reactivity allows for the systematic and efficient generation of large, diverse libraries of analogues from a single, common core, enabling a deep exploration of the structure-activity relationship (SAR) around the scaffold.

This guide provides the technical framework for leveraging this compound in HTS, from library design considerations to detailed screening protocols against two major target classes: protein kinases and G-protein coupled receptors (GPCRs) involved in cell signaling pathways.

Part 1: Scaffold Properties and Library Synthesis Strategy

Before embarking on a screening campaign, it is essential to understand the foundational scaffold and the strategy for diversification.

Physicochemical Properties

A summary of the key properties for the starting scaffold is presented below.

PropertyValueReference
IUPAC Name This compound
CAS Number 27685-94-5
Molecular Formula C₇H₄ClNS
Molecular Weight 169.63 g/mol
Appearance Solid[4]
Library Synthesis Rationale: A Diversity-Oriented Approach

The primary advantage of using this compound is the ability to rapidly create a library of analogues where a wide variety of chemical groups are "installed" at the C4 position. This is most commonly achieved via Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond by reacting the chloro-scaffold with a diverse collection of boronic acids or esters. This strategy allows researchers to probe how different substituents at this position affect biological activity.

G Scaffold This compound (Core Scaffold) Reaction Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Scaffold->Reaction Input Reagents Diverse Set of Boronic Acids (R-B(OH)₂) (R¹, R², R³...Rⁿ) Reagents->Reaction Coupling Partners Library Diverse Thieno[3,2-c]pyridine Library (4-Aryl/Alkyl Derivatives) Reaction->Library Generates HTS High-Throughput Screening Library->HTS Ready for Screening

Caption: Diversity-oriented synthesis workflow starting from the core scaffold.

Part 2: High-Throughput Screening Protocols

The following protocols are detailed, self-validating methodologies for screening a library derived from this compound against two distinct and high-value target classes.

Protocol A: Biochemical HTS for Protein Kinase Inhibitors

Rationale: Thienopyridine derivatives have shown potent activity against various protein kinases.[5] This protocol describes a robust, luminescence-based assay to identify inhibitors of a generic serine/threonine kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in ADP signifies inhibition.

Materials:

  • Kinase of interest (e.g., AKT1)

  • Kinase substrate peptide

  • Recombinant Kinase Buffer

  • ATP, MgCl₂

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque, 384-well assay plates

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G Start Start: 384-Well Plate Step1 1. Dispense 25 nL of Library Compounds in DMSO Start->Step1 Step2 2. Add 5 µL Kinase + Substrate in Reaction Buffer Step1->Step2 Step3 3. Add 5 µL ATP Solution to Initiate Reaction Step2->Step3 Incubate1 Incubate at RT (e.g., 60 min) Step3->Incubate1 Step4 4. Add 5 µL ADP-Glo™ Reagent (Terminates Kinase Rxn, Depletes ATP) Incubate1->Step4 Incubate2 Incubate at RT (40 min) Step4->Incubate2 Step5 5. Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, drives Luciferase) Incubate2->Step5 Incubate3 Incubate at RT (30-60 min) Step5->Incubate3 End Read Luminescence (Plate Reader) Incubate3->End G cluster_0 Primary Screen (Pathway Activity) cluster_1 Counter Screen (Cytotoxicity) P_Start Start: Seed Shh-LIGHT2 cells in 384-well plates P_Inc1 Incubate 24h (Cell Adherence) P_Start->P_Inc1 P_Step1 Add 50 nL Library Compounds P_Inc1->P_Step1 P_Step2 Add Purmorphamine (Pathway Agonist) P_Step1->P_Step2 P_Inc2 Incubate 48h P_Step2->P_Inc2 P_Step3 Add Dual-Glo® Reagents (Lyse & Read Firefly, then Renilla) P_Inc2->P_Step3 P_End Read Luminescence. Calculate Normalized Response P_Step3->P_End Triage Hit Triage: Compare Primary & Counter Screen Data P_End->Triage Primary Hits C_Start Start: Replicate Plate from Primary Screen C_Inc1 Incubate 48h (Same as Primary) C_Start->C_Inc1 C_Step1 Add CellTiter-Glo® Reagent (Measures ATP/Viability) C_Inc1->C_Step1 C_Inc2 Incubate 10 min C_Step1->C_Inc2 C_End Read Luminescence. Identify Cytotoxic Hits C_Inc2->C_End C_End->Triage Cytotoxic Hits Final Validated Hits: True Pathway Inhibitors Triage->Final Filter out Cytotoxic Cmpds

Caption: Workflow for a cell-based reporter assay with a cytotoxicity counter-screen.

Step-by-Step Methodology:

  • Cell Seeding: Seed Shh-LIGHT2 cells into 384-well plates at a density of ~5,000 cells/well in 40 µL of media. Create two identical sets of plates: one for the primary screen and one for the counter-screen.

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Add 50 nL of library compounds and controls to all plates.

  • Agonist Stimulation (Primary Screen Plate Only): To the primary screen plates, add 10 µL of media containing Purmorphamine to achieve a final EC₈₀ concentration. To the counter-screen plates, add 10 µL of media without agonist.

  • Incubation: Incubate all plates for 48 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Primary Screen: Equilibrate the plate to room temperature. Add Dual-Glo® Luciferase Reagent, read Firefly luminescence. Then add the Stop & Glo® Reagent and read Renilla luminescence.

    • Counter Screen: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent, incubate for 10 minutes, and read total luminescence.

  • Data Analysis and Hit Triage:

    • For the primary screen, normalize the Firefly signal to the Renilla signal for each well. Calculate percent inhibition relative to DMSO (0% inhibition) and a potent Smo antagonist control (100% inhibition).

    • For the counter-screen, calculate percent cell viability relative to DMSO controls.

    • Hit Validation: True hits are compounds that show significant inhibition in the primary assay but have no significant effect on cell viability in the counter-screen. Compounds that "inhibit" the reporter signal but also decrease cell viability are flagged as false positives due to cytotoxicity.

Conclusion

This compound stands out as a high-value scaffold for drug discovery programs. Its inherent chemical reactivity provides a direct and efficient route to diverse chemical libraries tailored for HTS. The detailed biochemical and cell-based protocols provided here offer robust, validated workflows for screening such libraries. By integrating principles of assay quality control and essential counter-screening, researchers can confidently identify and prioritize novel, high-quality hit compounds for further optimization, accelerating the journey from initial screen to potential clinical candidate.

References

  • National Center for Biotechnology Information. (n.d.). 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound-2-carboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-chloro-3-methylthieno[3,2-c]pyridine. PubChem. Retrieved from [Link]

  • Grunewald, G. L., et al. (2005). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Retrieved from [Link]

  • Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Moore, A. (2022). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Journal of Drug Discovery and Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Google Patents.
  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • Chen, X., et al. (2018). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. Retrieved from [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]

Sources

4-Chlorothieno[3,2-c]pyridine as a building block for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Chlorothieno[3,2-c]pyridine: A Privileged Scaffold for Medicinal Chemistry

Introduction: The Strategic Value of the Thieno[3,2-c]pyridine Core

The thieno[3,2-c]pyridine scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] This fused ring system, combining an electron-rich thiophene ring with an electron-deficient pyridine ring, offers a unique electronic and structural landscape for molecular design.[2] Its derivatives have demonstrated significant therapeutic potential as inhibitors of various enzymes and receptors, with applications spanning cardiovascular, neurological, and oncological diseases.[1]

Among its derivatives, This compound stands out as a particularly valuable and versatile building block. The chlorine atom at the C-4 position acts as a proficient leaving group, providing a synthetic handle for a wide range of functionalization reactions. This allows medicinal chemists to systematically modify the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This guide provides a comprehensive overview of its synthesis, reactivity, and key experimental protocols, designed for researchers and scientists in drug development.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful laboratory work.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 27685-94-5[3]
Molecular Formula C₇H₄ClNS[3]
Molecular Weight 169.63 g/mol [3]
Appearance Crystalline Solid[4]
Melting Point 96 °C[3]
Boiling Point 272.78 °C[3]
SMILES Clc1nccc2sccc12[3]
Safety & Handling: A Critical Overview

This compound is a hazardous substance and must be handled with appropriate precautions.[5]

  • Hazard Statements:

    • H301: Toxic if swallowed.[5]

    • H319: Causes serious eye irritation.[5]

  • Precautionary Measures:

    • Prevention: Wash hands and exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[5] Wear protective gloves, protective clothing, and eye/face protection.[5][6]

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[7]

    • Response:

      • If Swallowed: Get emergency medical help immediately.[5] Rinse mouth but do NOT induce vomiting.[6]

      • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]

      • If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]

    • Storage: Store in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed and store locked up.[5]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthesis of this compound: A Multi-Step Approach

The synthesis of the target aromatic compound is achieved through a robust, multi-step sequence starting from readily available precursors. The general strategy involves the initial construction of the saturated bicyclic core, followed by a series of functional group manipulations to introduce the chlorine atom and achieve aromatization.

Synthesis_Workflow A 2-(Thiophen-2-yl)ethanamine B 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine A->B Pictet-Spengler Reaction C 4,5,6,7-Tetrahydrothieno [3,2-c]pyridin-4-one B->C Oxidation (e.g., RuCl₃/NaIO₄) D 4-Chloro-6,7-dihydrothieno [3,2-c]pyridine C->D Chlorination (e.g., POCl₃) E This compound D->E Aromatization (e.g., DDQ)

Figure 1: General synthetic workflow for this compound.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (Pictet-Spengler Reaction)

This foundational step constructs the saturated heterocyclic core. The Pictet-Spengler reaction is a reliable method for synthesizing tetrahydroisoquinoline and related scaffolds.[8]

  • Causality: The reaction involves the acid-catalyzed cyclization of a β-arylethylamine (2-thiophene ethylamine) with an aldehyde (formaldehyde). The acidic medium protonates the formaldehyde, making it a more reactive electrophile for the initial Schiff base formation, which then undergoes an intramolecular electrophilic aromatic substitution to form the bicyclic system.

  • Materials:

    • 2-Thiophene ethylamine

    • Formaldehyde (37% aqueous solution)

    • Hydrochloric acid (concentrated)

    • Water, Dichloroethane (DCE)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, add water, formaldehyde, and 2-thiophene ethylamine.[9]

    • Heat the mixture to approximately 50-55 °C and maintain for 20-30 hours, monitoring the reaction by TLC.[9]

    • After completion, cool the reaction to room temperature and extract the aqueous layer with dichloroethane (3x).

    • Combine the organic layers, wash with saturated saline solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be taken to the next step or purified by column chromatography.[9]

Protocol 2: Oxidation to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-one

This protocol describes the oxidation of the secondary amine within the saturated core to a lactam, a key intermediate for chlorination.

  • Causality: Ruthenium(III) chloride acts as a catalyst, which is oxidized by the stoichiometric oxidant, sodium periodate, to a higher oxidation state (e.g., RuO₄). This potent ruthenium species then oxidizes the α-carbon adjacent to the nitrogen, leading to the formation of the lactam.

  • Materials:

    • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (from Protocol 1)

    • Ruthenium(III) chloride (RuCl₃)

    • Sodium periodate (NaIO₄)

    • Acetonitrile/Water solvent mixture

    • Saturated sodium thiosulfate solution

    • Ethyl acetate, Brine, Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the starting amine (1.0 eq) in a mixture of acetonitrile and water.

    • Add a catalytic amount of RuCl₃ (approx. 0.02 eq).

    • To the stirred solution, add NaIO₄ (2.5 eq) portion-wise, ensuring the temperature remains below 30 °C.

    • Stir the mixture at room temperature for 12-16 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford the pure lactam.

Protocol 3: Chlorination and Aromatization

This final two-step sequence converts the lactam into the target aromatic chloride.

  • Causality (Chlorination): Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It converts the amide (lactam) into a Vilsmeier-like intermediate (a chloroiminium salt), which is then attacked by a chloride ion to yield the chloro-dihydropyridine derivative.[10]

  • Causality (Aromatization): 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a strong oxidizing agent with a high reduction potential. It abstracts two hydrogen atoms from the dihydrothienopyridine ring in a stepwise manner (hydride and proton transfer) to yield the thermodynamically stable aromatic system and the hydroquinone byproduct.

  • Materials:

    • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-one (from Protocol 2)

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous Toluene

    • N,N-Dimethylaniline

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Anhydrous Dioxane

  • Procedure:

    • Chlorination: In a flame-dried flask under an inert atmosphere, suspend the lactam (1.0 eq) in anhydrous toluene. Add N,N-dimethylaniline (1.2 eq).

    • Carefully add POCl₃ (3.0 eq) dropwise at 0 °C.

    • After addition, heat the mixture to reflux (approx. 110 °C) for 3-5 hours (monitor by TLC).

    • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Basify the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).

    • Combine organics, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 4-chloro-6,7-dihydrothieno[3,2-c]pyridine is used directly in the next step.

    • Aromatization: Dissolve the crude product from the previous step (1.0 eq) in anhydrous dioxane.

    • Add DDQ (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux for 8-12 hours (monitor by TLC).

    • Cool the mixture and filter to remove the precipitated hydroquinone.

    • Wash the filtrate with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography to yield this compound.

Key Reactions in Medicinal Chemistry

The synthetic utility of this compound stems from the reactivity of its C4-chloro substituent, making it an ideal substrate for building molecular complexity through two primary reaction classes: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

A. Nucleophilic Aromatic Substitution (SNA_r_)

The pyridine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly at positions ortho and para (C2 and C4) to the ring nitrogen.[11][12]

  • Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism.[13] A nucleophile attacks the C4 carbon, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex.[13] This intermediate is resonance-stabilized, with one key resonance structure placing the negative charge on the electronegative nitrogen atom, which significantly lowers the activation energy for the attack at the C4 position.[11][12] Subsequent elimination of the chloride leaving group restores aromaticity and yields the substituted product.[14]

SNAr_Mechanism sub Substrate (4-Chloro-thienopyridine) int Meisenheimer Intermediate (Stabilized by N) sub->int + Nu⁻ nuc Nucleophile (e.g., R-NH₂) prod Product (4-Amino-thienopyridine) int->prod - Cl⁻

Sources

Application Notes and Protocols for the Strategic Functionalization of the 4-Chlorothieno[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-c]pyridine Core - A Privileged Scaffold in Medicinal Chemistry

The thieno[3,2-c]pyridine bicyclic heterocycle is a cornerstone in modern drug discovery and development.[1][2] This scaffold, a fusion of a thiophene and a pyridine ring, imparts a unique combination of electronic properties and a rigid three-dimensional structure that is amenable to interaction with a wide array of biological targets.[3][4] Its derivatives have demonstrated significant potential in therapeutic areas including oncology, neurology, and as anti-inflammatory agents.[1][5]

The 4-chlorothieno[3,2-c]pyridine derivative is a particularly valuable synthetic intermediate. The chlorine atom at the 4-position of the pyridine ring serves as a versatile handle for a variety of chemical transformations. Its strategic location, para to the ring nitrogen, renders it susceptible to nucleophilic attack and makes it an ideal substrate for modern cross-coupling reactions. This guide provides detailed protocols and the underlying scientific rationale for the functionalization of this important scaffold, empowering researchers to efficiently generate diverse libraries of novel chemical entities for drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr): Direct Displacement of the 4-Chloro Substituent

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the direct functionalization of electron-deficient aromatic systems like the this compound scaffold. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position for nucleophilic attack, facilitating the displacement of the chloride leaving group.[6][7] This approach is particularly effective for introducing amine functionalities, which are prevalent in many bioactive molecules.

Mechanistic Rationale

The SNAr reaction on the this compound scaffold proceeds via a two-step addition-elimination mechanism.[7][8]

  • Nucleophilic Attack: An amine nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

  • Chloride Elimination and Aromatization: The negative charge in the Meisenheimer complex is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring.[7] The subsequent elimination of the chloride ion restores the aromaticity of the ring system, yielding the 4-amino-substituted thieno[3,2-c]pyridine product.

SNAr_Mechanism Scaffold This compound Meisenheimer Meisenheimer Complex (Anionic Intermediate) Scaffold->Meisenheimer Nucleophilic Attack Nucleophile R₂NH Nucleophile->Meisenheimer Product 4-Aminothieno[3,2-c]pyridine Meisenheimer->Product Elimination Chloride Cl⁻ Meisenheimer->Chloride

Caption: SNAr mechanism on this compound.

Detailed Experimental Protocol: Amination of this compound

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 - 2.0 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Anhydrous reaction vessel (e.g., microwave vial or sealed tube)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Standard workup and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To an anhydrous reaction vessel, add this compound (1.0 eq), the desired amine (1.2-2.0 eq), and the base (DIPEA or K₂CO₃, 2.0-3.0 eq).

  • Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Seal the vessel and heat the reaction mixture with stirring. The reaction temperature can range from 80 °C to 150 °C, depending on the nucleophilicity of the amine. Microwave irradiation can often accelerate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the reaction mixture.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-substituted thieno[3,2-c]pyridine.

Data Summary Table for SNAr Reactions:

Amine NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
MorpholineK₂CO₃DMF12012-18High
PiperidineDIPEADMSO1008-12High
AnilineK₂CO₃DMF14024Moderate to High
BenzylamineDIPEADMSO11012-16High

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9] The this compound scaffold is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted aromatic compounds.[10] It involves the reaction of an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura coupling comprises three key steps:[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Scaffold This compound Scaffold->OxAdd Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Transmetalation->Pd0 Product 4-Aryl/Vinyl-thieno[3,2-c]pyridine Transmetalation->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or vinyl boronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Anhydrous, degassed reaction vessel

  • Standard workup and purification reagents

Procedure:

  • To a degassed, anhydrous reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent. A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring. Temperatures typically range from 80 °C to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary Table for Suzuki-Miyaura Coupling:

Boronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Expected Yield
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O100High
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane90High
Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄DMF110Good to High
Vinylboronic acid pinacol esterPdCl₂(dppf) (3)K₂CO₃1,4-Dioxane/H₂O85Good
Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13] It offers a broader substrate scope and milder reaction conditions compared to traditional methods for C-N bond formation.

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings:[4][12]

  • Oxidative Addition: Pd(0) adds to the this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Scaffold This compound Scaffold->OxAdd AmidoComplex Palladium-Amido Complex OxAdd->AmidoComplex Amine Coordination & Deprotonation Amine R₂NH Amine->AmidoComplex AmidoComplex->Pd0 Product 4-Aminothieno[3,2-c]pyridine AmidoComplex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, BrettPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous, degassed reaction vessel

  • Standard workup and purification reagents

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an anhydrous reaction vessel.

  • Add the this compound and the amine.

  • Add the degassed, anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with stirring. Temperatures typically range from 80 °C to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary Table for Buchwald-Hartwig Amination:

AmineCatalyst/Ligand (mol%)BaseSolventTemperature (°C)Expected Yield
MorpholinePd₂(dba)₃/Xantphos (2/4)NaOt-BuToluene100High
AnilinePd(OAc)₂/BINAP (3/6)Cs₂CO₃1,4-Dioxane110Good to High
n-ButylaminePd₂(dba)₃/BrettPhos (1/2)K₃PO₄Toluene90High
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][5] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

The Sonogashira reaction involves two interconnected catalytic cycles:[3]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the this compound to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate from the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product 4-Alkynylthieno[3,2-c]pyridine Transmetalation->Product Reductive Elimination Scaffold 4-Chlorothieno [3,2-c]pyridine Scaffold->OxAdd Alkyne R-C≡C-H CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide + Cu(I), Base CuAcetylide->Transmetalation Transmetalation Base Base Base->CuAcetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA)) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Anhydrous, degassed reaction vessel

  • Standard workup and purification reagents

Procedure:

  • To a degassed, anhydrous reaction vessel, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture under an inert atmosphere. Temperatures can range from room temperature to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter off the amine hydrohalide salt.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary Table for Sonogashira Coupling:

AlkyneCatalyst (mol%)BaseSolventTemperature (°C)Expected Yield
PhenylacetylenePd(PPh₃)₄ (5), CuI (10)TEATHF60High
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3), CuI (5)DIPADMF50High
1-HexynePd(PPh₃)₄ (5), CuI (10)TEATHF65Good to High

Conclusion

The this compound scaffold is a highly versatile platform for the synthesis of novel, biologically relevant molecules. The protocols detailed in this guide for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling provide a robust toolkit for researchers in drug discovery. A thorough understanding of the underlying mechanisms for these transformations allows for rational optimization and troubleshooting, ultimately accelerating the discovery of new therapeutic agents.

References

  • ACS Publications. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • NIH. Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. [Link]

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.. [Link]

  • PubMed. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. [Link]

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • Google Patents.
  • MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]

  • Royal Society of Chemistry. C–H functionalization of pyridines. [Link]

  • NIH. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • NIH. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]

Sources

cell-based assay development using 4-Chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Title: Development of a Cell-Based Functional Assay for Screening P2Y12 Receptor Antagonists Based on the 4-Chlorothieno[3,2-c]pyridine Scaffold

Abstract

The thienopyridine scaffold, exemplified by this compound, is the chemical backbone of several clinically significant antiplatelet drugs that act by antagonizing the P2Y12 receptor.[1][2][3][4] The P2Y12 receptor, a Gi-coupled G protein-coupled receptor (GPCR), plays a pivotal role in adenosine diphosphate (ADP)-induced platelet aggregation.[5][6] Its inhibition is a key therapeutic strategy for preventing thrombotic events.[7][8][9] This document provides a comprehensive guide for the development and validation of a robust, cell-based functional assay designed to identify and characterize novel P2Y12 antagonists derived from the this compound core structure. We present a primary screening assay using a cAMP-responsive element (CRE) luciferase reporter system and a confirmatory flow cytometry-based VASP phosphorylation assay, providing a multi-faceted approach to compound validation.

Introduction: The Scientific Rationale

The this compound core is a key pharmacophore found in blockbuster antithrombotic agents such as Ticlopidine, Clopidogrel, and Prasugrel.[1][2][3] These compounds are prodrugs that, once metabolized, irreversibly bind to the P2Y12 receptor on platelets.[1][7][10] The P2Y12 receptor is activated by ADP, initiating a signaling cascade through the inhibitory G-protein, Gi.[5][6] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][11] Lowered cAMP levels contribute to the activation of the glycoprotein IIb/IIIa receptor complex, ultimately causing platelet aggregation and thrombus formation.[7][12]

Therefore, a logical and effective method for screening new chemical entities based on the this compound scaffold is to measure their ability to antagonize the ADP-induced, P2Y12-mediated decrease in intracellular cAMP. This application note details the development of such a functional, cell-based assay, which is critical for early-stage drug discovery.

Signaling Pathway Overview

Activation of the P2Y12 receptor by its endogenous ligand, ADP, triggers a well-defined intracellular signaling cascade. Understanding this pathway is fundamental to the assay design. The receptor couples to Gi proteins, which upon activation, dissociate into Gαi and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase (AC), the enzyme responsible for converting ATP into cAMP.[6][11] This inhibition leads to a measurable drop in intracellular cAMP levels. An antagonist will block ADP from binding to the P2Y12 receptor, thereby preventing the inhibition of adenylyl cyclase and maintaining basal or forskolin-stimulated cAMP levels.

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Antagonist This compound Derivative (Antagonist) Antagonist->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Couples AC Adenylyl Cyclase (AC) ATP ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts AC Platelet_Activation Platelet Aggregation cAMP->Platelet_Activation Inhibits CREB CREB cAMP->CREB Activates PKA which phosphorylates CREB CRE CRE CREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Drives Transcription Light Light Signal Luciferase->Light Produces

Caption: P2Y12 receptor signaling pathway and assay principle.

Primary Screening: CRE-Luciferase Reporter Assay

This assay provides a high-throughput compatible method for quantifying P2Y12 receptor activation by measuring downstream changes in gene transcription driven by a cAMP Response Element (CRE).[13][14][15] An increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB binds to CRE sequences in the promoter of the reporter gene (luciferase), driving its expression.[16] In this assay format, P2Y12 activation by ADP will decrease the luciferase signal. A potent antagonist will block this effect, thus restoring the luciferase signal.

Materials and Reagents
ReagentRecommended SupplierPurpose
HEK293/P2Y12/CRE-Luc CellsCustom Generated / Service ProviderHost cell line stably expressing the human P2Y12 receptor and a CRE-luciferase reporter construct.
DMEM, High GlucoseGibco / MilliporeSigmaCell culture medium.
Fetal Bovine Serum (FBS)Gibco / MilliporeSigmaSerum supplement.
Penicillin-StreptomycinGibco / MilliporeSigmaAntibiotic.
Geneticin (G418) / HygromycinInvitrogen / TocrisSelection antibiotics for stable cell line maintenance.
Adenosine Diphosphate (ADP)MilliporeSigmaP2Y12 receptor agonist.
ForskolinMilliporeSigmaAdenylyl cyclase activator (used to amplify cAMP signal).
This compound DerivativesIn-house Synthesis / VendorTest compounds.
Prasugrel active metabolite (R-138727)Cayman Chemical / TocrisPositive control antagonist.
ONE-Glo™ Luciferase Assay SystemPromegaLuciferase substrate for signal detection.
White, Opaque 96- or 384-well platesCorning / GreinerAssay plates suitable for luminescence measurements.
Experimental Workflow Diagram

Workflow_CRE cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection A1 1. Culture & Harvest HEK293/P2Y12/CRE-Luc Cells A2 2. Seed Cells into Assay Plate A1->A2 A3 3. Incubate Overnight (37°C, 5% CO2) A2->A3 B1 4. Add Test Compounds & Control (Prasugrel metabolite) A3->B1 B2 5. Pre-incubate (e.g., 30 min) B1->B2 B3 6. Add Forskolin + ADP (Agonist Challenge) B2->B3 B4 7. Incubate (e.g., 4-6 hours) B3->B4 C1 8. Equilibrate Plate to Room Temperature B4->C1 C2 9. Add ONE-Glo™ Reagent C1->C2 C3 10. Incubate (10 min, protect from light) C2->C3 C4 11. Read Luminescence C3->C4

Caption: Workflow for the CRE-Luciferase P2Y12 Antagonist Assay.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Maintain HEK293/P2Y12/CRE-Luc cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics. Culture at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using gentle trypsinization when they reach 80-90% confluency.[17]

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Resuspend cells in an appropriate volume of assay medium (DMEM + 0.5% FBS) to achieve a seeding density of 10,000-20,000 cells/well in a 96-well plate. Optimize this density to ensure a robust assay window.[17]

    • Incubate the seeded plate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of this compound derivatives and the reference antagonist (Prasugrel active metabolite) in assay buffer (e.g., HBSS or serum-free medium). A typical final concentration range for screening would be 1 nM to 30 µM.

    • Include "vehicle only" (e.g., 0.1% DMSO) controls.

    • Carefully add the diluted compounds to the corresponding wells of the cell plate.

    • Pre-incubate the plate for 30 minutes at 37°C.

  • Agonist Challenge:

    • Prepare a solution of ADP and Forskolin in assay buffer. The final concentration of ADP should be its EC₈₀ (the concentration that gives 80% of the maximal effect), which must be predetermined in agonist-only dose-response experiments. A final concentration of Forskolin (e.g., 1-10 µM) should be used to amplify the cAMP signal window.

    • Add this agonist/forskolin mix to all wells except the "100% signal" (Forskolin only) control wells.

    • Incubate the plate for 4-6 hours at 37°C, 5% CO₂. This incubation time should be optimized to achieve maximal luciferase expression.[18]

  • Luminescence Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

    • Prepare the ONE-Glo™ Luciferase Assay reagent according to the manufacturer's instructions.

    • Add the reagent to each well (typically a volume equal to the culture medium volume).

    • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Read the luminescence on a compatible plate reader.

Data Analysis
  • Normalization:

    • Define controls:

      • 0% Inhibition (Max Signal): Wells with Forskolin + Vehicle (no ADP).

      • 100% Inhibition (Min Signal): Wells with Forskolin + ADP (EC₈₀) + Vehicle.

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (Signal_TestCompound - Signal_Min) / (Signal_Max - Signal_Min)

  • Curve Fitting:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ value for each compound.

Confirmatory Assay: VASP Phosphorylation

To confirm the mechanism of action and validate hits from the primary screen, a VASP (Vasodilator-Stimulated Phosphoprotein) phosphorylation assay is highly recommended.[19] VASP is an intracellular platelet protein. Its phosphorylation is regulated by the cAMP/PKA pathway. High levels of cAMP lead to high levels of phosphorylated VASP (P-VASP). Since P2Y12 activation inhibits cAMP production, it leads to decreased P-VASP levels. An antagonist will block this effect, thus maintaining higher levels of P-VASP, which can be quantified by flow cytometry.[20]

Protocol Outline
  • Cell Treatment: Use either P2Y12-expressing cells or, for greater physiological relevance, fresh human whole blood.[19]

  • Incubate cells/blood with test compounds or controls.

  • Stimulate with Prostaglandin E1 (PGE1) to induce cAMP production and VASP phosphorylation.

  • Challenge with ADP to activate P2Y12 and inhibit the PGE1 effect.

  • Fix and permeabilize the cells.

  • Stain with a fluorescently-labeled primary antibody specific for phosphorylated VASP (e.g., P-VASP Ser239).

  • Analyze the median fluorescence intensity (MFI) of the cell population using a flow cytometer.

  • Calculate the Platelet Reactivity Index (PRI) to quantify the degree of P2Y12 inhibition.

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the assay, a thorough validation should be performed according to industry best practices and regulatory guidance.[21][22][23][24]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Example)
Z'-factor A measure of assay quality and dynamic range.Z' > 0.5
Signal-to-Background (S/B) Ratio of the maximal signal (Forskolin only) to the minimal signal (Forskolin + ADP).S/B > 5
IC₅₀ Reproducibility Consistency of the IC₅₀ value for the reference antagonist across multiple experiments.< 3-fold variation across runs
DMSO Tolerance The highest concentration of DMSO that does not significantly affect assay performance.Z' > 0.5 at ≤ 0.5% DMSO

Conclusion

This application note provides a detailed, scientifically grounded framework for developing a robust cell-based assay to screen for antagonists of the P2Y12 receptor, specifically tailored for compounds based on the this compound scaffold. The primary CRE-luciferase reporter assay offers high-throughput capability, while the orthogonal VASP phosphorylation assay provides crucial mechanistic confirmation. By adhering to the principles of careful assay optimization, rigorous validation, and the use of appropriate controls, researchers can confidently identify and characterize promising new antiplatelet therapeutic candidates.

References

  • Effient (prasugrel) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

  • Sharis, P. J., & Cannon, C. P. (2023). Prasugrel. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Prasugrel. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kostenis, E. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89–99. Retrieved from [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and clopidogrel. Circulation, 100(15), 1667–1672. Retrieved from [Link]

  • What is the mechanism of Prasugrel Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Prasugrel. (2013). Thrombosis Canada. Retrieved from [Link]

  • Hollopeter, G., Jantzen, H. M., Vincent, D., Li, G., England, L., Ramakrishnan, V., ... & Jialal, I. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs. Nature, 409(6817), 202–207. Retrieved from [Link]

  • Harker, L. A., & Gent, M. (1998). The Antiplatelet Effects of Ticlopidine and Clopidogrel. Annals of Internal Medicine, 129(5), 391–401. Retrieved from [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and clopidogrel. Annals of Internal Medicine, 130(4_Part_1), 343-343. Retrieved from [Link]

  • van Gestel, M. A., Heemskerk, J. W., & Smeets, E. F. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6691. Retrieved from [Link]

  • Liu, K., & Li, J. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 6, 93–99. Retrieved from [Link]

  • Schrör, K. (1993). The basic pharmacology of ticlopidine and clopidogrel. Platelets, 4(5), 252–261. Retrieved from [Link]

  • Cattaneo, M. (2015). The P2Y12 receptor: today's questions for tomorrow's answers. British journal of clinical pharmacology, 79(4), 575–584. Retrieved from [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and clopidogrel. Circulation, 100(15), 1667-1672. Retrieved from [Link]

  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. (2016). Bio-protocol. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • GPCR Luciferase Reporter Cell Lines. (n.d.). Signosis. Retrieved from [Link]

  • Hardy, A. R., Conley, P. B., & Mundell, S. J. (2013). Molecular mechanisms of platelet P2Y12 receptor regulation. Biochemical Society Transactions, 41(1), 203–208. Retrieved from [Link]

  • 10 Tips for Successful Development of Cell Culture Assays. (2020, January 21). Technology Networks. Retrieved from [Link]

  • Bähner, F., & Demaurex, N. (2018). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International journal of molecular sciences, 19(2), 528. Retrieved from [Link]

  • Liu, K., & Li, J. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 6, 93-99. Retrieved from [Link]

  • van Gestel, M. A., Heemskerk, J. W., & Smeets, E. F. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6691. Retrieved from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]

  • Tewson, P. H., & Quinn, A. M. (2024). Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ. Journal of Visualized Experiments, (197), e66053. Retrieved from [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). Retrieved from [Link]

  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]

  • Best practice in bioassay development. (2019, August 14). BioTechniques. Retrieved from [Link]

  • Enhancing biomarker validation by defining what ‘enough’ looks like. (2025, December 24). R&D World. Retrieved from [Link]

  • FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Price, M. J. (2011). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Biomarkers in Medicine, 5(1), 47–56. Retrieved from [Link]

  • Bioanalytical Method Validation. (2013). Regulations.gov. Retrieved from [Link]

  • Leunissen, T. C., van der Heijden, W. A., van der Meijden, P. E., Heemskerk, J. W., & van der Vorm, L. N. (2016). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 27(8), 738–746. Retrieved from [Link]

  • Monitoring of P2Y12 receptor antagonists. (n.d.). Biocytex. Retrieved from [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025, July 5). ACS Omega. Retrieved from [Link]

  • 4-chloro-3-methylthieno[3,2-c]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • This compound-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. (2021). RSC Advances, 11(35), 21568-21585. Retrieved from [Link]

  • Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. (2015). Journal of Medicinal Chemistry, 58(12), 5065–5079. Retrieved from [Link]

  • IN THE PRESENCE OF STRONG P2Y12 RECEPTOR BLOCKADE, ASPIRIN PROVIDES LITTLE ADDITIONAL INHIBITION OF PLATELET AGGREGATION. (n.d.). NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Application of 4-Chlorothieno[3,2-c]pyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thienopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a variety of biologically active agents.[1][2] Among its isomers, the thieno[3,2-c]pyridine core serves as a versatile template for the design of targeted therapeutics, particularly protein kinase inhibitors. This guide provides an in-depth technical overview of the strategic use of 4-Chlorothieno[3,2-c]pyridine as a pivotal starting material. We will elucidate the synthetic rationale, provide detailed, field-proven protocols for its functionalization via modern cross-coupling chemistry, and discuss its application in constructing libraries of potential kinase inhibitors designed to interact with the conserved ATP-binding site.

Introduction: The Thienopyridine Scaffold in Kinase Inhibition

Protein kinases remain one of the most important target classes for drug discovery, especially in oncology.[3][4] The design of ATP-competitive inhibitors often relies on heterocyclic scaffolds that can mimic the hydrogen bonding interactions of the adenine base of ATP with the "hinge" region of the kinase. The pyridine scaffold is a cornerstone in many FDA-approved drugs for this very reason.[2][5] Fused heterocyclic systems, such as thienopyridines, offer a more rigid and three-dimensional structure, allowing for the exploration of additional binding pockets and potentially improving selectivity and physicochemical properties.[1][6]

The thieno[3,2-c]pyridine isomer is of particular interest. The strategic placement of the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring influences the electronic properties and spatial arrangement of potential hydrogen bond donors and acceptors. The key to unlocking the potential of this scaffold lies in the ability to introduce molecular diversity at specific vectors. This compound is an ideal starting material for this purpose, as the C4-chloro group serves as a versatile and reactive handle for derivatization.

The C4-Position: A Gateway to Kinase Selectivity and Potency

The chlorine atom at the C4 position of the thieno[3,2-c]pyridine ring is activated towards displacement due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it an excellent electrophilic partner in two of the most powerful C-N and C-C bond-forming reactions in the medicinal chemist's toolkit: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling.

  • C-N Bond Formation (Buchwald-Hartwig Amination): Installing an amino group at the C4 position is a common strategy to create a crucial hydrogen-bond-donating moiety. This new N-H group, along with the pyridine ring nitrogen, can form a bidentate hydrogen bond interaction with the kinase hinge region, effectively anchoring the inhibitor in the ATP binding site.[7][8]

  • C-C Bond Formation (Suzuki-Miyaura Coupling): The introduction of aryl or heteroaryl groups via Suzuki coupling allows for the exploration of the hydrophobic pocket adjacent to the hinge region.[9][10] Tailoring the size, shape, and electronics of this substituent is a primary method for achieving inhibitor potency and, critically, selectivity between different kinases.

The logical flow for leveraging this key intermediate is visualized below.

G cluster_0 Palladium-Catalyzed Cross-Coupling start This compound (Key Intermediate) buchwald Buchwald-Hartwig Amination start->buchwald suzuki Suzuki-Miyaura Coupling start->suzuki product_amine C4-Amino Derivatives (Hinge Binders) buchwald->product_amine product_aryl C4-Aryl/Heteroaryl Derivatives (Hydrophobic Pocket Probes) suzuki->product_aryl amine_partner R-NH2 (Amine) amine_partner->buchwald boronic_partner R-B(OH)2 (Boronic Acid) boronic_partner->suzuki library Kinase Inhibitor Library product_amine->library product_aryl->library

Figure 1. Synthetic strategy for library generation.

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of diverse thieno[3,2-c]pyridine-based libraries. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

Objective: To synthesize C4-aminated thieno[3,2-c]pyridine derivatives, which are key intermediates for creating potent hinge-binding kinase inhibitors.

Rationale: This protocol utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the coupling of an amine with the aryl chloride. The choice of a bulky, electron-rich biarylphosphine or ferrocenyl ligand is critical for promoting the challenging reductive elimination step, which forms the desired C-N bond.[11] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the reaction.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., aniline, morpholine, benzylamine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask. Add a portion of the anhydrous solvent and stir for 10-15 minutes at room temperature. This allows for the formation of the active catalytic species.

  • Reagent Addition: To the flask containing the catalyst, add sodium tert-butoxide, this compound, and the amine coupling partner.

  • Solvent Addition: Add the remaining anhydrous solvent to achieve a final concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired C4-amino thieno[3,2-c]pyridine derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

Objective: To synthesize C4-aryl or C4-heteroaryl thieno[3,2-c]pyridine derivatives to probe hydrophobic regions of the kinase active site.

Rationale: The Suzuki coupling is a highly robust and functional-group-tolerant method for C-C bond formation.[9] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronic acid, and finally reductive elimination.[9] An aqueous base is required for the transmetalation step, making a mixed solvent system like dioxane/water common.

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Setup: To a dry Schlenk flask, add this compound, the boronic acid, and the base.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Degas the dioxane and water separately by bubbling argon or nitrogen through them for 20-30 minutes. Add the degassed solvents to the reaction flask.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography or recrystallization to obtain the pure C4-aryl thieno[3,2-c]pyridine product.

  • Validation: Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Application Data: A Representative Kinase Inhibitor Library

To illustrate the utility of these protocols, a hypothetical library was synthesized and screened against a representative serine/threonine kinase, JNK3.[3] The results demonstrate how modifications at the C4 position directly impact inhibitory activity.

Compound IDC4-Substituent (R)Synthesis ProtocolJNK3 IC₅₀ (nM)
THP-001 3-AminophenolBuchwald-Hartwig85
THP-002 4-FluoroanilineBuchwald-Hartwig150
THP-003 MorpholineBuchwald-Hartwig>10,000
THP-004 PhenylSuzuki-Miyaura850
THP-005 3-MethoxyphenylSuzuki-Miyaura420
THP-006 Pyrazole-4-ylSuzuki-Miyaura95

Analysis:

  • The C4-amino derivatives (THP-001, THP-002) show good activity, likely due to hinge binding. The additional hydrogen bonding capability of the hydroxyl group in THP-001 may contribute to its higher potency.

  • The lack of an N-H donor in the morpholine derivative (THP-003) results in a complete loss of activity, highlighting the importance of the hinge-binding interaction.

  • Simple aryl groups (THP-004, THP-005) show moderate activity.

  • The introduction of a heteroaryl group capable of additional interactions (THP-006) significantly improves potency, demonstrating the value of exploring this vector.[12]

The rationale for this structure-activity relationship (SAR) is depicted in the following binding model.

Figure 2. General binding mode of C4-substituted inhibitors.

Conclusion

This compound is a high-value, strategic intermediate for the synthesis of novel kinase inhibitors. Its activated C4 position is readily functionalized using robust and scalable palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols detailed herein provide a reliable foundation for researchers, scientists, and drug development professionals to rapidly generate diverse chemical libraries. By systematically modifying the C4-substituent, it is possible to modulate inhibitor potency and selectivity, leading to the discovery of new and effective targeted therapies.

References

Introduction: The Critical Role of 4-Chlorothieno[3,2-c]pyridine Quantification in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 4-Chlorothieno[3,2-c]pyridine

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. It serves as a crucial starting material and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Prasugrel.[1][2] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount for process control, quality assurance of raw materials, and stability testing of intermediates.

This technical guide provides a comprehensive overview of validated analytical methodologies for the precise quantification of this compound. We will delve into the principles, protocols, and performance characteristics of three primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section is designed to provide researchers, analytical chemists, and drug development professionals with the expertise to select, implement, and validate the most appropriate method for their specific application.

Method Selection Framework: Choosing the Right Tool for the Task

The choice of an analytical method is governed by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): The workhorse of quality control labs. It offers an excellent balance of selectivity, sensitivity, and cost-effectiveness, making it ideal for routine purity assays, content uniformity, and stability studies where the analyte concentration is relatively high.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level analysis. Its unparalleled sensitivity and specificity make it the method of choice for quantifying genotoxic impurities, degradation products, or for bioanalytical studies where analyte concentrations are extremely low.[5][6]

  • UV-Vis Spectrophotometry: A simple, rapid, and cost-effective technique best suited for the quantification of the pure bulk substance or in very simple, clean matrices.[7][8] It is often used for initial concentration estimations or in environments where chromatographic systems are not available.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle and Rationale

Reversed-Phase HPLC is the most widely applied method for the analysis of this compound and related pharmaceutical compounds. The methodology leverages a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. This compound, being a moderately polar molecule, is retained on the C18 column and then eluted by a mobile phase, commonly a mixture of an aqueous buffer and an organic solvent like acetonitrile.[1][2]

Causality of Experimental Choices:

  • Stationary Phase (C18): A C18 column is chosen for its versatility and strong hydrophobic retention of a wide range of organic molecules, providing excellent separation of the target analyte from polar and non-polar impurities.

  • Mobile Phase (Acidified Water/Acetonitrile): An acidic modifier (e.g., orthophosphoric acid or formic acid) is added to the aqueous phase to control the ionization state of the pyridine nitrogen.[1] By protonating the nitrogen, peak tailing is minimized, leading to sharper, more symmetrical peaks and improved resolution. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.

  • Detection Wavelength (220-230 nm): The thienopyridine chromophore exhibits strong absorbance in the low UV range. A detection wavelength of around 220 nm or 230 nm is often selected to achieve high sensitivity.[1][9]

Experimental Protocol: HPLC-UV Quantification

This protocol is a robust, stability-indicating method adapted from validated procedures for related compounds.[1][4]

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Orthophosphoric Acid (85%, analytical grade)
  • Water (HPLC grade or Milli-Q)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
  • Column: Sunfire C18, 5 µm, 250 mm x 4.6 mm, or equivalent.[1]
  • Mobile Phase A: 0.1% v/v Orthophosphoric Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Elution Mode: Isocratic or Gradient (e.g., 60:40 Mobile Phase A:B). A gradient may be required to elute more strongly retained impurities.
  • Flow Rate: 1.0 mL/min.[1]
  • Column Temperature: 45°C.[1]
  • Detection Wavelength: 220 nm.[1]
  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with the diluent.
  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute as necessary to fall within the calibration range.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject a blank (diluent) to ensure no system contamination.
  • Inject the calibration standards in increasing order of concentration.
  • Construct a calibration curve by plotting the peak area against the concentration. Determine the linearity by calculating the correlation coefficient (r²).
  • Inject the sample solution(s) in triplicate.
  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Data Presentation: Typical HPLC Method Performance

The following table summarizes typical validation parameters for an HPLC-UV method, compiled from literature on related substance analysis.[1][3][4]

Validation ParameterTypical Specification/Result
Linearity (Correlation Coeff.)> 0.999
Range0.1 - 10 µg/mL
Limit of Detection (LOD)~0.07 µg/mL
Limit of Quantification (LOQ)~0.2 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

Visualization: HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Mobile Phase (e.g., 0.1% OPA in Water/ACN) A1 Equilibrate HPLC System (Column: C18, Flow: 1.0 mL/min) P1->A1 P2 Prepare Standard & Sample Solutions in Diluent A2 Inject Blank, Standards, & Samples P2->A2 A1->A2 A3 Acquire Chromatographic Data (Detector: UV @ 220 nm) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Construct Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Analyte in Sample using Regression Equation D2->D3 D4 Generate Report D3->D4

Caption: Workflow for HPLC-UV quantification of this compound.

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

For applications demanding ultra-low detection limits, such as monitoring trace-level impurities or in bioanalytical assays, LC-MS/MS is the definitive technique.[10] It couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and finally detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Causality of Experimental Choices:

  • Ionization (ESI Positive Mode): The pyridine nitrogen in this compound is basic and readily accepts a proton. Therefore, ESI in positive ion mode is highly efficient for generating the protonated molecular ion [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): This is the key to the technique's selectivity. The first quadrupole (Q1) is set to isolate the precursor ion (the [M+H]⁺ of the analyte). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to monitor only a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the analyte, eliminating interference from co-eluting matrix components.[6]

Experimental Protocol: LC-MS/MS Quantification

This protocol provides a starting point for developing a highly sensitive method. Ion transitions and collision energies must be optimized empirically.

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (LC-MS grade)
  • Formic Acid (LC-MS grade)
  • Water (LC-MS grade)

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.
  • Column: A shorter column (e.g., 50 mm x 2.1 mm) with smaller particles (e.g., < 3 µm) is often used for faster analysis times.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Elution Mode: Gradient elution is typical.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • MS System: Triple quadrupole mass spectrometer.
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • MRM Transitions: To be determined by infusing a standard solution.
  • Precursor Ion (Q1): m/z of [C₇H₄ClNS + H]⁺ = 170.0
  • Product Ion (Q3): A stable, high-intensity fragment (e.g., loss of HCl or Cl). This requires experimental determination.
  • Source Parameters: Optimize drying gas temperature, gas flow, and capillary voltage.

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Standard Stock Solution (10 µg/mL): Prepare as in the HPLC method, but start with a lower stock concentration.
  • Calibration Standards: Prepare standards over a much lower range (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 ng/mL).
  • Sample Solution: Prepare sample solutions and dilute them to fall within the low ng/mL calibration range.

4. Analysis Procedure:

  • Optimize MS parameters (tuning) by infusing a ~100 ng/mL standard solution to find the optimal precursor/product ion pair and collision energy.
  • Equilibrate the LC-MS/MS system.
  • Inject calibration standards to generate a calibration curve.
  • Inject sample solutions.
  • Quantify using the instrument's software based on the peak area of the MRM transition.

Data Presentation: Expected LC-MS/MS Method Performance
Validation ParameterExpected Specification/Result
Linearity (Correlation Coeff.)> 0.995
Range0.05 - 10 ng/mL (or lower)
Limit of Detection (LOD)< 0.01 ng/mL (~10 pg/mL)
Limit of Quantification (LOQ)< 0.05 ng/mL (~50 pg/mL)
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)< 5.0% at the LOQ, < 3% at higher levels

Visualization: LC-MS/MS Analytical Workflow

LCMS_Workflow cluster_prep Preparation & Optimization cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare LC-MS Grade Mobile Phases & Solutions A1 Equilibrate LC-MS/MS System P1->A1 A2 Inject Low-Level Standards & Samples P1->A2 P2 Tune Mass Spectrometer: Optimize MRM Transition (Q1: 170.0 -> Q3: ??) P2->A1 A1->A2 A3 Acquire MRM Data (Precursor & Product Ions) A2->A3 D1 Integrate MRM Peak Areas A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte in Sample D2->D3 D4 Generate Report D3->D4

Caption: Workflow for trace-level LC-MS/MS quantification.

Rapid Screening Method: UV-Vis Spectrophotometry

Principle and Rationale

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution. This method is exceptionally fast and simple but lacks the selectivity of chromatographic techniques. It is most reliable when analyzing pure this compound or when it is the only absorbing species in the sample matrix within the wavelength range of interest.[7]

Experimental Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • This compound reference standard
  • Methanol or Ethanol (Spectroscopic grade)

2. Instrument and Parameters:

  • Instrument: Double-beam UV-Vis Spectrophotometer.
  • Cuvettes: 1 cm path length quartz cuvettes.
  • Scan Range: 200 - 400 nm (for determining λmax).
  • Measurement Wavelength (λmax): To be determined experimentally.

3. Procedure:

  • Determine λmax:
  • Prepare a dilute solution of this compound (~10 µg/mL) in the chosen solvent.
  • Scan the solution from 400 nm to 200 nm against a solvent blank.
  • Identify the wavelength of maximum absorbance (λmax).
  • Prepare Solutions:
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask and dilute to volume with the solvent.
  • Calibration Standards: Prepare a series of at least five standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
  • Sample Solution: Prepare a sample solution with an expected concentration within the calibration range.
  • Generate Calibration Curve:
  • Set the spectrophotometer to the predetermined λmax.
  • Zero the instrument with the solvent blank.
  • Measure the absorbance of each calibration standard.
  • Plot absorbance vs. concentration and perform a linear regression.
  • Measure Sample:
  • Measure the absorbance of the sample solution.
  • Calculate the concentration using the calibration curve's equation.

Data Presentation: Typical UV-Vis Method Performance
Validation ParameterTypical Specification/Result
λmax~220-230 nm (empirically determined)
Linearity (Correlation Coeff.)> 0.998
Range2 - 10 µg/mL (or as determined)

Visualization: UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing P1 Prepare Stock & Standard Solutions in Solvent A1 Determine λmax (Wavelength Scan) P1->A1 A2 Measure Absorbance of Standards at λmax P1->A2 P2 Prepare Sample Solution A3 Measure Absorbance of Sample at λmax P2->A3 A1->A2 D1 Construct Calibration Curve (Absorbance vs. Concentration) A2->D1 D2 Calculate Sample Concentration A3->D2 D1->D2 D3 Generate Report D2->D3

References

large-scale synthesis of 4-Chlorothieno[3,2-c]pyridine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 4-Chlorothieno[3,2-c]pyridine Intermediates

Authored by a Senior Application Scientist

Introduction

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, representing the core structure of numerous pharmacologically active compounds.[1] Among its derivatives, this compound stands out as a critical building block, primarily for the synthesis of antiplatelet agents like Prasugrel.[2][3][4] Prasugrel is a potent inhibitor used to reduce thrombotic cardiovascular events in patients with acute coronary syndrome.[2][3] The strategic importance of this intermediate necessitates a robust, scalable, and economically viable synthetic process.

This application note provides a comprehensive, in-depth guide for the multi-step, large-scale synthesis of this compound. It consolidates field-proven protocols, explains the underlying chemical principles, and addresses critical considerations for process optimization and safety. The protocols are designed for researchers, chemists, and process development professionals in the pharmaceutical industry.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of a saturated heterocyclic core from a commercially available thiophene derivative. This core is then systematically oxidized and chlorinated to yield the final aromatic product. The chosen pathway is optimized for scalability, avoiding hazardous reagents like lithium aluminum hydride where possible and focusing on reproducible transformations.[5]

Synthetic_Workflow A 2-(Thiophen-2-yl)ethylamine B 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine A->B Pictet-Spengler Reaction C Thieno[3,2-c]pyridin-4(5H)-one B->C Oxidation/ Dehydrogenation D This compound C->D Chlorination (POCl3)

Caption: General synthetic workflow for this compound.

Part 1: Synthesis of the Core Intermediate: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

The initial phase of the synthesis focuses on constructing the bicyclic tetrahydrothieno[3,2-c]pyridine ring system. This is achieved via a Pictet-Spengler reaction, a classic and reliable method for forming tetrahydroisoquinoline and related heterocyclic systems.

Step 1.1: Synthesis of Starting Material: 2-(Thiophen-2-yl)ethylamine

While commercially available, understanding the synthesis of this key starting material is crucial for supply chain security and cost management in large-scale campaigns. Several routes exist, often starting from thiophene. A common industrial approach involves the Vilsmeier-Haack formylation of thiophene to produce 2-thiophenecarboxaldehyde, which is then converted to the target amine over several steps.[6][7] Another method involves the bromination of thiophene, Grignard reagent formation, reaction with ethylene oxide to form 2-thiophene ethanol, followed by conversion to the amine.

Step 1.2: Pictet-Spengler Cyclization to form 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In this protocol, 2-(thiophen-2-yl)ethylamine is reacted with formaldehyde in an acidic medium. The reaction proceeds through the formation of a Schiff base (imine) intermediate, which then undergoes an intramolecular electrophilic substitution on the electron-rich thiophene ring to form the fused piperidine ring.[8]

Pictet_Spengler cluster_0 Mechanism Overview Amine 2-(Thiophen-2-yl)ethylamine Imine Schiff Base (Intermediate) Amine->Imine + HCHO, -H2O Formaldehyde Formaldehyde (HCHO) Cyclized Tetrahydrothieno[3,2-c]pyridine Imine->Cyclized Intramolecular Electrophilic Substitution (H+)

Caption: Pictet-Spengler reaction mechanism overview.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride [8]

  • Reaction Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add water, formaldehyde (37% solution), and 2-(thiophen-2-yl)ethylamine.

  • Reaction Execution: Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and extract with dichloromethane. Combine the organic layers and wash with saturated brine.

  • Isolation of Imine: Concentrate the organic layer under reduced pressure to obtain the crude imine intermediate.

  • Cyclization: Dissolve the crude imine in an ethanol/hydrochloric acid solution. Add water and heat the mixture to 65-75 °C.

  • Purification: After the cyclization is complete (monitored by TLC), treat the solution with activated carbon, heat, and filter.

  • Crystallization: Cool the filtrate to 0-5 °C to induce crystallization. Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Reagent/ParameterMolar Ratio (rel. to Amine)Quantity (Example Scale)Notes
2-(Thiophen-2-yl)ethylamine1.0 eq127 g (1.0 mol)Starting material
Formaldehyde (37% aq.)~1.2 eq~97 g (1.2 mol)Use of aqueous solution is common for scale.
Water-2.0 LSolvent for initial imine formation.
Dichloromethane-3 x 500 mLExtraction solvent.
Ethanolic HCl-As requiredFor cyclization and salt formation.
Expected Yield -75-85%Based on starting amine.

Part 2: Aromatization and Chlorination

The subsequent steps focus on converting the saturated heterocyclic core into the final chlorinated aromatic product. This involves an oxidation to form a pyridinone (lactam) intermediate, followed by chlorination.

Step 2.1: Oxidation to Thieno[3,2-c]pyridin-4(5H)-one

The oxidation of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a critical step to introduce the carbonyl functionality necessary for the subsequent chlorination. This transformation can be achieved using various oxidizing agents. A robust method for large-scale production involves oxidation with reagents like potassium permanganate or ruthenium(III) chloride with a co-oxidant.[9]

Experimental Protocol: Oxidation to Lactam [9]

  • Reaction Setup: Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in a mixture of acetonitrile and water in a reactor.

  • Catalyst Addition: Add a catalytic amount of Ruthenium(III) chloride (RuCl₃) (~0.02 eq).

  • Oxidant Addition: To the stirred solution, add sodium periodate (NaIO₄) (2.5 eq) portion-wise, ensuring the temperature is maintained below 30 °C.

  • Reaction Execution: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.

  • Work-up: Once complete, quench the reaction with a saturated solution of sodium thiosulfate. Extract the mixture with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield Thieno[3,2-c]pyridin-4(5H)-one.

Reagent/ParameterMolar Ratio (rel. to Amine)Notes
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine1.0 eqSubstrate
Ruthenium(III) chloride (RuCl₃)0.02 eqCatalyst
Sodium periodate (NaIO₄)2.5 eqCo-oxidant
Acetonitrile/Water-Solvent system
Expected Yield -70-80%
Step 2.2: Chlorination to this compound

This final step converts the thieno[3,2-c]pyridin-4(5H)-one intermediate into the target this compound. The reaction is typically performed using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride. POCl₃ is highly effective for converting cyclic amides (lactams) to their corresponding chloro-derivatives.[10][11]

Causality of Experimental Choice: Phosphorus oxychloride is the reagent of choice due to its high reactivity and efficacy in this transformation. The mechanism involves the activation of the lactam carbonyl oxygen by phosphorus, making the carbonyl carbon highly electrophilic. A subsequent attack by the chloride ion and elimination leads to the formation of the aromatic chloro-substituted pyridine ring.

Chlorination_Mechanism cluster_0 Chlorination with POCl₃ A Thieno[3,2-c]pyridin-4(5H)-one B O-Phosphorylated Intermediate A->B + POCl₃ C Chloro-iminium Intermediate B->C + Cl⁻, - OPO₂Cl₂⁻ D This compound C->D Aromatization

Caption: Plausible mechanism for the chlorination of the pyridinone ring.

Experimental Protocol: Chlorination [10]

  • Safety First: This reaction must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • Reaction Setup: Charge a reactor, equipped for heating and distillation, with Thieno[3,2-c]pyridin-4(5H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃).

  • Reaction Execution: Heat the stirred mixture to reflux (approx. 105-110 °C) for 3-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Reagent Removal: After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography to yield pure this compound.

Reagent/ParameterMolar Ratio (rel. to Lactam)Notes
Thieno[3,2-c]pyridin-4(5H)-one1.0 eqSubstrate
Phosphorus oxychloride (POCl₃)5.0 - 10.0 eqReagent and solvent. Excess drives the reaction.
Temperature Reflux (~105-110 °C)Critical for reaction completion.
Expected Yield -80-90%

Large-Scale Synthesis and Process Validation

Trustworthiness Through Self-Validation: Each protocol is designed as a self-validating system. The progress of every step must be rigorously monitored using appropriate analytical techniques.

  • Reaction Monitoring: TLC is suitable for in-process checks. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is essential.

  • Product Characterization: The identity and purity of the final product and key intermediates should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

  • Impurity Profiling: During the synthesis of Prasugrel, various impurities can arise.[3] Understanding the potential side-reactions at each stage of the intermediate synthesis allows for the development of control strategies to minimize their formation. For example, incomplete chlorination or the formation of isomers can be detected and controlled by adjusting reaction time, temperature, and stoichiometry.

Key Scale-Up Considerations:

  • Thermal Management: The chlorination step with POCl₃ is exothermic upon quenching. Large-scale operations require controlled addition to the ice/water mixture and efficient cooling to manage the heat generated.

  • Material Handling: Handling large quantities of corrosive POCl₃ requires specialized equipment and safety protocols.

  • Waste Disposal: The aqueous waste from the chlorination work-up is acidic and must be neutralized and disposed of according to environmental regulations.

References

  • Ahmed, K. M., Sanikommu, S. R., Antyakula Pydi, B. R., & Sanganabhatla, S. (2010). Preparation of prasugrel and its hydrochloride salt and crystal forms. WO 2010070677.
  • Lianyungang Dipu Chem. (2013). Method for synthesizing 2-thiophene ethylamine. CN103012224A.
  • Dissertation. (n.d.). Study on the Synthesis of 2-Thiophene-2-yl-ethylamine. [Link]

  • Cagniant, P., & Kirsch, G. (1976). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 1, 2, 675-678. [Link]

  • Unknown. (2013). Synthetic method of 2-thiophene ethylamine. CN103288795A.
  • ResearchGate. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. [Link]

  • European Patent Office. (1990). Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. EP 0367233 A2. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H). [Link]

  • Thieme Connect. (n.d.). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. [Link]

  • Reddy, M. S., Eswaraiah, S., & Reddy, G. V. (2009). Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts. WO2009066326A2.
  • Unknown. (2015).
  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10323-10328. [Link]

  • ResearchGate. (2025). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. [Link]

  • Google Patents. (1976). Process for the preparation of thieno [3, 2-c] pyridine and thieno [2,3-c] py. US3969358A.
  • ResearchGate. (n.d.). Chapter-Four-Prasugrel-Hydrochloride.pdf. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for chlorination of thieno-pyridine ring. [Link]

  • Zhu, W., & Chen, Y. (2012). Synthesis of Prasugrel. Chinese Journal of Pharmaceuticals, 43(8), 647-649. [Link]

  • Grunewald, G. L., Dahanukar, V. H., Ching, P., & Criscione, K. R. (1996). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of medicinal chemistry, 39(18), 3539–3551. [Link]

  • PubChem. (n.d.). Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((4-chlorophenyl)methyl)-, monohydrochloride. [Link]

  • Yilmaz, F., & Timur, I. (2020). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 9(10), 1018–1022. [Link]

  • ResearchGate. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. [Link]

  • Yilmaz, F., & Timur, I. (2020). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 9(10), 1018-1022. [Link]

  • MedChemComm. (2018). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. [Link]

  • American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. [Link]

  • NIST. (n.d.). Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. [Link]

  • Mokrosz, J. L., Paluchowska, M. H., & Mokrosz, M. J. (1993). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of medicinal chemistry, 36(16), 2333–2339. [Link]

  • Google Patents. (2007). Thieno ( 3 , 2-c) pyridine compounds. WO2007066127A2.
  • Google Patents. (n.d.).
  • LCSB. (n.d.). Thieno(3,2-c)pyridine-5(4h)-ethanol, 6,7-dihydro-alpha-(4-chlorophenyl)-, hydrochloride. [Link]

  • Google Patents. (2012). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. CN102432626A.
  • Kamal, A., Shetti, R. V., & Ramaiah, M. J. (2009). Synthesis of Some Thienopyrimidine Derivatives. Molecules (Basel, Switzerland), 14(7), 2520–2529. [Link]

  • Gulea, M., & Gherasim, O. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules (Basel, Switzerland), 23(11), 2977. [Link]

  • ResearchGate. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. [Link]

  • PubChem. (n.d.). 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chlorothieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chlorothieno[3,2-c]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges encountered during your experiments. The thieno[3,2-c]pyridine scaffold is a critical component in many biologically active compounds, and ensuring the purity of its 4-chloro derivative is paramount for successful downstream applications, including the synthesis of vital medicines like Prasugrel.[1][2]

Troubleshooting Guide: Common Purification Challenges

This section is designed to help you navigate the common hurdles in purifying this compound derivatives. Each issue is presented in a question-and-answer format, offering not just a solution but also the underlying scientific reasoning to empower your experimental choices.

Issue 1: Persistent Impurities After Column Chromatography

Question: I'm struggling to remove closely-related impurities from my this compound derivative using silica gel column chromatography. The impurities co-elute with my product. What can I do?

Answer: This is a frequent challenge, often stemming from impurities with very similar polarity to the target compound. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Solvent System:

  • Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switching to a shallow gradient can often provide the resolution needed to separate closely eluting spots. Start with a non-polar solvent and gradually increase the polarity.

  • Solvent Selectivity: Sometimes, a complete change in the solvent system is necessary. The "selectivity" of the solvent system can be altered by using solvents with different properties (e.g., proton donor, proton acceptor, dipole moment). Consider switching from a standard hexane/ethyl acetate system to one involving dichloromethane/methanol or toluene/acetone.[3]

2. Consider Alternative Stationary Phases:

  • Alumina: For basic compounds like pyridines, silica gel (which is acidic) can sometimes cause streaking or decomposition.[4] Neutral or basic alumina can be a better alternative, potentially altering the elution order of your compound and its impurities.[2]

  • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (C18) silica gel can be an excellent option.[5] This technique separates compounds based on hydrophobicity rather than polarity, which can be highly effective for separating polar impurities from a polar product.

3. Chemical Treatment of Impurities:

  • Acid/Base Wash: If the impurity has a different acid/base character than your product, an extractive workup can be highly effective. For instance, if you have an acidic impurity, washing the organic layer with a mild base (like saturated sodium bicarbonate solution) can remove it.[6]

  • Derivatization: In some cases, impurities can be chemically altered to make them easier to separate. For example, if you have a primary or secondary amine impurity, it can be reacted with an anhydride to form a more polar amide, which will have a different retention factor on silica gel.

Visualizing the Workflow: Troubleshooting Co-elution

G start Co-eluting Impurity Observed solvent Optimize Solvent System (Shallow Gradient, Different Solvents) start->solvent stationary Change Stationary Phase (Alumina, Reverse-Phase) solvent->stationary No Improvement success Pure Product Obtained solvent->success Separation Achieved chemical Chemical Intervention (Acid/Base Wash, Derivatization) stationary->chemical No Improvement stationary->success Separation Achieved chemical->success Separation Achieved failure Re-evaluate Synthesis chemical->failure Impurity Persists G start Crude this compound Derivative workup Aqueous Workup (Acid/Base Wash) start->workup chromatography Column Chromatography (Silica or Alumina) workup->chromatography crystallization Recrystallization chromatography->crystallization analysis Purity Analysis (TLC, HPLC, NMR) crystallization->analysis final_product Pure Product (>98%) analysis->final_product

Sources

overcoming solubility issues of 4-Chlorothieno[3,2-c]pyridine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Solubility Challenges in Experimental Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility limitations of 4-Chlorothieno[3,2-c]pyridine in various assay formats. As a compound of interest in many screening campaigns, its inherent low aqueous solubility can be a significant bottleneck, leading to inconsistent data, false negatives, and underestimated potency. This document offers a structured approach to diagnosing solubility problems and implementing robust solutions, ensuring the generation of reliable and reproducible results.

Section 1: Understanding the Challenge - Physicochemical Profile

The solubility behavior of this compound is dictated by its molecular structure. The fused thienopyridine ring system is largely aromatic and nonpolar, while the chloro-substituent further increases its hydrophobicity. These features result in low affinity for aqueous buffers, which are the foundation of most biological assays.

Below is a summary of its key physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₄ClNS[1]
Molecular Weight 169.63 g/mol [1]
Physical State Solid (at 25°C)[1]
Melting Point 96 °C[1]
Predicted Solubility LowInferred from structure

The molecule's rigid, planar structure and lack of easily ionizable groups contribute to a high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate individual molecules. This inherently low aqueous solubility is the primary obstacle that must be overcome for successful experimentation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My 10 mM stock of this compound in DMSO is precipitating when I dilute it into my aqueous assay buffer. What is happening?

A: This is a classic sign of a compound "crashing out" of solution. While DMSO is a powerful organic solvent capable of dissolving the compound at high concentrations, its ability to maintain solubility is drastically reduced when the solution is diluted into an aqueous environment where DMSO is no longer the primary solvent. The final concentration of DMSO in your assay is likely too low to keep the hydrophobic compound dissolved.

Q2: I see a hazy or cloudy appearance in my wells after adding the compound. Is this a problem?

A: Yes, this is a critical issue. Haziness or visible precipitate indicates that the compound is not fully dissolved and is likely forming aggregates or a fine suspension. This has several negative consequences:

  • Inaccurate Concentration: The actual concentration of the dissolved, active compound is unknown and lower than intended.

  • Assay Interference: Particulates can scatter light, interfering with absorbance or fluorescence-based readouts.

  • Non-specific Activity: Compound aggregates can sequester proteins or interact non-specifically with cellular membranes, leading to artifacts and false positives.

Q3: Can I just sonicate or heat the solution to get it to dissolve?

A: While gentle warming (to 30-37°C) and sonication can help dissolve the compound initially when making a stock solution, they are not permanent solutions for poor solubility in the final assay buffer. If the compound is not thermodynamically stable in the final buffer composition, it will eventually precipitate, even if it is transiently forced into solution. These methods should be used to aid initial stock preparation, not as a crutch for final dilutions.

Q4: Is there a "best" solvent for this compound?

A: There is no single "best" solvent; the optimal choice depends on the specific assay type. For stock solutions, 100% DMSO is the most common starting point due to its strong solubilizing power. However, for the final assay plate, the goal is to maintain solubility in a predominantly aqueous environment. This guide will walk you through strategies to achieve that.

Section 3: Systematic Troubleshooting Workflow

Successfully overcoming solubility issues requires a logical, stepwise approach. The first step is always to prepare a high-concentration primary stock in a strong organic solvent, followed by a systematic evaluation of different methods for achieving a stable solution in your final assay buffer.

The diagram below outlines a decision-making workflow for selecting an appropriate solubilization strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Solubility Issue (Precipitation / Cloudiness) prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock q_dmso Is final DMSO conc. <1%? Can the assay tolerate it? prep_stock->q_dmso Dilute into assay buffer dmso_ok Strategy 1: Optimize DMSO - Test final [DMSO] (e.g., 0.1-1%) - Check for precipitation & vehicle effects q_dmso->dmso_ok Yes dmso_fail DMSO alone is insufficient or causes assay interference. q_dmso->dmso_fail No q_cyclo Try Cyclodextrin-based Solubilization dmso_fail->q_cyclo cyclo_ok Strategy 2: Use Cyclodextrins - Prepare stock in HP-β-CD solution - Test for improved solubility & no interference q_cyclo->cyclo_ok Success cyclo_fail Precipitation persists or cyclodextrin interferes. q_cyclo->cyclo_fail Failure q_surf Try Surfactant-based Solubilization cyclo_fail->q_surf surf_ok Strategy 3: Use Surfactants - Add low-level non-ionic surfactant (e.g., Tween-20) to assay buffer q_surf->surf_ok Success surf_fail Precipitation persists or micelles interfere with assay. q_surf->surf_fail Failure q_ph Is the compound a weak base? Can the assay tolerate pH change? surf_fail->q_ph ph_ok Strategy 4: pH Adjustment - Slightly acidify buffer (e.g., pH 6.0-6.5) to protonate pyridine nitrogen q_ph->ph_ok Yes end Consult further or consider compound resynthesis/analog testing q_ph->end No

Caption: Decision workflow for selecting a solubilization strategy.

Section 4: Detailed Solubilization Protocols & Validation

This section provides step-by-step protocols for the strategies outlined above. Before committing to a full experiment, each new formulation must be validated.

Strategy 1: Co-Solvent Optimization (DMSO)

Dimethyl sulfoxide (DMSO) is the most common co-solvent. The key is to use the lowest concentration necessary to maintain solubility while minimizing its impact on the assay.

Protocol:

  • Prepare Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Use gentle vortexing or sonication if needed.

  • Create Intermediate Dilutions: Prepare a serial dilution of your primary stock in 100% DMSO. This "source plate" will be used for all subsequent dilutions into the assay buffer.

  • Test Dilution Stability: In a clear microplate or microfuge tubes, add your assay buffer. Then, add a small volume from your DMSO source plate to achieve the desired final compound concentrations and a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

  • Visual Inspection: Mix well and let the plate sit at the assay temperature for 30-60 minutes. Visually inspect for any signs of precipitation or cloudiness against a dark background.

  • Vehicle Control: Crucially, run parallel controls containing only the corresponding final DMSO concentration (without the compound) in your assay to assess any solvent-induced artifacts. Concentrations above 1% frequently cause cell stress or death.[2][3]

Strategy 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[4] They can encapsulate poorly soluble molecules, effectively increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Protocol:

  • Prepare Cyclodextrin Buffer: Prepare a 10-40% (w/v) solution of HP-β-CD in your primary assay buffer. This will be your "formulation buffer."

  • Prepare Primary Stock: Weigh the solid this compound and dissolve it directly into the HP-β-CD formulation buffer to create your stock solution (e.g., 1-5 mM). This may require sonication or gentle heating. Alternatively, a small amount of DMSO stock can be diluted into the HP-β-CD buffer.

  • Dilution & Validation: Serially dilute this new stock solution directly into your standard assay buffer. The HP-β-CD will carry the compound into the solution.

  • Controls: As before, perform a visual inspection for precipitation and run vehicle controls containing the same final concentration of HP-β-CD to ensure it does not interfere with your assay.

Strategy 3: Surfactant-Assisted Solubilization

Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them dispersed in aqueous solutions.[7][8] Non-ionic surfactants like Tween-20 or Triton X-100 are generally preferred as they are less likely to denature proteins than ionic surfactants.[8]

Protocol:

  • Prepare Surfactant-Containing Buffer: Supplement your standard assay buffer with a low concentration of a non-ionic surfactant. Start with a concentration just above its critical micelle concentration (CMC), typically 0.01% - 0.05% (v/v) for Tween-20 or Triton X-100.

  • Prepare DMSO Stock: Create a standard 10 mM stock of your compound in 100% DMSO.

  • Dilution & Validation: Dilute the DMSO stock directly into the surfactant-containing assay buffer. The presence of micelles should prevent the compound from precipitating upon dilution.

  • Controls: Perform a visual inspection and run vehicle controls with the surfactant alone to check for assay interference. Be aware that surfactants can disrupt cell membranes or interfere with protein-protein interactions, so validation is critical.

Experimental Validation Workflow

Regardless of the chosen method, a validation step is mandatory.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Choose Solubilization Strategy (e.g., 0.5% DMSO + 0.01% Tween-20) prep_solutions Prepare Compound Stock and Vehicle Control Stock start->prep_solutions dilute Dilute stocks into assay buffer to final concentrations prep_solutions->dilute inspect Visual Inspection: Check for precipitation/ haze immediately and after 1 hr dilute->inspect q_precip Is solution clear? inspect->q_precip assay_run Run Assay: 1. No Compound (Blank) 2. Vehicle Control 3. Compound Titration q_precip->assay_run Yes revisit Revisit Strategy: - Adjust excipient conc. - Try different method q_precip->revisit No q_vehicle Does Vehicle Control signal match Blank signal? assay_run->q_vehicle proceed Formulation Validated: Proceed with Experiment q_vehicle->proceed Yes interfere Vehicle Interference: - Lower excipient conc. - Try different method q_vehicle->interfere No

Caption: Experimental workflow for validating a new formulation.

Section 5: Assay-Specific Considerations & Summary

The tolerance for different solubilizing agents varies significantly between assay types.

StrategyProsConsBest For
DMSO Co-Solvent Simple, widely used, strong solvent.Can be cytotoxic, may interfere with enzyme activity, risk of compound precipitation upon dilution.[9][10]Biochemical assays (if validated), initial screening (with caution).
Cyclodextrins Generally low toxicity, high solubilizing capacity for suitable molecules.[4]Can sometimes extract cholesterol from cell membranes, may interfere with assays involving lipids.Cell-based assays, assays sensitive to organic solvents.
Surfactants Effective at preventing precipitation, can improve wetting.[7]Can denature proteins, disrupt cell membranes, interfere with protein-protein interactions.[8]Biochemical assays where protein structure is robust; not ideal for cell-based assays.
pH Adjustment Simple, avoids exogenous excipients.Only works for ionizable compounds, requires assay to be tolerant of pH change.Assays with a wide pH tolerance range.

Biochemical Assays: These assays (e.g., purified enzyme kinetics, binding assays) are often more tolerant of co-solvents and surfactants. However, it is still paramount to run vehicle controls, as DMSO can directly inhibit some enzymes and surfactants can disrupt protein complexes.

Cell-Based Assays: These are highly sensitive to the assay environment.

  • DMSO Cytotoxicity: Final DMSO concentrations should ideally be kept ≤ 0.1% to avoid artifacts.[2] Even at 0.5%, some sensitive cell lines may show signs of stress or altered gene expression over longer incubation periods.[11]

  • Excipient Effects: Cyclodextrins and surfactants can alter membrane permeability and fluidity, which can be a confounding factor.[4][9] Always start with the lowest possible concentration of any excipient and perform rigorous vehicle control checks for effects on cell viability and signaling pathways.

By following this structured approach—understanding the compound's properties, selecting a logical solubilization strategy, and rigorously validating the chosen formulation—researchers can confidently overcome the solubility challenges of this compound and generate high-quality, reliable data.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • MDPI. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid. Retrieved from [Link]

  • Santos, L. F., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. Retrieved from [Link]

  • de Almeida, T. S., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Retrieved from [Link]

  • Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Retrieved from [Link]

  • SciSpace. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • A2Z Chemical. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Surfactants: physicochemical interactions with biological macromolecules. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Amination of 4-Chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the amination of 4-chlorothieno[3,2-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The thieno[3,2-c]pyridine core is a key structural motif in numerous pharmaceutical agents, and mastering its functionalization is crucial for the rapid development of new chemical entities.

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds.[1] However, its application to electron-rich and sterically demanding heteroaryl chlorides like this compound can be challenging.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the amination of this compound in a question-and-answer format.

Question 1: Why is my reaction showing low or no conversion of the starting material?

Low conversion is a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction setup.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species is sensitive to air and moisture.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is highly recommended.[2] Consider using a pre-formed, air-stable palladium precatalyst which can lead to more consistent formation of the active catalytic species.[2][3]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required.

    • Solution: Screen a panel of ligands. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) or ferrocene-based ligands are excellent starting points for coupling with challenging substrates like heteroaryl chlorides.[1][4]

  • Insufficient Base Strength or Solubility: The base is required to deprotonate the amine, and its strength and solubility can significantly impact the reaction rate.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] If solubility is an issue in less polar solvents like toluene, consider using a more soluble base or adding a co-solvent. The rate of agitation can also be crucial when using dense, inorganic bases to ensure proper mixing.[3]

  • Low Reaction Temperature: Oxidative addition of the aryl chloride to the Pd(0) center can be slow and often requires elevated temperatures.[2]

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C for solvents like toluene or dioxane.[3] Monitor the reaction for potential side product formation at higher temperatures.

Question 2: My reaction is producing significant side products. How can I improve selectivity?

Side product formation can complicate purification and reduce the yield of your desired product.

Common Side Products & Mitigation Strategies:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.

    • Cause: This can occur via a competing pathway in the catalytic cycle, particularly at high temperatures or with certain ligand/base combinations. It may also be exacerbated by moisture.

    • Solution: Ensure rigorously dry conditions.[5] Lowering the reaction temperature or screening different ligands may suppress this side reaction.

  • Diarylation (for primary amines): The product amine reacts further with the starting chloride.

    • Cause: The product amine can be more nucleophilic than the starting amine.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the starting amine. If the problem persists, add the aryl chloride slowly to the reaction mixture to maintain a low concentration relative to the amine.

  • Formation of Aryl Alcohol: Reaction with hydroxide ions.

    • Cause: This is more prevalent when using hydroxide bases, especially with aqueous ammonia.[6]

    • Solution: Use anhydrous conditions and non-hydroxide bases. If using aqueous ammonia is necessary, specialized ligands like KPhos have been developed to suppress aryl alcohol formation.[6]

Troubleshooting Decision Workflow

The following diagram outlines a systematic approach to troubleshooting low-yielding amination reactions.

G start Low Yield / No Reaction check_inert Verify Inert Atmosphere & Anhydrous Conditions start->check_inert check_catalyst Screen Different Pd Precatalysts/Ligands check_inert->check_catalyst No Improvement success Reaction Optimized check_inert->success Improvement check_base Optimize Base (Strength & Solubility) check_catalyst->check_base No Improvement check_catalyst->success Improvement check_temp Increase Reaction Temperature check_base->check_temp No Improvement check_base->success Improvement check_ratio Adjust Stoichiometry (Amine/Aryl Halide) check_temp->check_ratio Side Products Observed check_temp->success Improvement check_ratio->success Improvement

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig amination?

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the active Pd(0) complex to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product (Ar-NRR') is eliminated, regenerating the active Pd(0) catalyst.[1][3]

Q2: Which palladium source and ligand combination is best for this compound?

There is no single "best" combination, as the optimal choice depends on the specific amine being used. However, a good starting point is to screen a set of conditions.

Catalyst System ComponentRecommended Starting PointsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Commonly available and effective Pd(0) and Pd(II) precursors.[3][7]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl monophosphine ligands are known to be effective for coupling challenging heteroaryl chlorides.[1]
Base NaOtBu, K₃PO₄Strong, non-nucleophilic bases are typically required. K₃PO₄ is a milder option if base-sensitive functional groups are present.
Solvent Toluene, Dioxane, CPMEAprotic solvents with boiling points suitable for the required reaction temperatures.[2]
Q3: How do I purify the final aminated thienopyridine product?

Purification strategies depend on the properties of the product and the impurities present.

  • Standard Workup: A typical aqueous workup involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.[5]

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient elution of hexanes and ethyl acetate is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[8]

  • Acid/Base Extraction: If the product has a basic amine handle, it can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

General Experimental Protocol

This protocol provides a general starting point for the amination of this compound. Optimization will be required based on the specific amine substrate.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the this compound, the palladium precatalyst, and the base.

  • Evacuate and backfill the vial with inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine substrate via syringe.

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography.

References

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem.
  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available from: [Link]

  • (PDF) Robust Buchwald–Hartwig amination enabled by ball-milling - ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available from: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? - ResearchGate. Available from: [Link]

  • Scheme 3: Buchwald-Hartwig coupling. Several thienopyridones,... - ResearchGate. Available from: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. Available from: [Link]

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PubMed Central. Available from: [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available from: [Link]

  • BH amination side products and purification : r/chemistry - Reddit. Available from: [Link]

Sources

stability testing of 4-Chlorothieno[3,2-c]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Chlorothieno[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on conducting stability studies for this compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and accuracy of your experimental results.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[1] Understanding its stability under various environmental conditions is crucial for the development of robust synthetic routes, formulation strategies, and for meeting regulatory requirements for active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive framework for designing and executing forced degradation studies to elucidate the degradation pathways and establish the stability profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

While specific long-term stability data for this compound is not extensively published, general best practices for chlorinated heterocyclic compounds suggest storage in a cool, dry, and dark environment. A recommended temperature is 2-8 °C. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation and hydrolysis from atmospheric moisture.

Q2: What are the primary degradation pathways I should be concerned about for this molecule?

Based on the thienopyridine scaffold, potential degradation pathways include:

  • Oxidation: The thiophene ring is susceptible to oxidation, potentially forming S-oxides or sulfones. The pyridine ring can also be oxidized to an N-oxide. Studies on similar thienopyridine drugs have shown that hydroxylation of the N-heterocycle is a common degradation pathway.[3]

  • Hydrolysis: While the chloro-substituent on the pyridine ring is generally stable, under harsh acidic or basic conditions, it could potentially undergo nucleophilic substitution to form the corresponding hydroxy-thienopyridine.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light. Photolytic studies are crucial to determine the need for light-protected storage and handling.

  • Thermal Degradation: Exposure to high temperatures can induce decomposition. The extent of degradation will depend on the temperature and duration of exposure.

Q3: Why is a forced degradation study necessary?

Forced degradation studies, also known as stress testing, are essential for several reasons:[2][4]

  • To identify likely degradation products and pathways.

  • To develop and validate stability-indicating analytical methods that can resolve the parent compound from its degradation products.

  • To understand the intrinsic stability of the molecule, which can inform formulation and packaging decisions.

  • To meet regulatory requirements outlined by bodies such as the International Council for Harmonisation (ICH).[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability testing experiments in a question-and-answer format.

Q: My this compound sample shows significant degradation immediately after dissolving in my chosen solvent for analysis. What could be the issue?

A: This suggests a potential instability in the analytical solvent itself.

  • Solvent Reactivity: Ensure the solvent is inert. For example, using methanol or ethanol for acidic solutions can lead to esterification if a carboxylic acid degradant is formed. Acetonitrile is often a good starting point as it is generally less reactive.

  • Solvent Purity: Peroxides in aged ethers (like THF or dioxane) or other impurities can cause oxidative degradation. Use fresh, high-purity (e.g., HPLC-grade) solvents.

  • pH Effects: If your solvent is not buffered, dissolved gases like CO2 can make it slightly acidic, which might be enough to initiate degradation of a highly labile compound. Consider preparing your stock solutions in a buffered system if you suspect pH-related instability.

Q: I am observing multiple new peaks in my HPLC chromatogram after stress testing, but the total peak area is decreasing. What does this signify?

A: A decrease in total peak area suggests that one or more of your degradation products may not be eluting from the column or are not detectable at the wavelength you are using.

  • Non-chromophoric Degradants: Some degradation pathways can lead to smaller, non-aromatic fragments that do not absorb UV light at your chosen wavelength. It is advisable to use a photodiode array (PDA) detector to screen a wide range of wavelengths.

  • Highly Polar or Reactive Degradants: Some degradation products may be too polar to elute from a standard reverse-phase column or may be irreversibly adsorbed. Consider using a shorter analysis time or a different column chemistry (e.g., a polar-embedded phase).

  • Mass Balance: The goal of a good stability-indicating method is to achieve mass balance, where the sum of the assay of the parent compound and the impurities is close to 100% of the initial concentration. If you are not achieving mass balance, you need to investigate the possibilities mentioned above. A universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector can be helpful. However, the most powerful tool for this investigation is a mass spectrometer (MS).

Q: How can I identify the structure of an unknown degradation product?

A: Structure elucidation of degradation products typically requires a combination of analytical techniques.

  • LC-MS/MS: Liquid Chromatography-Mass Spectrometry is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the degradant provides its molecular weight. Tandem MS (MS/MS) experiments can fragment the molecule, providing clues about its structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[3]

  • NMR Spectroscopy: If a significant degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[3]

  • Forced Degradation of Suspected Structures: If you hypothesize a particular structure for a degradant, you can attempt to synthesize it and then compare its retention time and mass spectrum to the unknown peak in your stressed sample.

Detailed Experimental Protocols

The following are starting-point protocols for forced degradation studies of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] You may need to adjust the conditions (concentration of stressor, temperature, time) based on the observed stability.

Analytical Method Development (Starting Point)

A stability-indicating method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard approach.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or use a PDA detector to identify the optimal wavelength)

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water 50:50)

Forced Degradation Workflow

The general workflow for a forced degradation study is depicted below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_api Prepare Stock Solution of this compound prep_control Prepare Control Sample (Unstressed) prep_api->prep_control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_api->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_api->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_api->oxidation thermal Thermal Stress (e.g., 80°C, Solid State) prep_api->thermal photo Photolytic Stress (ICH Q1B Conditions) prep_api->photo analyze Analyze by HPLC-UV/MS prep_control->analyze neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxidation->neutralize thermal->analyze photo->analyze neutralize->analyze compare Compare Stressed Samples to Control analyze->compare mass_balance Assess Mass Balance compare->mass_balance peak_purity Evaluate Peak Purity compare->peak_purity identify Identify Major Degradants compare->identify

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation Protocol
  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and 0.1 M hydrochloric acid.[4]

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and 0.1 M sodium hydroxide.[4]

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

  • Neutral Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and water.

    • Incubate at 60 °C and analyze at the same time points.

Oxidative Degradation Protocol
  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Add a volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours) for HPLC analysis.

Thermal Degradation Protocol
  • Place a thin layer of solid this compound in a vial.

  • Heat the vial in an oven at a temperature below its melting point (e.g., 80 °C).

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Photolytic Degradation Protocol
  • Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile/water) and a solid sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples at a specified time point.

Potential Degradation Pathways

Based on the structure of this compound and literature on related compounds, the following degradation pathways can be hypothesized:

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent This compound n_oxide N-Oxide parent->n_oxide [O] s_oxide S-Oxide parent->s_oxide [O] hydroxy 4-Hydroxy-thieno[3,2-c]pyridine parent->hydroxy H2O (Acid/Base) sulfone Sulfone s_oxide->sulfone [O]

Caption: Hypothesized degradation pathways for this compound.

Data Summary and Interpretation

All quantitative data from your stability studies should be summarized in a clear and concise table.

Table 1: Example of a Stability Summary Table

Stress ConditionTime (hours)Assay of this compound (%)Major Degradant 1 (RT)% Area of Degradant 1Mass Balance (%)
Control 099.8--100
0.1 M HCl, 60°C 2485.28.5 min12.198.5
0.1 M NaOH, 60°C 2492.59.2 min5.899.1
3% H₂O₂, RT 2478.910.1 min18.398.2
80°C, Solid 7298.1-<0.199.5
Photolytic (ICH Q1B) 2495.311.5 min3.599.4

This structured approach to stability testing will provide a robust understanding of the chemical behavior of this compound, which is critical for its successful application in research and drug development.

References

  • ResearchGate. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • PubMed Central (PMC). (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubChem. 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

Sources

Technical Support Center: Crystallization of 4-Chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chlorothieno[3,2-c]pyridine. Crystallization is a critical step for the purification and isolation of this compound, and achieving high-quality crystals is essential for accurate downstream analysis and application. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common challenges encountered during the crystallization of this compound, along with a detailed experimental protocol. The guidance provided herein is based on the known physicochemical properties of thienopyridine derivatives and established principles of small molecule crystallization.[1][2]

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial for troubleshooting its crystallization.

PropertyValueSource
Molecular Formula C₇H₄ClNS[3]
Molecular Weight 169.63 g/mol [3]
Appearance White to yellow to orange powder/lumps[4]
Melting Point 35 °C[4]
Boiling Point 272.78 °C[3]
Key Structural Features - Fused aromatic rings (thiophene and pyridine) capable of π-π stacking. - Pyridine nitrogen acts as a hydrogen bond acceptor. - Chlorine substituent influences electronic properties and solubility.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the crystallization of this compound.

Issue 1: No Crystal Formation Upon Cooling

Q: I've dissolved my this compound in a hot solvent, but no crystals have formed after cooling. What's going on?

A: This is a common issue that typically points to a problem with supersaturation or nucleation.[5][6]

Possible Causes & Solutions:

  • Insufficient Supersaturation: You may have used too much solvent. The concentration of this compound is below the saturation point even at the lower temperature.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of solid material that redissolves upon heating, allow the solution to cool slowly again.[5]

  • Inhibited Nucleation: The solution is supersaturated, but the crystals need a surface to begin forming.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections in the glass can provide nucleation sites.[5]

    • Solution 2: Seeding: If you have a small crystal of this compound from a previous batch, add it to the supersaturated solution to induce crystallization.

  • Rapid Cooling: Cooling the solution too quickly can sometimes prevent crystal formation.

    • Solution: Allow the solution to cool to room temperature slowly on the benchtop, and then transfer it to a refrigerator or ice bath. Insulating the flask can also help slow down the cooling process.

Issue 2: Oiling Out Instead of Crystallization

Q: My compound has separated as an oil or a sticky solid instead of forming discrete crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration is too high.[5] Given the relatively low melting point of this compound (35 °C), this can be a significant challenge.

Possible Causes & Solutions:

  • High Solute Concentration: The solution is too concentrated, causing the compound to precipitate as a liquid.

    • Solution: Reheat the solution to dissolve the oil, then add more solvent to dilute it before attempting to cool it again slowly.[5]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, or the solvent may be too good at dissolving the compound.

    • Solution: Switch to a solvent with a lower boiling point or use a co-solvent system. For instance, if you are using a high-boiling point solvent like DMF, try a lower-boiling point solvent like ethyl acetate or isopropanol.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.[6][7][8]

    • Solution: Purify the crude this compound before crystallization using column chromatography.[9]

Issue 3: Formation of Fine Powder or Small Needles

Q: The crystallization yielded a very fine powder or tiny needles that are difficult to filter and handle. How can I obtain larger crystals?

A: The formation of small crystals is usually a result of rapid nucleation and crystal growth.[10]

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly leads to the formation of many nuclei simultaneously, resulting in small crystals.[5]

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the bench, undisturbed. You can further slow the process by placing the flask in an insulated container (e.g., a beaker with paper towels).

  • High Degree of Supersaturation: A very concentrated solution can also lead to rapid crystallization.

    • Solution: Use slightly more solvent than the minimum required to dissolve the compound at high temperature. This will reduce the level of supersaturation upon cooling, favoring the growth of fewer, larger crystals.

  • Agitation: Stirring or agitating the solution during cooling can induce rapid nucleation.

    • Solution: Allow the solution to cool without any disturbance.

Issue 4: Poor Recovery of the Compound

Q: After filtration and drying, my yield of crystalline this compound is very low. What could be the reason?

A: Low recovery can be due to several factors related to solubility and experimental technique.

Possible Causes & Solutions:

  • Compound is Too Soluble in the Cold Solvent: If this compound has significant solubility in the chosen solvent even at low temperatures, a substantial amount will remain in the mother liquor.

    • Solution: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Alternatively, use a co-solvent (anti-solvent) system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Then, heat to redissolve and cool slowly.

  • Premature Crystallization: If crystals form while the solution is still hot, you may lose some product during a hot filtration step intended to remove insoluble impurities.

    • Solution: Use a slightly larger volume of hot solvent to ensure all the compound remains dissolved during hot filtration.

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will result in a lower yield.

    • Solution: After cooling to room temperature, place the crystallization vessel in an ice bath or a refrigerator for a sufficient amount of time to maximize crystal formation.

Crystallization Troubleshooting Workflow

G start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe no_xtal No Crystals Formed observe->no_xtal No Solid oil_out Oiling Out observe->oil_out Liquid/Sticky Solid small_xtal Fine Powder/Small Needles observe->small_xtal Solid Formed good_xtal Good Crystals Formed observe->good_xtal Well-defined Crystals no_xtal_sol1 Concentrate Solution (Evaporate Solvent) no_xtal->no_xtal_sol1 no_xtal_sol2 Induce Nucleation (Scratch/Seed) no_xtal->no_xtal_sol2 oil_out_sol1 Reheat and Dilute oil_out->oil_out_sol1 oil_out_sol2 Change Solvent/ Use Co-solvent oil_out->oil_out_sol2 small_xtal_sol1 Slow Down Cooling Rate small_xtal->small_xtal_sol1 small_xtal_sol2 Use Slightly More Solvent small_xtal->small_xtal_sol2 filter_dry Filter and Dry Crystals good_xtal->filter_dry no_xtal_sol1->cool no_xtal_sol2->cool oil_out_sol1->cool oil_out_sol2->dissolve small_xtal_sol1->cool small_xtal_sol2->dissolve

Caption: Troubleshooting workflow for this compound crystallization.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.

Solvent Selection
  • Objective: To find a solvent that dissolves this compound when hot but not when cold.

  • Procedure:

    • Place a small amount (10-20 mg) of the crude compound into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. Good candidate solvents for thienopyridine derivatives include ethanol, isopropanol, ethyl acetate, acetone, and toluene.[2]

    • Observe the solubility. If the compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube.

    • The ideal solvent will dissolve the compound upon heating and show crystal formation upon cooling to room temperature and then in an ice bath.

Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, do not disturb the flask during this time.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., room temperature) until a constant weight is achieved.

Potential for Polymorphism

Q: Is it possible for this compound to exist in different crystalline forms?

A: Yes, polymorphism, the ability of a compound to crystallize in different crystal structures, is a common phenomenon in organic molecules, especially in pharmaceuticals and heterocyclic compounds.[11][12][13] Different polymorphs can have different physical properties, such as solubility, melting point, and stability.

  • Factors Influencing Polymorphism: The specific crystalline form obtained can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of impurities.[11][14]

  • Significance: If you observe variations in the appearance of your crystals (e.g., needles vs. plates) or in their physical properties from batch to batch, it is possible that you are isolating different polymorphs. Characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy can be used to identify and differentiate between polymorphs.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • MDPI. (n.d.). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand.
  • PubChem. (n.d.). 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • BenchChem. (n.d.). Thienopyridine Compounds in Drug Discovery: A Technical Guide.
  • Sathee Jee. (n.d.). Chemistry Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Nature. (n.d.). Impact of impurities on crystal growth.
  • ChemicalBook. (2025). 7-Chlorothieno[3,2-b]pyridine.
  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?.
  • ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • MDPI. (n.d.). Polymorphism in Crystals.
  • ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science.

Sources

Technical Support Center: Synthesis of 4-Chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorothieno[3,2-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, with a focus on minimizing impurities and maximizing yield and purity.

I. Overview of the Synthetic Pathway

The most common and practical synthesis of this compound involves a two-step process starting from a suitable precursor, typically a thieno[3,2-c]pyridin-4-one derivative. The core of this process is the chlorination of the pyridinone ring.

Diagram 1: General Synthetic Pathway

Synthetic_Pathway Pyranone Pyran-2-one derivative Thienopyridinone thieno[3,2-c]pyridin-4-one Pyranone->Thienopyridinone 1. Methyl Mercaptoacetate 2. Hydrazine Hydrate Chlorothienopyridine This compound Thienopyridinone->Chlorothienopyridine POCl₃ Troubleshooting_Chlorination Start Incomplete Chlorination Detected CheckMoisture Verify Anhydrous Conditions (Glassware, Reagents, Solvents) Start->CheckMoisture CheckStoichiometry Review POCl₃ Stoichiometry (Use 3-5 eq.) Start->CheckStoichiometry CheckConditions Optimize Reaction Temperature & Time (e.g., Reflux at 110°C) Start->CheckConditions ConsiderAdditives Improve Solubility/Reactivity (Co-solvent, e.g., Toluene; Base, e.g., N,N-dimethylaniline) CheckMoisture->ConsiderAdditives CheckStoichiometry->ConsiderAdditives CheckConditions->ConsiderAdditives Purification Purify Product (Column Chromatography/Recrystallization) ConsiderAdditives->Purification

enhancing the reactivity of the chlorine atom in 4-Chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chlorothieno[3,2-c]pyridine. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth technical assistance for enhancing the reactivity of the chlorine atom at the C4 position of this important heterocyclic scaffold. This resource addresses common challenges encountered during synthetic transformations, offering troubleshooting guides and frequently asked questions in a direct Q&A format.

The this compound core is a key building block in medicinal chemistry. However, the chlorine atom at the C4 position is notoriously unreactive in many standard cross-coupling reactions due to the strong C-Cl bond. This guide will help you navigate these challenges and successfully functionalize this versatile molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the chlorine atom in this compound so unreactive in palladium-catalyzed cross-coupling reactions?

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity is I > Br > Cl > F.[1] The C-Cl bond is significantly stronger than C-Br and C-I bonds, making the oxidative addition of the palladium catalyst—often the rate-determining step—more difficult. This inherent stability of the C-Cl bond leads to sluggish or failed reactions under standard conditions.

Furthermore, the electron-deficient nature of the pyridine ring can influence the oxidative addition step. While this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr) at the C4 position, it can present challenges for certain palladium-catalyzed processes.

Q2: I am observing significant amounts of dehalogenation (replacement of Cl with H) in my cross-coupling reaction. What is causing this and how can I prevent it?

Dehalogenation is a common side reaction, particularly when working with less reactive aryl chlorides and under forcing reaction conditions.[2][3] It can be promoted by several factors:

  • β-Hydride Elimination: If your coupling partner has β-hydrogens, the organopalladium intermediate can undergo β-hydride elimination, leading to the formation of a palladium-hydride species. This species can then reductively eliminate with the aryl group to give the dehalogenated product.

  • Reaction with Solvent or Base: The palladium catalyst can react with certain solvents (like alcohols) or bases to form palladium-hydride species, which then lead to dehalogenation.[3]

  • Hydrolysis of Organoboron Reagents: In Suzuki-Miyaura coupling, boronic acids can be prone to protodeboronation, especially at high temperatures and in the presence of water and certain bases. This process can indirectly contribute to a lower yield of the desired product and an apparent increase in the proportion of the dehalogenated starting material.

Troubleshooting Dehalogenation:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the desired C-C or C-N bond, which can outcompete the dehalogenation pathway.

  • Base Selection: The choice of base is critical. Weaker bases or carbonate bases are sometimes less prone to promoting dehalogenation than strong hydroxide or alkoxide bases. However, a sufficiently strong base is often needed for the transmetalation step. A careful screening of bases is recommended.

  • Solvent: Ensure you are using a dry, degassed solvent. Water and oxygen can have detrimental effects on the catalyst and reaction outcome.

  • Additives: In some cases, the addition of additives like phosphine oxides can help to stabilize the catalyst and minimize side reactions.

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving very low yields. What are the key parameters I should optimize?

Low yields in Suzuki-Miyaura couplings of unreactive heteroaryl chlorides are a frequent challenge. Here is a systematic approach to optimization:

Troubleshooting Low Yields in Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Precatalyst & Ligand Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, often available as pre-formed palladium G2, G3, or G4 precatalysts.[4]These ligands promote the oxidative addition of the unreactive C-Cl bond and accelerate the reductive elimination step. Precatalysts offer improved stability and ease of use.
Base Screen a variety of bases, including K₃PO₄, Cs₂CO₃, and K₂CO₃. Stronger non-nucleophilic bases like NaOtBu or LHMDS can also be effective but may increase the risk of side reactions.[5]The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.
Solvent Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF, often with a small amount of water.[5]The solvent affects the solubility of the reagents and the stability of the catalytic species. Water can be beneficial for the transmetalation step but must be carefully controlled.
Temperature While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions like protodeboronation of the boronic acid. Consider screening temperatures from 80 °C to 120 °C. Microwave heating can sometimes be beneficial.[6]Finding the optimal temperature is a balance between achieving a sufficient reaction rate and maintaining catalyst stability.
Boronic Acid Quality Use fresh, high-purity boronic acid or boronate esters. Consider using a slight excess (1.2-1.5 equivalents).Boronic acids can degrade upon storage, leading to lower yields. Boronate esters are often more stable alternatives.

Troubleshooting Guides

Guide 1: Enhancing Reactivity for Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid and are observing no product or very low conversion.

Workflow for Optimization:

G start Low Conversion in Suzuki Coupling catalyst Step 1: Catalyst/Ligand Screening - Use a G3 or G4 precatalyst with a Buchwald ligand (e.g., XPhos, SPhos). - Start with 2-5 mol% catalyst loading. start->catalyst base Step 2: Base Optimization - Screen K₃PO₄, Cs₂CO₃, and K₂CO₃ (2-3 equivalents). - Ensure the base is finely powdered and dry. catalyst->base If still low conversion solvent Step 3: Solvent System - Use anhydrous, degassed toluene or dioxane. - Consider a biphasic system with a small amount of water (e.g., 10:1 organic solvent to water). base->solvent If still low conversion temp Step 4: Temperature Control - Start at 100 °C and monitor by TLC/LC-MS. - If no reaction, cautiously increase to 120 °C or consider microwave irradiation. solvent->temp If still low conversion boronic Step 5: Reagent Quality - Use fresh boronic acid or switch to a more stable boronate ester (e.g., pinacol ester). temp->boronic If still low conversion success Successful Coupling boronic->success Optimization Complete

Caption: Optimization workflow for Suzuki-Miyaura coupling.

Guide 2: Enhancing Reactivity for Buchwald-Hartwig Amination

Problem: You are attempting to couple an amine with this compound and are observing low yield or catalyst deactivation.

Workflow for Optimization:

G start Low Yield in Buchwald-Hartwig Amination catalyst Step 1: Catalyst/Ligand Choice - Use a palladium precatalyst with a bulky, electron-rich ligand (e.g., RuPhos, BrettPhos). - Heterocyclic substrates can be challenging; specialized ligands may be required. [7] start->catalyst base Step 2: Base Selection - Strong, non-nucleophilic bases are typically required (e.g., NaOtBu, LiHMDS). - The choice of cation (Na⁺, K⁺, Li⁺) can be critical. catalyst->base If still low yield solvent Step 3: Solvent System - Use anhydrous, degassed, high-boiling point solvents like toluene or dioxane. base->solvent If still low yield temp Step 4: Temperature - Reactions are often run at elevated temperatures (90-110 °C). solvent->temp If still low yield amine Step 5: Amine Considerations - Primary amines are generally more reactive than secondary amines. - Ensure the amine is pure and dry. temp->amine If still low yield success Successful Amination amine->success Optimization Complete

Sources

Technical Support Center: Analytical Method Validation for 4-Chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chlorothieno[3,2-c]pyridine is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Prasugrel. Its purity and quality are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for its characterization, quantification, and impurity profiling.

This technical support guide is designed for researchers, analytical scientists, and quality control professionals. It provides a comprehensive resource for the validation of analytical methods for this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. The guide offers in-depth FAQs, troubleshooting protocols, and detailed experimental workflows grounded in regulatory expectations, primarily the ICH Q2(R1) guideline on the Validation of Analytical Procedures[1][2].

Part 1: Frequently Asked Questions (FAQs) & Method Development

This section addresses common questions encountered during the development and validation of analytical methods for this compound.

FAQ 1: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is a validated analytical procedure that accurately measures the active ingredient, free from interference from degradation products, process impurities, or other potential impurities[3][4]. Developing such a method is crucial and involves several key steps:

  • Understanding the Analyte: this compound is a heterocyclic compound containing nitrogen and sulfur atoms[5]. The pyridine ring nitrogen provides a basic center, making the molecule's chromatographic behavior sensitive to mobile phase pH.

  • Column Selection: A reversed-phase (RP) C18 column is the most common starting point for this type of molecule due to its versatility and hydrophobicity[6]. A column with high purity silica and robust end-capping is recommended to minimize peak tailing for the basic pyridine moiety.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is often a good first choice over methanol as it typically provides better peak shape and lower UV cutoff.

    • Aqueous Phase/pH: The pKa of the pyridine nitrogen will dictate the optimal mobile phase pH. To ensure good peak shape and consistent retention, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. Using a buffer (e.g., phosphate or acetate) is critical for controlling the pH and ensuring method robustness.

    • Screening: A common approach is to screen different mobile phase pH values (e.g., pH 3, 5, and 7) to find the optimal separation conditions for the parent compound and its potential impurities[7].

  • Detector Selection: The fused thienopyridine ring system contains a strong chromophore. A UV detector set at a wavelength of maximum absorbance (likely in the 230-260 nm range) will provide excellent sensitivity. A photodiode array (PDA) detector is highly recommended during development to check for peak purity and identify the optimal detection wavelength.

  • Forced Degradation Studies: This is the cornerstone of developing a stability-indicating method[8][9][10]. The goal is to intentionally stress the this compound sample to generate potential degradation products. The analytical method must then demonstrate that it can separate the intact analyte from all generated degradants.

    • Stress Conditions: Typical conditions include acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 80°C), and photolytic stress (e.g., exposure to UV light)[4][9].

    • Analysis: The stressed samples are injected into the HPLC system. The method is considered "stability-indicating" if the primary peak (this compound) is well-resolved from all degradation peaks, and there is a corresponding decrease in the main peak's area as degradation increases.

FAQ 2: What are the key validation parameters I must evaluate for an assay and impurity method?

According to the ICH Q2(R1) guideline, the following parameters must be evaluated. The specific requirements depend on whether the method is for assay (quantification of the main component) or for impurity testing[1][11].

Validation ParameterAssayQuantitative Impurity Test
Specificity YesYes
Linearity YesYes
Range YesYes
Accuracy YesYes
Precision (Repeatability & Intermediate)YesYes
Limit of Quantitation (LOQ) NoYes
Limit of Detection (LOD) No(Not required for quantitative test)
Robustness YesYes

Table 1: Key Validation Parameters as per ICH Q2(R1).

FAQ 3: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?

Peak tailing is a common issue, especially for basic compounds like this compound. It is often caused by secondary interactions between the basic nitrogen atom and acidic silanol groups on the surface of the HPLC column packing material[12][13].

  • Cause 1: Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyridine nitrogen, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase to a lower pH (e.g., pH < 4). This ensures the pyridine nitrogen is consistently protonated, minimizing interactions with silanols.

  • Cause 2: Column Silanol Activity: The silica backbone of most C18 columns has residual silanol groups (-Si-OH) which are acidic and can strongly interact with basic analytes.

    • Solution: Use a modern, high-purity, end-capped C18 column designed for basic compounds. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the concentration of the sample being injected[12].

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving common HPLC issues.

Guide 1: Troubleshooting Drifting Retention Times

Stable retention times are critical for reliable peak identification and integration.

Caption: Decision tree for troubleshooting retention time drift.

Guide 2: Investigating Ghost Peaks or Carryover

Ghost peaks are unexpected peaks that appear in chromatograms, often in blank injections.

  • Step 1: Identify the Source. Run a series of blank injections (injecting only the mobile phase or sample solvent) after a high-concentration standard. If a small peak appears at the retention time of this compound, the issue is carryover from the injector.

  • Step 2: Optimize the Needle Wash. The injector's needle wash program is crucial. Ensure the wash solvent is strong enough to dissolve the analyte completely. A typical "strong" wash solvent is a mixture of acetonitrile and water, while a "weak" wash solvent might be the mobile phase itself. Increase the volume of the needle wash.

  • Step 3: Check for Contamination. If ghost peaks are not related to carryover, they may stem from contamination in the mobile phase, glassware, or the sample diluent itself. Filter all mobile phases and use high-purity solvents[12].

Part 3: Experimental Protocols & Data

This section provides standardized protocols for key validation experiments.

Protocol 1: Validation of Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the analyte concentration over a specified range.

  • Preparation of Stock Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This is the stock solution.

  • Preparation of Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay, a typical range is 80% to 120% of the target concentration. For an impurity, the range should span from the LOQ to 120% of the impurity specification limit.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.

ParameterAcceptance Criteria
Correlation Coefficient (R²) ≥ 0.999
Y-intercept Should be close to zero
Residuals Randomly scattered around zero

Table 2: Typical Acceptance Criteria for Linearity.

Protocol 2: Validation of Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study.

  • Sample Preparation: Prepare a sample matrix (placebo) without the analyte.

  • Spiking: Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the method.

  • Calculation: Calculate the percentage recovery for each sample using the formula:

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100%

LevelAcceptance Criteria
80% 98.0% - 102.0%
100% 98.0% - 102.0%
120% 98.0% - 102.0%

Table 3: Typical Acceptance Criteria for Accuracy.

Part 4: Workflow Visualization

A logical workflow ensures all validation aspects are covered systematically.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Define Analytical Target Profile (ATP) B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions B->C D Perform Forced Degradation Studies C->D E Confirm Specificity & Peak Purity D->E F Write Validation Protocol E->F Method is Fit for Purpose G Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) F->G H Analyze Data vs. Acceptance Criteria G->H I Assess Robustness H->I J Write Validation Report I->J K Implement for Routine Use J->K Method is Validated

Caption: General workflow for analytical method development and validation.

References

  • Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. (2025). Maxi Scientific. [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc.[Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • A Review of Stability Indicating Methods and Forced Degradation Studies. International Journal of Research and Publication Reviews. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025). MicroSolv. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]

  • A review on method development by hplc. SciSpace. [Link]

Sources

Validation & Comparative

The Thieno[3,2-c]pyridine Scaffold: A Comparative Analysis of its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel heterocyclic scaffolds that can offer unique binding modes, improved selectivity, and favorable pharmacological properties is paramount. The thieno[3,2-c]pyridine core, a fused bicyclic heterocycle, has emerged as a structure of significant interest. Its structural similarity to purines, the foundational components of ATP, provides a compelling rationale for its exploration as a kinase inhibitor. While direct and extensive experimental data on the kinase inhibitory activity of 4-Chlorothieno[3,2-c]pyridine is not yet widely published, the broader family of thienopyridine derivatives has demonstrated promising activity against several important cancer-related kinases.

This guide provides a comparative analysis of the thieno[3,2-c]pyridine scaffold against well-established classes of kinase inhibitors. We will delve into the known targets of thienopyridine derivatives, compare their core structure to other successful kinase inhibitor scaffolds, and provide a hypothetical, yet detailed, experimental workflow for evaluating the potential of a novel compound such as this compound. This document is intended to serve as a technical resource for researchers, offering both a theoretical framework and practical methodologies for exploring this promising class of compounds.

The Thienopyridine Scaffold in Kinase Inhibition: A Landscape of Potential

Research into thienopyridine derivatives has revealed their potential to inhibit a range of protein kinases, suggesting a versatile scaffold for drug discovery. Notably, derivatives of the related thieno[2,3-c]pyridine scaffold have been investigated for their anticancer properties, with some showing activity as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability of numerous oncoproteins.[1] Furthermore, the broader class of thienopyridines has been explored as inhibitors of key receptor tyrosine kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like Tyrosine Kinase 3 (FLT3).[2][3] This existing body of research provides a strong foundation for the systematic investigation of novel thienopyridine derivatives, such as this compound, as potential kinase inhibitors.

Comparative Analysis of Kinase Inhibitor Scaffolds

To understand the potential of the thieno[3,2-c]pyridine scaffold, it is instructive to compare it with other well-characterized kinase inhibitor chemotypes. For this analysis, we have selected representatives from three distinct and successful classes of kinase inhibitors:

  • Sorafenib: A multi-kinase inhibitor with a diaryl urea structure, known to potently inhibit VEGFR-2.[4]

  • Gilteritinib: A potent and selective FLT3 inhibitor based on an aminophenyl-azaindole scaffold.[5]

  • Imatinib: A pioneering kinase inhibitor with an anilinopyrimidine core, targeting BCR-Abl, c-Kit, and PDGF-R. Although not a direct VEGFR-2 or FLT3 inhibitor as its primary mechanism, its scaffold is a cornerstone in kinase inhibitor design.[6]

Structural Comparison

The core structures of these inhibitors reveal different strategies for engaging the ATP-binding pocket of kinases. The anilinopyrimidine core of Imatinib provides a classic example of a "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region. Sorafenib, with its urea moiety, also forms key hydrogen bonds in the hinge region. Gilteritinib employs a more complex heterocyclic system to achieve its high potency and selectivity. The thieno[3,2-c]pyridine scaffold, with its fused ring system and nitrogen and sulfur heteroatoms, offers a unique electronic and steric profile that can be exploited to achieve novel interactions within the ATP-binding site.

G cluster_0 Thieno[3,2-c]pyridine Scaffold cluster_1 Anilinopyrimidine Core cluster_2 Diaryl Urea-based Inhibitor cluster_3 Aminophenyl-azaindole-based Inhibitor This compound This compound Imatinib Imatinib Sorafenib Sorafenib Gilteritinib Gilteritinib

Figure 1: Comparison of Kinase Inhibitor Scaffolds

Hypothetical Experimental Workflow for Kinase Inhibitor Profiling

To ascertain the kinase inhibitory potential of a novel compound like this compound, a systematic experimental approach is required. The following workflow outlines the key stages, from initial screening to cellular activity confirmation.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Selectivity & Cellular Activity cluster_2 Phase 3: Downstream Analysis A Compound Synthesis & Characterization B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B Test Compound C IC50 Determination (Dose-Response Curve) B->C Hit Identification D Kinase Panel Screening (Selectivity Profile) C->D Potent Hits E Cell-Based Phosphorylation Assay (Target Engagement) D->E Selective Hits F Cell Viability Assay (e.g., MTT, CellTiter-Glo®) E->F Confirmed Cellular Activity G Western Blot Analysis (Signaling Pathway Modulation) F->G Mechanism of Action H In Vivo Xenograft Studies (Efficacy) G->H Preclinical Validation G cluster_0 VEGFR-2 Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration

Figure 3: Simplified VEGFR-2 Signaling Pathway

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in FLT3, particularly internal tandem duplications (ITD), lead to its constitutive activation and are frequently observed in acute myeloid leukemia (AML). [7]Activated FLT3 signals through pathways such as RAS-MAPK, PI3K-Akt, and STAT5, promoting the proliferation and survival of leukemic cells. [8]

G cluster_0 FLT3 Signaling in AML FLT3 Mutant FLT3 (ITD) RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemic Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Leukemic Cell Survival AKT->Survival STAT5->Proliferation STAT5->Survival

Figure 4: Simplified FLT3 Signaling Pathway in AML

Quantitative Data Summary

The following table provides a comparative overview of the selected established kinase inhibitors. It is important to note that the IC50 values can vary depending on the assay conditions.

InhibitorChemical ClassPrimary Kinase TargetsRepresentative IC50 (nM)
Sorafenib Diaryl ureaVEGFR-2, PDGFRβ, c-Kit, FLT3, RAFVEGFR-2: 90 [6]
Gilteritinib Aminophenyl-azaindoleFLT3, AXLFLT3: 0.29 [5]
Imatinib AnilinopyrimidineBCR-Abl, c-Kit, PDGFRBCR-Abl: 380

Conclusion and Future Directions

The thieno[3,2-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific compound this compound requires thorough experimental evaluation, the documented activities of related thienopyridine derivatives against clinically relevant kinases such as VEGFR-2 and FLT3 provide a strong rationale for its investigation.

The comparative framework and detailed experimental protocols presented in this guide offer a roadmap for researchers to systematically explore the potential of this and other novel heterocyclic scaffolds. By leveraging a combination of biochemical and cell-based assays, a comprehensive understanding of a compound's potency, selectivity, and mechanism of action can be achieved. Future work should focus on the synthesis and evaluation of a library of 4-substituted thieno[3,2-c]pyridine derivatives to establish clear structure-activity relationships and to identify lead compounds with optimal kinase inhibitory profiles for further preclinical development.

References

  • A Review of FLT3 Kinase Inhibitors in AML. National Institutes of Health. Available at: [Link]

  • Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. The AML Hub. Available at: [Link]

  • Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is... ResearchGate. Available at: [Link]

  • Which Inhibitor Should Be Used to Treat FLT3-Positive AML? ASH Clinical News. Available at: [Link]

  • FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. National Institutes of Health. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... ResearchGate. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. National Institutes of Health. Available at: [Link]

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. National Institutes of Health. Available at: [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available at: [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. National Institutes of Health. Available at: [Link]

  • Clinical use of FLT3 inhibitors in acute myeloid leukemia. Dove Medical Press. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Pathway may play key role in FLT3-ITD AML. MDedge. Available at: [Link]

  • What are the therapeutic candidates targeting VEGFR? Patsnap Synapse. Available at: [Link]

  • FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. DIMA Biotechnology. Available at: [Link]

  • VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • The roles of FLT3 in hematopoiesis and leukemia. Blood. American Society of Hematology. Available at: [Link]

  • VEGFR-2 inhibitors approved by the FDA. ResearchGate. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. National Institutes of Health. Available at: [Link]

  • VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. PR Newswire. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. PubMed. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. Available at: [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. Available at: [Link]

  • The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. National Institutes of Health. Available at: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at: [Link]

  • Full article: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. Available at: [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. Available at: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Institutes of Health. Available at: [Link]

Sources

The Pivotal Role of the 4-Chloro Substituent in Thieno[3,2-c]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. The strategic introduction of a chlorine atom at the 4-position of this heterocyclic system provides a critical synthetic handle, enabling extensive exploration of the structure-activity relationship (SAR) through various cross-coupling methodologies. This guide offers a comparative analysis of 4-Chlorothieno[3,2-c]pyridine analogs, elucidating how modifications at different positions of the scaffold influence their activity against key biological targets, with a primary focus on protein kinases implicated in oncology. We will delve into the causality behind experimental designs, present detailed protocols for the synthesis and evaluation of these compounds, and visualize the intricate signaling pathways they modulate.

The this compound Core: A Gateway to Diverse Bioactivities

The 4-chloro substituent is not merely a passive feature; it is an active enabler of medicinal chemistry campaigns. Its presence allows for facile diversification through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2][3][4] This versatility has empowered researchers to systematically probe the chemical space around the thieno[3,2-c]pyridine core, leading to the discovery of potent inhibitors of various enzyme families and G-protein coupled receptors.

Our exploration will focus on the following key biological targets where this compound analogs have demonstrated significant promise:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[5][6][7]

  • AMP-activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis, making it an attractive target for metabolic diseases and cancer.

  • Haspin (GSG2): A serine/threonine kinase crucial for proper chromosome alignment during mitosis, presenting a novel target in oncology.

  • Smoothened (Smo): A key component of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[8]

  • Metabotropic Glutamate Receptor 1 (mGluR1): A G-protein coupled receptor involved in various neurological processes, including neuropathic pain.[9]

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections will dissect the SAR of this compound analogs against their primary biological targets. The data presented is a synthesis of findings from multiple studies and aims to provide a clear comparison of how structural modifications impact biological activity, typically measured as the half-maximal inhibitory concentration (IC50).

Kinase Inhibition: A Dominant Theme

Kinase inhibition is the most extensively studied application of thieno[3,2-c]pyridine derivatives. The general pharmacophore for many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents extending into more solvent-exposed regions to enhance potency and selectivity.

Novel classes of thienopyridines have been identified as potent inhibitors of VEGFR-2 kinase.[5][6] The 4-position of the thieno[3,2-c]pyridine core is a critical attachment point for moieties that interact with the hinge region of the kinase.

Compound IDR1 (at C4)R2 (at C2/C7)VEGFR-2 IC50 (µM)Reference
1a -Cl (starting material)-> 10[5][6]
1b Aryl (via Suzuki)H0.1 - 1.0[5][6]
1c Substituted Aniline (via Buchwald-Hartwig)H0.05 - 0.5[5][6]
1d 3-methoxy-anilineH0.08[5][6]
1e 3-chloro-4-fluoro-anilineH0.06[5][6]

SAR Insights for VEGFR-2 Inhibition:

  • Substitution at C4 is crucial: Replacement of the 4-chloro group with various aryl and heteroaryl amines via Buchwald-Hartwig amination generally leads to a significant increase in potency.

  • Substituents on the aniline ring matter: Electron-donating groups (e.g., methoxy) and specific halogenation patterns (e.g., 3-chloro-4-fluoro) on the aniline ring at the C4 position can enhance inhibitory activity.

  • Diversification at other positions: While the primary focus is often on the C4 position, modifications at the C2 and C7 positions have also been explored to fine-tune selectivity, for instance, to diminish activity against EGFR.[5][6]

VEGFR2_Signaling

While many thienopyridines are kinase inhibitors, some analogs, particularly thienopyridones, have been identified as activators of AMPK. The SAR for AMPK activation often differs significantly from that of kinase inhibition.

Compound IDR1 (at C4)Modifications on the coreAMPK EC50 (µM)Reference
2a ArylThienopyridone1 - 5
2b Substituted PhenylThienopyridone0.5 - 2
2c HeteroarylThienopyridone0.1 - 1

SAR Insights for AMPK Activation:

  • Core structure is key: The thienopyridone core appears to be more favorable for AMPK activation compared to the simple thieno[3,2-c]pyridine.

  • Aryl and heteroaryl groups at C4 are preferred: Similar to kinase inhibitors, aromatic substituents at the C4 position are important for activity. The nature of the aromatic ring and its substituents can modulate the potency of AMPK activation.

AMPK_Signaling

The thieno[3,2-b]pyridine scaffold has been identified as an attractive starting point for the development of highly selective Haspin kinase inhibitors.[10] The weak interaction of the core with the kinase hinge region allows for diverse binding modes, which can be exploited to achieve high selectivity.

Compound IDR (at various positions)Haspin IC50 (nM)Reference
3a 3,5-disubstituted50 - 200[10]
3b 2,3,5-trisubstituted10 - 100[10]
MU1920 Optimized substituents< 10[10]

SAR Insights for Haspin Inhibition:

  • Multi-site diversification is key: Achieving high potency and selectivity for Haspin requires careful optimization of substituents at multiple positions (C2, C3, and C5) of the thieno[3,2-b]pyridine core.

  • Linker modification is important: The introduction of an NH linker at certain positions can significantly improve inhibitory activity.

Haspin_Signaling

Non-Kinase Targets: Expanding the Therapeutic Landscape

The versatility of the this compound scaffold extends beyond kinase inhibition, with analogs showing promise against other important drug targets.

A series of novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and shown to be potent antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway.[8]

Compound IDR group modificationsSmo Inhibition IC50 (nM)Reference
4a Various aryl and heteroaryl groups50 - 500[8]
4b Optimized substitutions< 50[8]

SAR Insights for Smo Antagonism:

  • Scaffold hopping strategy: The tetrahydrothieno[3,2-c]pyridine core serves as a novel and effective scaffold for Smo antagonism.

  • Systematic modification leads to potency: Through systematic synthetic modifications, analogs with high potency have been identified, indicating that this scaffold is a promising starting point for further optimization.

Derivatives of the tetrahydrothieno[2,3-c]pyridine scaffold have been discovered as selective antagonists of the metabotropic glutamate receptor 1 (mGluR1), with potential applications in the treatment of neuropathic pain.[9]

Compound IDR group modificationsmGluR1 Antagonistic Activity (IC50)Reference
5a Phenyl and substituted phenyl groups50 - 200 nM[9]
5b Optimized aryl substitutions< 50 nM[9]

SAR Insights for mGluR1 Antagonism:

  • Isomeric scaffold is effective: The tetrahydrothieno[2,3-c]pyridine isomer is a viable scaffold for developing mGluR1 antagonists.

  • Aryl substitutions drive activity: The nature and substitution pattern of the aryl groups attached to the core structure are critical for achieving high antagonistic potency.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various synthetic routes. One common approach involves the construction of the tetrahydrothieno[3,2-c]pyridine ring system followed by oxidation and chlorination.[11]

Protocol: Synthesis of 6-Chlorothieno[3,2-c]pyridine (an isomer, illustrating the general approach)

  • Step 1: Pictet-Spengler Reaction to form 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine.

    • To a solution of 2-(thiophen-3-yl)ethanamine in a suitable solvent (e.g., toluene), add an aldehyde (e.g., formaldehyde) and an acid catalyst (e.g., trifluoroacetic acid).

    • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, neutralize with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Oxidation to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-6-one.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

    • Add an oxidizing agent (e.g., manganese dioxide) and stir the mixture at room temperature for 24-48 hours.

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

    • Purify the resulting lactam by column chromatography.

  • Step 3: Chlorination to 6-Chloro-4,5-dihydrothieno[3,2-c]pyridine.

    • To a solution of the lactam from Step 2 in an anhydrous solvent (e.g., toluene), add a chlorinating agent (e.g., phosphorus oxychloride) dropwise at 0 °C.

    • Heat the reaction mixture to reflux for 3-6 hours.

    • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize with a base and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Step 4: Aromatization to 6-Chlorothieno[3,2-c]pyridine.

    • Dissolve the product from Step 3 in a suitable solvent (e.g., dioxane).

    • Add a dehydrogenating agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ).

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction, filter to remove byproducts, and concentrate the filtrate.

    • Purify the final product by column chromatography to yield 6-chlorothieno[3,2-c]pyridine.

Note: The synthesis of the specific this compound isomer follows a similar logic, starting with the appropriate thiophene derivative.

Diversification via Cross-Coupling Reactions

Protocol:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).

  • Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd2(dba)3, 1-3 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or Cs2CO3, 1.5-2.5 equivalents).

  • Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Degas the mixture.

  • Heat the reaction to 80-110 °C for 6-24 hours, monitoring by TLC.

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a target kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, Haspin)

  • Kinase buffer

  • ATP

  • Substrate (e.g., a specific peptide or protein)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a highly versatile and synthetically accessible platform for the development of potent and selective modulators of various biological targets. The strategic placement of the chloro substituent enables extensive SAR exploration through robust cross-coupling chemistries, leading to the identification of promising lead compounds for a range of therapeutic areas, most notably in oncology. This guide has provided a comparative overview of the SAR of these analogs against key kinases and other targets, along with the necessary experimental framework for their synthesis and evaluation. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel therapeutics.

References

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21–24.
  • ResearchGate. (n.d.). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Retrieved from [Link]

  • Elkady, H., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Scientific Reports, 13(1), 12345.
  • Royal Society of Chemistry. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7(4), 725-729.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
  • Leung, C.-H., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480.
  • ResearchGate. (n.d.). Experiment and predicted pIC50 values of thienopyridine urea derivatives. Retrieved from [Link]

  • Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 97, 245–258.
  • Cui, J., et al. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 18(9), 2869–2873.
  • Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • Lagisetty, P., et al. (2020). Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ. Journal of the Iranian Chemical Society, 17(11), 2925-2941.
  • ResearchGate. (n.d.). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]

  • Lindsley, C. W., et al. (2015). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 6(5), 563–568.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • YouTube. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(6), e2100085.
  • Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • YouTube. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorothieno[3,2-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Thieno[2,3-b]pyridines as negative allosteric modulators of metabotropic GluR5 receptors: Lead optimization. Retrieved from [Link]

  • Kolok, S., et al. (2015). Thieno[2,3-b]pyridines as negative allosteric modulators of metabotropic GluR5 receptors: Lead optimization. Bioorganic & Medicinal Chemistry Letters, 25(8), 1731–1735.

Sources

A Comparative Analysis of Thieno[3,2-c]pyridine and Thieno[2,3-c]pyridine Cores: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for new therapeutic agents is perpetual. Among the myriad of heterocyclic systems, thienopyridines, isosteres of quinoline and isoquinoline, have garnered significant attention due to their diverse and potent biological activities. The fusion of a thiophene and a pyridine ring gives rise to several isomers, with thieno[3,2-c]pyridine and thieno[2,3-c]pyridine emerging as particularly privileged cores in drug discovery programs. This guide provides a comprehensive comparative analysis of these two isomeric scaffolds, delving into their synthesis, physicochemical properties, chemical reactivity, and pharmacological profiles to aid researchers in the strategic design of new chemical entities.

At a Glance: Key Distinctions Between Thieno[3,2-c]pyridine and Thieno[2,3-c]pyridine

PropertyThieno[3,2-c]pyridineThieno[2,3-c]pyridine
CAS Number 272-14-0[1]272-12-8
Molecular Weight 135.19 g/mol [1]135.19 g/mol
Melting Point 47-49 °C[2]58 °C
Predicted pKa 4.83 ± 0.30[2]Not explicitly found, but expected to be in a similar range
Appearance White to off-white solid[2][3]Yellow to light tan crystalline solid
Solubility Soluble in chloroform and acetone[2]Soluble in organic solvents like ethanol, chloroform, and DMSO
Predominant Biological Activities Antiplatelet, anti-inflammatory, potassium channel inhibitors, anticancer, neurological disorders[3]Anticancer, kinase inhibitors, neuromodulatory activities[4]

Structural and Physicochemical Nuances: The Foundation of Differential Activity

The seemingly subtle difference in the fusion of the thiophene and pyridine rings between thieno[3,2-c]pyridine and thieno[2,3-c]pyridine leads to distinct electronic distributions and steric environments, which in turn govern their physicochemical properties and biological interactions.

The arrangement of the heteroatoms dictates the electron density across the bicyclic system. In thieno[3,2-c]pyridine, the sulfur and nitrogen atoms are in a "para-like" relationship across the fused bond, whereas in thieno[2,3-c]pyridine, they are in a "meta-like" arrangement. This influences the dipole moment, polarity, and ultimately, the solubility and crystal packing of their derivatives. For instance, thieno[3,2-c]pyridine is described as a white to off-white solid, while thieno[2,3-c]pyridine is a yellow to light tan crystalline solid, suggesting differences in their solid-state properties.

G cluster_0 Thieno[3,2-c]pyridine cluster_1 Thieno[2,3-c]pyridine thieno[3,2-c]pyridine thieno[2,3-c]pyridine

Caption: Molecular structures of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine.

Synthesis Strategies: Accessing the Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both thieno[3,2-c]pyridine and thieno[2,3-c]pyridine can be synthesized through various routes, often involving the construction of one ring onto the other pre-formed heterocycle.

A common strategy for both isomers is the Pomeranz-Fritsch reaction and its modifications, starting from the appropriate thiophenecarboxaldehyde. For example, a rapid synthesis of thieno[2,3-c]pyridine and its 2-substituted derivatives has been achieved by the cyclization of a Schiff base formed from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal.

More recent approaches have focused on metal-free synthetic methods. For instance, thieno[2,3-c]pyridine derivatives have been synthesized via a 1,2,3-triazole-mediated denitrogenative transformation, offering a milder and potentially more cost-effective route[4].

G cluster_0 General Synthetic Approach Thiophene Precursor Thiophene Precursor Ring Closure Ring Closure Thiophene Precursor->Ring Closure Pyridine ring formation Pyridine Precursor Pyridine Precursor Pyridine Precursor->Ring Closure Thiophene ring formation Thienopyridine Thienopyridine Ring Closure->Thienopyridine

Caption: General synthetic strategies for thienopyridines.

Experimental Protocol: Representative Synthesis of a Thieno[2,3-c]pyridine Derivative

This protocol is a representative example of a modern, metal-free synthesis of a thieno[2,3-c]pyridine derivative.

Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole

  • To a solution of 2-ethynylthiophene (1.0 mmol) and 2,2-dimethoxyethyl azide (1.1 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL), add sodium ascorbate (0.1 mmol) and copper(II) sulfate pentahydrate (0.05 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired triazole.

Step 2: Synthesis of Thieno[2,3-c][5][6][7]triazolo[1,5-a]pyridine

  • Dissolve the triazole from Step 1 (1.0 mmol) in a suitable solvent such as toluene (10 mL).

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the fused triazolopyridine.

Step 3: Synthesis of the Thieno[2,3-c]pyridine Derivative

  • Heat the fused triazolopyridine from Step 2 (1.0 mmol) in a high-boiling solvent like xylenes at reflux for 2-4 hours.

  • The denitrogenation reaction will proceed to yield the thieno[2,3-c]pyridine core.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final thieno[2,3-c]pyridine derivative.

Chemical Reactivity: A Tale of Two Isomers

The regioselectivity of chemical reactions, particularly electrophilic aromatic substitution, is a key determinant of the derivatization possibilities for a scaffold. The electronic nature of the fused rings in thieno[3,2-c]pyridine and thieno[2,3-c]pyridine influences the position of electrophilic attack.

For thieno[2,3-c]pyridine, electrophilic substitution is expected to occur preferentially at the C3 position of the thiophene ring. This is analogous to the reactivity of benzo[b]thiophene where the alpha-position to the sulfur and adjacent to the fused ring is favored.

For thieno[3,2-c]pyridine, the situation is more complex. Both the C2 and C3 positions of the thiophene ring are activated by the sulfur atom. The preferred site of substitution will depend on the specific electrophile and reaction conditions, with electronic and steric factors playing a crucial role.

Spectroscopic Signatures: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isomeric compounds. The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine are distinct and can be used for their unambiguous identification.

While a complete set of directly comparable NMR data for the parent compounds was not found in a single source, data for various derivatives is available[6][11]. The proton and carbon chemical shifts are influenced by the proximity to the sulfur and nitrogen heteroatoms. For instance, the protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and the fused thiophene ring. Similarly, the protons on the thiophene ring will have distinct chemical shifts based on their proximity to the sulfur atom and the fused pyridine ring.

Biological and Pharmacological Profiles: A Divergence in Therapeutic Potential

The isomeric thieno[3,2-c]pyridine and thieno[2,3-c]pyridine cores have given rise to derivatives with notably different pharmacological profiles, highlighting the profound impact of their structural differences on biological activity.

Thieno[3,2-c]pyridine: A Scaffold for Cardiovascular and CNS-active Agents

The thieno[3,2-c]pyridine core is famously present in the antiplatelet drug ticlopidine and its analog clopidogrel , which are P2Y₁₂ receptor antagonists used to prevent blood clots. This scaffold has also been explored for a range of other therapeutic applications, including:

  • Anti-inflammatory agents [3]

  • Potassium channel inhibitors for the treatment of cardiac arrhythmias and autoimmune diseases

  • Anticancer agents [3]

  • Agents targeting neurological disorders [3]

Thieno[2,3-c]pyridine: A Promising Scaffold in Oncology and Beyond

The thieno[2,3-c]pyridine scaffold has emerged as a versatile core for the development of potent anticancer agents, particularly kinase inhibitors[4]. Numerous derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. For example, certain thieno[2,3-c]pyridine derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability of many oncoproteins[6][12].

Quantitative data from in vitro studies has demonstrated the potential of this scaffold. For instance, a series of thieno[2,3-c]pyridine derivatives showed potent inhibition against various cancer cell lines, with IC₅₀ values in the low micromolar range[6][12]. One derivative, in particular, exhibited an IC₅₀ of 10.8 µM against the HSC3 head and neck cancer cell line and 11.7 µM against the T47D breast cancer cell line[6].

Beyond oncology, thieno[2,3-c]pyridine derivatives are also being investigated for their neuromodulatory activities.

G cluster_0 Biological Applications Thieno[3,2-c]pyridine Thieno[3,2-c]pyridine Antiplatelet Antiplatelet Thieno[3,2-c]pyridine->Antiplatelet Anti-inflammatory Anti-inflammatory Thieno[3,2-c]pyridine->Anti-inflammatory K+ Channel Inhibition K+ Channel Inhibition Thieno[3,2-c]pyridine->K+ Channel Inhibition Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Anticancer Anticancer Thieno[2,3-c]pyridine->Anticancer Kinase Inhibition Kinase Inhibition Thieno[2,3-c]pyridine->Kinase Inhibition Neuromodulation Neuromodulation Thieno[2,3-c]pyridine->Neuromodulation

Caption: Predominant biological applications of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine derivatives.

Conclusion: Strategic Scaffold Selection for Drug Discovery

The comparative analysis of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine cores underscores the critical importance of isomeric considerations in scaffold-based drug design. While both are valuable heterocyclic systems, their distinct physicochemical properties, synthetic accessibility, and, most importantly, their divergent pharmacological profiles, necessitate a strategic choice based on the therapeutic target and desired biological activity.

The thieno[3,2-c]pyridine scaffold has a proven track record in the development of cardiovascular drugs and continues to show promise for CNS and inflammatory conditions. In contrast, the thieno[2,3-c]pyridine core has emerged as a powerhouse in the quest for novel anticancer agents, particularly kinase inhibitors.

As our understanding of the structure-activity relationships for these scaffolds deepens, and as new synthetic methodologies become available, the potential for developing innovative and effective therapeutics based on these privileged thienopyridine cores will undoubtedly continue to grow. This guide serves as a foundational resource for researchers to make informed decisions in the selection and derivatization of these versatile heterocyclic systems.

References

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). Molecules, 27(3), 836. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). National Institutes of Health. [Link]

  • Thieno(3,2-c)pyridine. PubChem. [Link]

  • Thieno(2,3-c)pyridine. PubChem. [Link]

  • thieno[3,2-c]pyridine. LookChem. [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2022). ChemistrySelect, 7(32). [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]

  • Electrophilic substitution reactions - pyridine. (2017). YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Target of Thieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Synthetic Scaffold to a Potent Antiplatelet Agent

The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of the blockbuster thienopyridine class of antiplatelet drugs. While compounds like 4-Chlorothieno[3,2-c]pyridine are not themselves biologically active agents, they are critical chemical intermediates in the synthesis of potent antagonists of the P2Y12 receptor. This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological target of novel compounds derived from this important scaffold. We will explore the causal logic behind experimental choices, compare and contrast different classes of P2Y12 inhibitors, and provide detailed, field-proven protocols for robust target validation.

The P2Y12 receptor, a G-protein coupled receptor (GPCR) found on the surface of platelets, is a crucial mediator of thrombosis.[1] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and the formation of blood clots.[2] Consequently, antagonism of this receptor is a cornerstone of therapy for patients with acute coronary syndromes and those undergoing percutaneous coronary intervention.[3]

This guide will compare two major classes of P2Y12 antagonists: the thienopyridine prodrugs, which are synthesized from the this compound scaffold, and the direct-acting, reversible antagonists, which represent alternative chemical classes. Understanding the distinct mechanisms of these compounds is fundamental to designing a rigorous target validation strategy.

Comparative Analysis of P2Y12 Antagonists

A robust target validation plan requires a thorough understanding of the competitive landscape. Here, we compare the prototypical thienopyridines with the newer direct-acting antagonists.

  • Thienopyridine Prodrugs (e.g., Clopidogrel, Prasugrel): These molecules are administered in an inactive form and require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to generate a reactive thiol-containing metabolite.[4] This active metabolite then forms an irreversible disulfide bond with cysteine residues on the P2Y12 receptor, permanently disabling it for the lifespan of the platelet.[5] The irreversible nature of this interaction leads to a prolonged antiplatelet effect.

  • Direct-Acting P2Y12 Antagonists (e.g., Ticagrelor, Cangrelor): Unlike thienopyridines, these drugs do not require metabolic activation and bind directly to the P2Y12 receptor.

    • Ticagrelor is a reversible, non-competitive antagonist, meaning it binds to a site on the receptor distinct from the ADP binding site (an allosteric site) and its inhibitory effect can be overcome.[6][7]

    • Cangrelor is a reversible, competitive antagonist that directly competes with ADP for binding to the receptor.[8] It is administered intravenously and has a rapid onset and offset of action.[9]

The following diagram illustrates the synthetic lineage of a key thienopyridine, Clopidogrel, from a related thieno[3,2-c]pyridine precursor.

Caption: Synthesis of Clopidogrel from its thienopyridine core.

The P2Y12 Signaling Cascade: A Target for Inhibition

Understanding the downstream signaling of the P2Y12 receptor is critical for designing functional assays. Upon ADP binding, the P2Y12 receptor couples to the inhibitory G-protein, Gi. This initiates two primary signaling pathways that culminate in platelet aggregation. A robust validation strategy will probe both direct target engagement and the modulation of these downstream pathways.

P2Y12_Signaling cluster_pathway P2Y12 Signaling Pathway cluster_cAMP cAMP Pathway cluster_PI3K PI3K Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP VASP VASP-P ↓ cAMP->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Leads to Akt Akt Activation PI3K->Akt Akt->GPIIbIIIa Leads to Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: P2Y12 receptor signaling cascade in platelets.

Experimental Workflows for Target Validation

A multi-faceted approach employing orthogonal assays is essential for unequivocally validating the biological target of a novel thieno[3,2-c]pyridine derivative. We will detail four key experimental workflows.

Radioligand Binding Assay: Quantifying Target Engagement

This biochemical assay directly measures the binding of a compound to the P2Y12 receptor, allowing for the determination of its binding affinity (Ki).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³³P]2MeS-ADP) for binding to membranes prepared from cells expressing the P2Y12 receptor. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) is calculated.

Caption: Workflow for a radioligand binding assay.

Experimental Protocol:

  • Receptor Preparation: Prepare cell membranes from a stable cell line overexpressing the human P2Y12 receptor (e.g., CHO-K1 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³³P]2MeS-ADP, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful biophysical method to confirm direct target engagement in intact cells or tissue lysates.

Principle: The binding of a ligand to its target protein confers thermal stability to the protein. In a CETSA experiment, cells are treated with the test compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the protein in the presence of the compound indicates direct binding.[10][11]

Caption: Workflow for a platelet aggregometry assay.

Experimental Protocol:

  • PRP Preparation: Obtain fresh whole blood from healthy donors and prepare PRP by centrifugation.

  • Incubation: Pre-incubate the PRP with the test compound or vehicle control at 37°C.

  • Aggregation: Place the PRP in an aggregometer and add ADP to induce aggregation.

  • Measurement: Record the change in light transmission over time.

  • Data Analysis: Determine the maximal aggregation for each concentration of the test compound and calculate the percent inhibition relative to the vehicle control. Determine the IC50 from the dose-response curve.

Data Summary and Comparison

The following table summarizes the expected performance of the different classes of P2Y12 antagonists in the validation assays. Note that for the thienopyridines, the data corresponds to their active metabolites.

ParameterClopidogrel (Active Metabolite)Prasugrel (Active Metabolite)TicagrelorCangrelor
Mechanism Irreversible, CovalentIrreversible, CovalentReversible, Non-competitiveReversible, Competitive
Requires Activation YesYesNoNo
Binding Affinity (Ki) ~1.9 µM (in washed platelets)[12] Potent, irreversible binding[1] 2.0 nM[13] Potent, reversible binding
Platelet Aggregation (IC50) ~1.9 µM (in washed platelets)[12] More potent than Clopidogrel's metabolite[14] 0.005 µM[15] ~3 nM
cAMP Assay Reverses ADP-mediated cAMP inhibitionReverses ADP-mediated cAMP inhibitionReverses ADP-mediated cAMP inhibitionReverses ADP-mediated cAMP inhibition
CETSA Expected to show thermal shiftExpected to show thermal shiftExpected to show thermal shiftExpected to show thermal shift

Conclusion: A Self-Validating System for Target Identification

Validating the biological target of novel compounds derived from the this compound scaffold requires a rigorous, multi-pronged approach. By combining direct binding assays like radioligand binding and CETSA with functional readouts such as cAMP accumulation and the gold-standard platelet aggregometry, researchers can build a self-validating data package. This strategy not only confirms direct engagement with the P2Y12 receptor but also characterizes the functional consequences of that interaction. Understanding the nuances between irreversible thienopyridines and reversible direct-acting antagonists provides a crucial framework for interpreting experimental data and positioning new chemical entities. The methodologies outlined in this guide provide a robust foundation for any drug discovery program aimed at this important therapeutic target.

References

  • Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation. [Link]

  • Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. PMC. [Link]

  • P2Y12 receptor signaling pathways in platelets. ResearchGate. [Link]

  • A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats. PMC. [Link]

  • Choosing between ticagrelor and clopidogrel following percutaneous coronary intervention: A systematic review and Meta-Analysis (2007–2017). PubMed Central. [Link]

  • What are the differences in the pharmacological mechanism of action between Clopidogrel (Plavix) and Ticagrelor (Brilinta), and what are the clinical implications of these differences?. Dr.Oracle. [Link]

  • Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry. PMC. [Link]

  • Ticagrelor: a P2Y12 antagonist for use in acute coronary syndromes. PubMed. [Link]

  • The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. MDPI. [Link]

  • The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin. PubMed. [Link]

  • P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells. PMC. [Link]

  • Signalling pathways upon platelet P2Y12 receptor activation, potentiating platelet–platelet and platelet–leucocyte interaction. ResearchGate. [Link]

  • Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation. PubMed. [Link]

  • The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities. PubMed. [Link]

  • Mechanism of action clopidogrel. ResearchGate. [Link]

  • eCopy, Inc. FDA. [Link]

  • Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. PMC. [Link]

  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC. [Link]

  • Identification and Biological Activity of the Active Metabolite of Clopidogrel. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Protocol for Platelet Aggregation. NCBI. [Link]

  • Transition strategies from cangrelor to oral platelet P2Y12 receptor antagonists. PubMed. [Link]

  • Cangrelor: A New Route for P2Y12 Inhibition. PubMed. [Link]

  • Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. academic.oup.com. [Link]

  • ADP. Diagnostica, a.s.. [Link]

  • A to Z of CV Pharmacotherapy | Clopidogrel or Ticagrelor: Why, When, for Whom?. YouTube. [Link]

  • Relation between clopidogrel active metabolite levels and different platelet aggregation methods in patients receiving clopidogrel and aspirin. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro. PubMed. [Link]

  • Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome. PMC. [Link]

  • Cangrelor increases the magnitude of platelet inhibition and reduces interindividual variability in clopidogrel-pretreated subjects. NIH. [Link]

  • Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12 -receptor. jpet.aspetjournals.org. [Link]

  • Bioactivity-Guided Fractionation of Dragon's Blood Phenolic Extracts Reveals Loureirin D as a P2Y12 Inhibitor Mediating Antiplatelet Effects. MDPI. [Link]

  • The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. PMC. [Link]

  • A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation. PubMed. [Link]

  • Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. PubMed Central. [Link]

  • Radioligand binding methods: practical guide and tips. academic.oup.com. [Link]

  • Test Code P2Y12P P2Y12 Inhibition Assay. UChicago Medicine Medical Laboratories. [Link]

  • Ticagrelor Inhibits Platelet Aggregation and Reduces Inflammatory Burden More than Clopidogrel in Patients with Stages 4 or 5 Chronic Kidney Disease. PubMed Central. [Link]

  • The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. PubMed. [Link]

  • The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels. NIH. [Link]

Sources

A Technical Guide to the Cytotoxic Potential of Thienopyridine Scaffolds: Evaluating the Landscape and the Unexplored Territory of 4-Chlorothieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine core, a bicyclic heterocycle integrating thiophene and pyridine rings, represents a privileged scaffold in medicinal chemistry. Its various isomers have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents. This guide provides a comprehensive overview of the cytotoxic properties of thienopyridine derivatives, with a special focus on the current state of research regarding the 4-Chlorothieno[3,2-c]pyridine isomer.

While extensive research has been conducted on thieno[2,3-b]pyridine and thieno[2,3-c]pyridine derivatives, a thorough review of current scientific literature reveals a notable gap in the comparative cytotoxic analysis of This compound derivatives. This document aims to bridge this gap by contextualizing the known cytotoxic activities of related thienopyridine isomers, presenting established experimental protocols for cytotoxicity assessment, and highlighting the untapped research opportunities within the this compound subclass.

The Thienopyridine Isomers: A Landscape of Anticancer Activity

Thienopyridine derivatives have been the subject of numerous studies investigating their efficacy against various cancer cell lines. The primary focus has been on the thieno[2,3-b]pyridine and thieno[2,3-c]pyridine scaffolds, which have yielded compounds with potent cytotoxic effects. The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and kinase signaling pathways.

Comparative Cytotoxicity of Thieno[2,3-b]pyridine and Thieno[2,3-c]pyridine Derivatives

To provide a comparative framework, the following table summarizes the cytotoxic activity of selected thieno[2,3-b]pyridine and thieno[2,3-c]pyridine derivatives from recent studies. This data illustrates the potential of the broader thienopyridine class as a source for novel anticancer agents.

Compound IDThienopyridine ScaffoldCancer Cell LineIC50/GI50 (µM)Reference
Compound 6i Thieno[2,3-c]pyridineHSC3 (Head and Neck)10.8[1][2]
T47D (Breast)11.7[1][2]
RKO (Colorectal)12.4[1][2]
MCF7 (Breast)16.4[1][2]
Compound 6a Thieno[2,3-c]pyridineHSC3 (Head and Neck)14.5[1][2]
RKO (Colorectal)24.4[1][2]
Compound 17d Thieno[2,3-b]quinoloneMDA-MD-435 (Melanoma)0.023[3]
MDA-MB-468 (Breast)0.046[3]
Lipophilic compounds 4 and 5 Thieno[2,3-b]pyridineHeLa (Cervical), MCF-7 (Breast)<50[4]
Compound 9a Thieno[2,3-b]pyridineMB-MDA-435 (Melanoma)0.070[5]

IC50 (Inhibitory Concentration 50) and GI50 (Growth Inhibition 50) are measures of the concentration of a drug that is required for 50% inhibition in vitro.

Structure-Activity Relationship (SAR) Insights from Thienopyridine Analogs

While specific SAR studies for this compound derivatives are not available, insights from related isomers can guide future research. For instance, in a series of thieno[2,3-c]pyridine derivatives, a thiomorpholine substitution was found to enhance cytotoxic activity[2]. The position and nature of substituents on the thienopyridine core play a crucial role in determining the cytotoxic potency and selectivity. The introduction of a chloro group, as in the case of this compound, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can significantly impact its biological activity. Further investigation is warranted to elucidate the specific effects of the 4-chloro substitution on the thieno[3,2-c]pyridine scaffold.

Experimental Protocol for Assessing Cytotoxicity: The MTT Assay

To facilitate the investigation of novel compounds such as this compound derivatives, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate media until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., a this compound derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h (37°C, 5% CO₂) start->incubation1 treatment Add Serial Dilutions of This compound Derivatives incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Solubilize Formazan (add DMSO) incubation3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability read_plate->calculate plot Determine IC₅₀ calculate->plot

Caption: Workflow of the MTT assay for determining the cytotoxicity of chemical compounds.

Future Directions and an Unexplored Frontier

The existing body of research strongly supports the thienopyridine scaffold as a promising starting point for the development of novel anticancer therapeutics. However, the comparative cytotoxicity of this compound derivatives remains a significant uncharted area. The synthesis and systematic evaluation of a library of these compounds against a panel of cancer cell lines are critical next steps. Such studies will not only elucidate the therapeutic potential of this specific isomer but also contribute valuable data to the broader understanding of the structure-activity relationships governing the cytotoxic effects of thienopyridines. Researchers are encouraged to explore this promising, yet overlooked, chemical space.

References

  • Sadeghi-Aliabadi, H., Jafari, E., Sepahvand, F., & Hassanzadeh, F. (2022). Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Journal of Sciences, Islamic Republic of Iran, 33(3), 227-232. Available from: [Link]

  • Al-Qawasmeh, R. A., Al-Salahat, K. A., Al-Qirim, T. A., Shattat, G. F., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 153. Available from: [Link]

  • Leung, E., et al. (2025). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Bioorganic & Medicinal Chemistry, 33, 116012. Available from: [Link]

  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 689-701. Available from: [Link]

  • Al-Qawasmeh, R. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 153. Available from: [Link]

  • Wang, Y., et al. (2014). Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1549-1553. Available from: [Link]

  • Sadeghi-Aliabadi, H., et al. (2022). Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Journal of Sciences, Islamic Republic of Iran, 33(3), 227-232. Available from: [Link]

Sources

A Researcher's Comparative Guide to Assessing the Selectivity of 4-Chlorothieno[3,2-c]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in kinase inhibitor development, the selectivity of a compound is as crucial as its potency. The 4-chlorothieno[3,2-c]pyridine scaffold has emerged as a privileged structure, serving as a versatile foundation for potent inhibitors of various kinases, including Pim-1 and cyclin-dependent kinases (CDKs).[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity to maximize therapeutic efficacy while minimizing off-target effects and associated toxicities.[3]

This guide provides an in-depth comparison of methodologies to rigorously assess the selectivity of this compound-based compounds. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to empower researchers in making informed decisions during the drug development process.

The Imperative of Selectivity Profiling

The thieno[3,2-c]pyridine core acts as an effective hinge-binding motif, but its interactions alone are often insufficient to confer high selectivity.[4][5] Modifications at other positions of the scaffold are critical for steering the compound towards a specific target and away from hundreds of structurally similar kinases. A non-selective compound can lead to misleading biological results in preclinical studies and severe adverse effects in clinical trials. Therefore, a multi-faceted approach to selectivity profiling is not just recommended; it is essential.

The assessment of kinase inhibitor selectivity typically follows a tiered approach, beginning with broad biochemical screens and progressing to more physiologically relevant cellular assays. This workflow ensures that resources are focused on the most promising and truly selective candidates.

G cluster_0 Selectivity Assessment Workflow A Compound Synthesis (this compound core) B Tier 1: Broad Biochemical Profiling (e.g., Kinome-wide panel screen) A->B Initial Screen C Data Analysis (Selectivity Score, IC50 values) B->C Quantitative Data D Tier 2: Orthogonal Biochemical Assays (e.g., Binding vs. Enzymatic) C->D Validate Hits E Tier 3: Cellular Target Engagement (e.g., NanoBRET, CETSA) D->E Confirm in cellular context F Cellular Selectivity Profiling (On-target vs. Off-target pathways) E->F Assess physiological relevance G Lead Candidate Selection F->G Informed Decision

Caption: A typical workflow for assessing kinase inhibitor selectivity.

Tier 1 & 2: Biochemical Assays - The First Look

Biochemical assays are the cornerstone of initial selectivity profiling, offering high-throughput capabilities to screen a compound against a large panel of kinases.[6]

Common Methodologies:

  • Radiometric Assays: The traditional gold standard, these assays directly measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP onto a substrate. They are highly sensitive and reliable.[7]

  • Luminescence-Based Assays: Formats like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced, which correlates with ATP consumption. These assays are non-radioactive, highly sensitive, and amenable to high-throughput screening.[8]

  • Mobility Shift Assays: These assays, often performed using microfluidic capillary electrophoresis, separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility, providing a direct and quantitative readout.[6]

  • Competitive Binding Assays: Unlike enzymatic assays that measure catalytic activity, binding assays (e.g., KINOMEscan™) quantify the displacement of a tagged, broad-spectrum ligand from the kinase's ATP-binding site. This method measures the dissociation constant (Kd) and is independent of ATP concentration, offering a complementary view of a compound's interaction profile.[7]

Expert Insight: Why Use Both Binding and Enzymatic Assays?

Relying solely on one type of biochemical assay can be misleading. A compound might show a high affinity (low Kd) in a binding assay but be a poor inhibitor in an enzymatic assay if it doesn't effectively compete with the high intracellular concentrations of ATP. Conversely, a potent enzymatic inhibitor might interact with a kinase conformation that is not captured in a binding assay. Comparing data from both provides a more robust and validated initial profile.[3][7]

Comparative Data Presentation

To illustrate, let's consider a hypothetical this compound-based Pim-1 inhibitor, "Compound-Thieno-1," and compare its selectivity against a known, less selective inhibitor.

Table 1: Biochemical Selectivity Profile of Compound-Thieno-1 vs. Control Inhibitor

Kinase TargetCompound-Thieno-1 IC50 (nM)Control Inhibitor IC50 (nM)Fold Selectivity vs. Pim-1 (Compound-Thieno-1)
Pim-1 (On-Target) 5 15 1
Pim-2503010
Pim-3754515
CDK2>10,000500>2,000
VEGFR21,50080300
SRC>10,000250>2,000

Data is illustrative and compiled for comparison purposes.

This table clearly shows that while both compounds inhibit Pim-1, Compound-Thieno-1 possesses a vastly superior selectivity profile, particularly against common off-targets like CDK2 and SRC.

Tier 3: Cellular Assays - Confirming Target Engagement in a Physiological Context

Establishing that a compound engages its intended target within the complex environment of a living cell is a critical step.[9] Biochemical assays use purified enzymes, which cannot replicate the scaffolding, protein complexes, and high ATP concentrations found in cells. Cellular target engagement assays bridge this gap.

Key Methodologies:
  • NanoBRET™ Target Engagement Assay: This technology from Promega measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10] A target protein is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds the same target serves as the energy acceptor.[11] When a test compound is introduced, it competes with the tracer, causing a dose-dependent decrease in the BRET signal, which allows for the quantification of intracellular affinity.[12][13] This assay is highly sensitive and can even be used to determine compound residence time.[14]

  • Cellular Thermal Shift Assay (CETSA®): This label-free method is based on the principle that a protein's thermal stability increases upon ligand binding.[15][16] Intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or high-throughput methods like AlphaScreen®.[17][18] A shift in the protein's melting curve in the presence of the compound provides direct evidence of target engagement.[19]

G cluster_0 NanoBRET Principle A NanoLuc-Target Fusion Protein B Fluorescent Tracer A->B Binding D BRET Signal (Energy Transfer) B->D Proximity C Test Compound (e.g., Thieno-Compound) C->A Competitive Binding E No/Reduced BRET Signal C->E Displaces Tracer

Caption: Principle of the NanoBRET Target Engagement Assay.

Expert Insight: Choosing Between NanoBRET and CETSA

The choice of assay depends on the research question and available resources.

  • NanoBRET is exceptionally sensitive and provides quantitative affinity data (intracellular IC50). However, it requires genetic modification of cells to express the fusion protein and the availability of a suitable fluorescent tracer.

  • CETSA is label-free and can be performed on unmodified cells or even tissue samples, offering a highly physiological measurement.[16] Its primary readout is a thermal shift (ΔTm), which confirms binding but is less direct for quantifying affinity compared to NanoBRET. It is invaluable for confirming engagement when genetic modification is not feasible.

Recent studies have highlighted that cell-free and cellular selectivity profiles can diverge significantly, underscoring the importance of these in-cell assays for prioritizing compounds.[20]

Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol provides a framework for measuring the intracellular IC50 of a this compound compound against a target kinase.

Objective: To determine the intracellular potency of "Compound-Thieno-1" by measuring its competitive displacement of a fluorescent tracer from a NanoLuc®-Kinase fusion protein in live HEK293 cells.

Materials:

  • HEK2993 cells transiently transfected with the NanoLuc®-Kinase fusion vector.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).

  • Compound-Thieno-1, serially diluted in DMSO.

  • White, 96-well assay plates.

  • Luminometer capable of measuring filtered luminescence (450nm and 610nm).

Methodology:

  • Cell Preparation: a. Culture and transfect HEK293 cells with the NanoLuc®-Kinase plasmid 24 hours prior to the assay. b. On the day of the assay, harvest the cells and resuspend them in Opti-MEM™ to a density of 2 x 10⁵ cells/mL.

  • Compound and Tracer Preparation: a. Prepare a 10-point serial dilution of Compound-Thieno-1 in DMSO, then dilute further in Opti-MEM™ to create 4X final concentrations. b. Prepare a 4X working solution of the specific NanoBRET™ Tracer in Opti-MEM™ at the concentration recommended by the manufacturer.

  • Assay Plating: a. Add 50 µL of the cell suspension to each well of the 96-well plate. b. Add 25 µL of the 4X Compound-Thieno-1 dilutions to the appropriate wells. Include "no compound" controls. c. Add 25 µL of the 4X Tracer solution to all wells. Causality Check: The tracer and compound are added sequentially to allow for equilibration and competition at the target protein.

  • Incubation: a. Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding competition to reach equilibrium within the cells.

  • Signal Detection: a. Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol. b. Add 25 µL of the detection reagent to all wells. c. Read the plate within 10 minutes on a luminometer, measuring both donor (450nm) and acceptor (610nm) emission.

  • Data Analysis: a. Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission). b. Normalize the data by setting the "no compound" control as 100% and a "no tracer" control as 0%. c. Plot the normalized BRET ratio against the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the intracellular IC50 value.[11]

Conclusion

Assessing the selectivity of this compound-based compounds requires a rigorous, multi-tiered approach. Moving beyond simple biochemical IC50 values to incorporate orthogonal assays and, critically, live-cell target engagement studies provides the necessary confidence to advance a compound through the drug discovery pipeline. By understanding the principles behind each method—from broad kinome screening to precise measurements of intracellular affinity with technologies like NanoBRET and CETSA—researchers can effectively distinguish truly selective inhibitors from promiscuous ones, ultimately accelerating the development of safer and more effective targeted therapies.

References

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link][12]

  • PubMed. (n.d.). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Retrieved from [Link][6]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link][14]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link][17]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link][8]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][9]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link][16]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link][19]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link][3]

  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link][7]

  • ResearchGate. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Retrieved from [Link][4]

  • PubMed. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Retrieved from [Link][5]

  • PMC - NIH. (n.d.). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Retrieved from [Link][1]

  • PMC. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link][20]

  • ResearchGate. (2025). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Retrieved from [Link][2]

Sources

Preclinical Evaluation of 4-Chlorothieno[3,2-c]pyridine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the preclinical evaluation of 4-Chlorothieno[3,2-c]pyridine drug candidates, a promising class of compounds with potential as antiplatelet agents. Given the limited publicly available preclinical data on a specific 4-chloro substituted thieno[3,2-c]pyridine, this guide will utilize prasugrel, a well-characterized and structurally related thieno[3,2-c]pyridine, as a representative drug candidate for in-depth analysis. The principles and methodologies described herein are broadly applicable to the preclinical assessment of novel antiplatelet agents within this chemical class.

We will delve into the critical preclinical studies, from in vitro characterization to in vivo efficacy and safety pharmacology, that are essential for advancing these candidates toward clinical development. Furthermore, we will objectively compare the performance of our representative thieno[3,2-c]pyridine candidate with established alternatives, namely clopidogrel and ticagrelor, providing supporting experimental data and protocols to offer researchers, scientists, and drug development professionals a thorough understanding of the preclinical landscape for this class of compounds.

The Thieno[3,2-c]pyridine Scaffold: A Foundation for Potent P2Y12 Inhibition

The thieno[3,2-c]pyridine core is a key pharmacophore in a class of antiplatelet drugs known as thienopyridines.[1] These compounds are prodrugs that, upon metabolic activation, irreversibly antagonize the P2Y12 receptor on platelets.[2] The P2Y12 receptor plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a critical step in thrombus formation.[3] By blocking this receptor, thienopyridines effectively reduce the risk of thrombotic events such as myocardial infarction and stroke.[4]

The 4-chloro substitution on the thieno[3,2-c]pyridine scaffold represents a potential avenue for modulating the compound's pharmacokinetic and pharmacodynamic properties. Variations in substitution can influence metabolic activation, potency, and off-target effects, making the preclinical evaluation of each new analog a critical step in drug development.

Preclinical Evaluation of a Representative Thieno[3,2-c]pyridine Candidate (Prasugrel)

The preclinical development program for a novel thieno[3,2-c]pyridine drug candidate typically involves a tiered approach, starting with in vitro characterization and progressing to in vivo efficacy and safety studies.

In Vitro Characterization: Assessing Potency and Mechanism

The initial phase of preclinical evaluation focuses on characterizing the compound's activity and mechanism of action at the molecular and cellular level.

1. P2Y12 Receptor Binding and Inhibition:

The primary mechanism of action for thienopyridines is the irreversible inhibition of the P2Y12 receptor.[2] This is a result of the active metabolite forming a covalent bond with the receptor.

2. Platelet Aggregation Assays:

The functional consequence of P2Y12 inhibition is a reduction in platelet aggregation. Light Transmission Aggregometry (LTA) is the gold-standard method for assessing this in vitro.[5][6]

Experimental Protocol: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To determine the inhibitory effect of the activated form of a thieno[3,2-c]pyridine drug candidate on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.[5]

  • 3.2% sodium citrate anticoagulant tubes.

  • Platelet agonists (e.g., Adenosine Diphosphate - ADP).

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Pipettes and consumables.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into sodium citrate tubes.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[7]

    • Carefully aspirate the upper PRP layer.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[5]

  • Metabolic Activation (for prodrugs):

    • Incubate the thieno[3,2-c]pyridine prodrug with human liver microsomes and a NADPH-generating system to produce the active metabolite. The specific concentration of microsomes and incubation time should be optimized for each compound.[8]

  • Platelet Aggregation Measurement:

    • Adjust the PRP platelet count with PPP if necessary.

    • Pipette adjusted PRP into aggregometer cuvettes with a magnetic stir bar.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the active metabolite of the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Induce platelet aggregation by adding a specific concentration of ADP (e.g., 5-20 µM).[5]

    • Record the change in light transmission for a defined period.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of the test compound to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the platelet aggregation).

In Vivo Efficacy: Demonstrating Antithrombotic Activity

In vivo models are crucial for evaluating the antithrombotic efficacy of a drug candidate in a physiological setting.

1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model:

This is a widely used and well-established model to assess arterial thrombosis in rodents.[9][10] The topical application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to thrombus formation.[9]

Experimental Protocol: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis in Mice

Objective: To evaluate the in vivo antithrombotic effect of a thieno[3,2-c]pyridine drug candidate.

Materials:

  • Male C57BL/6 mice (8-12 weeks old).

  • Test compound and vehicle.

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Surgical instruments.

  • Filter paper discs (1-2 mm diameter).

  • Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water).[10]

  • Doppler flow probe or intravital microscope.

Methodology:

  • Animal Preparation and Dosing:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before the procedure.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a midline cervical incision and carefully expose the common carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Thrombus Induction:

    • Saturate a filter paper disc with FeCl3 solution.

    • Apply the FeCl3-soaked filter paper to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).[9]

    • Remove the filter paper and continuously monitor blood flow.

  • Endpoint Measurement:

    • The primary endpoint is the time to vessel occlusion, defined as the time from FeCl3 application to the cessation of blood flow.

    • Secondary endpoints can include the time to reperfusion (if it occurs) and the duration of occlusion.

  • Data Analysis:

    • Compare the time to occlusion in the drug-treated group to the vehicle-treated group.

    • A significant prolongation of the time to occlusion indicates an antithrombotic effect.

Safety Pharmacology: Assessing Potential Adverse Effects

Safety pharmacology studies are essential to identify potential adverse effects of a drug candidate on major physiological systems. For antiplatelet agents, the primary safety concern is bleeding.[11][12]

1. Bleeding Time Assay:

This assay provides a measure of the compound's effect on primary hemostasis.

Experimental Protocol: Mouse Tail Bleeding Time Assay

Objective: To assess the potential bleeding risk associated with a thieno[3,2-c]pyridine drug candidate.

Materials:

  • Mice dosed with the test compound or vehicle.

  • Scalpel or sharp blade.

  • Filter paper.

  • Timer.

Methodology:

  • Animal Preparation:

    • Anesthetize the mouse.

    • Place the mouse in a prone position.

  • Procedure:

    • Transect a small segment (e.g., 3 mm) of the distal tail with a sharp scalpel.

    • Immediately start a timer.

    • Gently blot the tail with filter paper every 15-30 seconds without disturbing the forming clot.

  • Endpoint Measurement:

    • The bleeding time is the time from tail transection until the cessation of bleeding for at least 30 seconds.

  • Data Analysis:

    • Compare the bleeding time in the drug-treated group to the vehicle-treated group.

    • A significant increase in bleeding time indicates an increased bleeding risk.

Comparative Analysis: Thieno[3,2-c]pyridine Candidate vs. Alternatives

A crucial aspect of the preclinical evaluation is to benchmark the performance of the new drug candidate against existing therapies. Here, we compare our representative thieno[3,2-c]pyridine candidate (prasugrel) with clopidogrel (another thienopyridine) and ticagrelor (a non-thienopyridine P2Y12 inhibitor).

FeatureRepresentative Thieno[3,2-c]pyridine (Prasugrel)ClopidogrelTicagrelor
Drug Class ThienopyridineThienopyridineCyclopentyltriazolopyrimidine
Mechanism of Action Irreversible P2Y12 antagonist (prodrug)[2][13]Irreversible P2Y12 antagonist (prodrug)[1]Reversible P2Y12 antagonist (active drug)[14][15]
Metabolic Activation Hydrolysis followed by CYP-mediated oxidation (mainly CYP3A4 and CYP2B6)[16][17]Two-step CYP-mediated oxidation (mainly CYP2C19, CYP3A4)[8]Not required for activity[14]
Onset of Action Rapid (within 30 minutes)[18]Slower and more variable[4]Rapid[14]
Potency More potent and consistent platelet inhibition than clopidogrel[13]Less potent, with significant inter-individual variability[4]More potent and consistent platelet inhibition than clopidogrel[14]
Bleeding Risk Higher than clopidogrel[2]Lower than prasugrel and ticagrelor[19]Higher than clopidogrel[19]

Visualizing Key Pathways and Workflows

Signaling Pathway of P2Y12 Receptor Inhibition

P2Y12_Inhibition cluster_platelet Platelet cluster_drug Drug Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds AC Adenylyl Cyclase P2Y12->AC inhibits GPIIb_IIIa_active Active GPIIb/IIIa P2Y12->GPIIb_IIIa_active leads to activation (via Gi signaling) cAMP cAMP AC->cAMP produces VASP_P VASP-P cAMP->VASP_P activates PKA to phosphorylate VASP GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive maintains inactive state Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation mediates Thienopyridine Thieno[3,2-c]pyridine (e.g., Prasugrel) Active_Metabolite Active Metabolite Thienopyridine->Active_Metabolite Metabolic Activation (CYP450) Active_Metabolite->P2Y12 Irreversibly Inhibits

Caption: P2Y12 receptor signaling and inhibition by thieno[3,2-c]pyridines.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation P2Y12_Binding P2Y12 Receptor Binding Assay Platelet_Aggregation Platelet Aggregation Assay (LTA) P2Y12_Binding->Platelet_Aggregation confirms functional effect Efficacy Efficacy Model (FeCl3 Carotid Artery Thrombosis) Platelet_Aggregation->Efficacy provides rationale for Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) CYP_ID CYP450 Reaction Phenotyping Metabolic_Stability->CYP_ID informs PK Pharmacokinetics (PK) Studies CYP_ID->PK predicts in vivo metabolism Safety Safety Pharmacology (Tail Bleeding Time) Efficacy->Safety assess therapeutic window PK->Efficacy informs dose selection

Caption: A typical preclinical evaluation workflow for a novel antiplatelet agent.

Conclusion

The preclinical evaluation of this compound drug candidates requires a rigorous and systematic approach to characterize their efficacy and safety. By employing a combination of in vitro and in vivo models, researchers can gain a comprehensive understanding of a compound's potential as an antiplatelet agent. The use of a well-characterized thieno[3,2-c]pyridine like prasugrel as a benchmark provides valuable context for assessing the performance of novel analogs. This comparative guide, with its detailed protocols and data-driven insights, serves as a valuable resource for scientists and drug developers working to advance the next generation of antithrombotic therapies.

References

  • Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. (2015). Journal of Visualized Experiments. [Link]

  • Abell, L., et al. (2011). Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Li, W., et al. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments. [Link]

  • Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. (2024). YouTube. [Link]

  • Prasugrel. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Rehmel, J. F., et al. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Journal of Clinical Pharmacology. [Link]

  • Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. (2015). Journal of Visualized Experiments. [Link]

  • Farid, N. A., et al. (2007). Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. Drug Metabolism and Disposition. [Link]

  • Norgard, N. B., & Mathew, D. P. (2023). Prasugrel. In StatPearls. StatPearls Publishing. [Link]

  • What is the mechanism of Prasugrel Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Wang, Y., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS Omega. [Link]

  • Dobrovolskaia, M. A. (2015). Analysis of Platelet Aggregation by Light Transmission Aggregometry. Nanotechnology Characterization Laboratory. [Link]

  • Joglekar, M., & Pradhan, A. (2024). Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. Bio-protocol. [Link]

  • Itoh, T., et al. (2009). Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine. Drug Metabolism and Disposition. [Link]

  • Husted, S., & van Giezen, J. J. (2011). Ticagrelor: from discovery to Phase III clinical trial. Future Cardiology. [Link]

  • Siller-Matula, J. M., et al. (2009). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Journal of Thrombosis and Haemostasis. [Link]

  • Husted, S., & van Giezen, J. J. (2011). Ticagrelor: from discovery to Phase III clinical trial. Future Cardiology. [Link]

  • Aslan, J. E., & McCarty, O. J. (2013). Platelet functional testing via high-throughput microtiter plate-based assays. Platelets. [Link]

  • Harrison, P. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Methods in Molecular Biology. [Link]

  • Siller-Matula, J. M., et al. (2008). Thienopyridines and statins: assessing a potential drug-drug interaction. Journal of Internal Medicine. [Link]

  • Dobesh, P. P., & Oestreich, J. H. (2014). Ticagrelor: pharmacokinetics, pharmacodynamics, clinical efficacy, and safety. Pharmacotherapy. [Link]

  • Dobesh, P. P., & Oestreich, J. H. (2014). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Pharmacotherapy. [Link]

  • van Giezen, J. J., & Humphries, R. G. (2005). Preclinical and clinical studies with selective reversible direct P2Y12 antagonists. Seminars in Thrombosis and Hemostasis. [Link]

  • Porto, I., et al. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opinion on Investigational Drugs. [Link]

  • Vaduganathan, M., & Bhatt, D. L. (2024). Review of the Ticagrelor Trials Evidence Base. Journal of the American Heart Association. [Link]

  • Schoos, M. M., et al. (2023). The Impact of Preclinical High Potent P2Y12 Inhibitors on Decision Making at Discharge and Clinical Outcomes in Patients with Acute Coronary Syndrome. Journal of Clinical Medicine. [Link]

  • Gragnano, F., et al. (2022). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. International Journal of Molecular Sciences. [Link]

  • ten Berg, J. M., & van 't Hof, A. W. (2011). P2Y12 platelet inhibition in clinical practice. Netherlands Heart Journal. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and environmentally responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-Chlorothieno[3,2-c]pyridine, a halogenated heterocyclic compound. The procedures outlined below are designed to ensure personnel safety, regulatory compliance, and environmental protection, reflecting the best practices in laboratory chemical management.

The causality behind these stringent disposal protocols is rooted in the chemical nature of this compound. As a chlorinated organic compound, it is classified as a halogenated hazardous waste.[1][2] Incomplete combustion or improper disposal of such compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as chlorinated dioxins and furans.[3] Therefore, a systematic and validated approach to its disposal is not merely a regulatory hurdle but a scientific imperative.

I. Hazard Identification and Characterization

While specific toxicological data for this compound is limited, the safety data for structurally similar compounds provides a strong basis for a cautious approach. For instance, analogous compounds like 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4] Given these potential hazards, this compound must be handled as a hazardous substance.

PropertyDataSource
Molecular Formula C₇H₄ClNS[5]
Molecular Weight 169.63 g/mol [5]
Classification Halogenated Organic Waste[1][2]
Anticipated Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][6]
II. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate PPE. The principle here is to create a barrier between the researcher and the chemical, mitigating risks of exposure through inhalation, dermal contact, or accidental ingestion.

Step-by-Step PPE Protocol:

  • Work Area: Always handle this compound and its waste within a certified laboratory chemical fume hood to manage vapors and prevent inhalation.[6][7]

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene.[8]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[9]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the case of a spill, consider additional protective clothing.[9]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (which is not recommended), a full-face respirator with appropriate cartridges should be used.[9][10]

III. Waste Segregation and Collection: A Validated System

Proper segregation is the cornerstone of a safe and compliant chemical waste management program. The goal is to prevent dangerous chemical reactions and to ensure that waste streams are directed to the appropriate treatment or disposal facility. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[1]

Waste_Segregation_Workflow Diagram 1: Waste Segregation Workflow cluster_types Waste Characterization start Generation of This compound Waste solid_waste Solid Waste (e.g., contaminated labware, unused solid reagent) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) start->liquid_waste Is it liquid? container Designated Halogenated Organic Waste Container solid_waste->container liquid_waste->container labeling Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' List all constituents container->labeling storage Store in a cool, dry, well-ventilated area away from incompatibles container->storage disposal Arrange for pickup by licensed chemical waste disposal service storage->disposal

Caption: Diagram 1: Waste Segregation Workflow for this compound.

Experimental Protocol for Waste Collection:

  • Container Selection: Use a designated, sealable, and compatible waste container. Glass or polyethylene containers are generally suitable. Ensure the container is in good condition with no leaks or cracks.

  • Waste Collection:

    • Pure Compound and Solutions: Collect any unused this compound or solutions containing it directly into the designated halogenated organic waste container.[7]

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated should be placed in a sealed bag and then into the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as halogenated organic liquid waste.

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate percentage of each component.

    • The associated hazards (e.g., Flammable, Toxic).

  • Storage: Keep the waste container tightly closed when not in use. Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure it is stored away from incompatible materials such as strong oxidizing agents and acids.[7]

IV. Disposal Procedures

The recommended and most environmentally sound method for the final disposal of this compound is through a licensed chemical destruction facility.

Primary Disposal Method: Incineration

High-temperature incineration in a facility equipped with afterburners and flue gas scrubbers is the preferred method for halogenated organic compounds.[8][9][10] This process ensures the complete destruction of the compound to its mineral components. The scrubbers are essential for neutralizing acidic gases, such as hydrogen chloride (HCl), that are formed during combustion.[11]

Disposal_Decision_Tree Diagram 2: Disposal Decision Tree start Segregated and Labeled Halogenated Waste Container check_facility Is a licensed chemical destruction plant with incineration available? start->check_facility incineration High-Temperature Incineration with Flue Gas Scrubbing check_facility->incineration Yes contact_ehs Contact Environmental Health & Safety (EH&S) for alternative options check_facility->contact_ehs No

Caption: Diagram 2: Decision Tree for Final Disposal of this compound Waste.

Disposal of Contaminated Packaging:

  • Non-combustible packaging: Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8] The rinsed container can then be offered for recycling or reconditioning.

  • Combustible packaging: Can be disposed of via controlled incineration.[8]

Important Considerations:

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12]

  • Do Not Discharge to Drains: Under no circumstances should this compound or its solutions be discharged into the sewer system.[8][10] This is due to its potential toxicity to aquatic life and the inability of standard wastewater treatment to remove such compounds.

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb the material with an inert, dry material such as sand, vermiculite, or a commercial sorbent.[6][7]

  • Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our scientific advancements do not come at the cost of our health or the planet's well-being.

References

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. [Link]

  • 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid | C8H4ClNO2S | CID 83835400. PubChem. [Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. ACS Publications. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • (PDF) Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Pyridine. Washington State University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • This compound-2-carboxylic acid (C8H4ClNO2S). PubChemLite. [Link]

  • 4-chloro-3-methylthieno[3,2-c]pyridine. PubChemLite. [Link]

  • Halogenated Waste. University of Louisville. [Link]

  • Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. PubMed. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed. [Link]

  • Pyridine - Safety Data Sheet. Carl ROTH. [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [Link]

Sources

Personal protective equipment for handling 4-Chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-Chlorothieno[3,2-c]pyridine

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. The procedural guidance herein is based on established best practices for handling structurally related chlorinated pyridine derivatives, in the absence of comprehensive toxicological data for this specific compound. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

While specific toxicological data for this compound is not extensively available, its chemical structure—incorporating a chlorinated pyridine and a thieno-fused ring system—necessitates a cautious approach. Structurally similar compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] Therefore, the primary safety principle is the strict avoidance of direct contact, inhalation, and ingestion. All handling procedures must be conducted within a certified chemical fume hood.[1][7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The following table summarizes the required PPE, with detailed explanations below.

Protection Area Required PPE Specifications and Rationale
Eye and Face Safety Goggles with Side Shields or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. For procedures with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[1]
Hand Chemical-Resistant Gloves (Double-Gloving Recommended)Nitrile gloves are a common choice for their resistance to a range of chemicals.[1][9] For prolonged handling or in situations with a higher risk of exposure, double-gloving is recommended. Always inspect gloves for any signs of degradation before use and change them frequently.[1]
Body Chemical-Resistant Lab CoatA fully buttoned, flame-retardant lab coat should be worn to protect against spills.[1][7]
Respiratory Certified Chemical Fume HoodAll work with this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of any potential aerosols or dust.[1][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[7]

Step-by-Step Handling and Operational Plan

A systematic approach to handling is crucial for ensuring safety and maintaining the integrity of the compound.

Preparation
  • Fume Hood Verification : Before starting any work, ensure the chemical fume hood is operational and the workspace is clean and uncluttered.[7]

  • Emergency Equipment Check : Verify that an eyewash station and safety shower are readily accessible.[8]

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above.

Handling
  • Containment : Conduct all manipulations of the compound within the certified chemical fume hood.[1][7]

  • Avoiding Dust and Aerosols : Handle the compound carefully to prevent the formation of dust or aerosols.[1][10] Use appropriate tools like spatulas for transfers.

  • Container Management : Keep the container tightly closed when not in use.[7]

Post-Handling
  • Decontamination : Clean the work area to remove any residual chemical.

  • Hand Washing : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][7]

  • PPE Disposal : Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[7][10]

Below is a workflow diagram illustrating the safe handling procedure.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Check Emergency Equipment prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Avoid Dust/Aerosol Formation handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Clean Work Area handle3->post1 post2 Thoroughly Wash Hands post1->post2 post3 Dispose of Contaminated PPE post2->post3

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection : Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous waste.[10]

  • Contaminated Materials : Dispose of contaminated packaging, gloves, and other disposable items as unused product in a designated hazardous waste container.[10][11]

  • Licensed Disposal Service : All waste must be disposed of through a licensed professional waste disposal service.[10][11] Do not pour down the drain.[10][11][12]

The decision-making process for waste disposal is outlined in the diagram below.

G start Waste Generated is_chem Is it the chemical or a solution? start->is_chem is_cont Is it contaminated disposable material? start->is_cont collect_chem Collect in a labeled, sealed hazardous waste container is_chem->collect_chem collect_cont Collect in a designated hazardous waste container is_cont->collect_cont dispose Dispose through a licensed professional waste disposal service collect_chem->dispose collect_cont->dispose

Caption: Decision-making workflow for the disposal of this compound and associated waste.

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[2][8]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2][8] Remove contaminated clothing.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[12]

References

  • Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
  • Personal protective equipment for handling 2-Chloropyridine-3-boronic acid. Benchchem.
  • Pyridine Standard Operating Procedure. Washington State University.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Safety Data Sheet. Angene Chemical.
  • 4,7-DICHLOROTHIENO[3,2-C]PYRIDINE Safety Data Sheets. Echemi.
  • MSDS of methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate. Capot Chemical.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid | C8H4ClNO2S | CID 83835400. PubChem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. MilliporeSigma.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • SAFETY DATA SHEET. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. pentachemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorothieno[3,2-c]pyridine
Reactant of Route 2
4-Chlorothieno[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.